Ethyl biphenyl-3-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-phenylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-2-17-15(16)14-10-6-9-13(11-14)12-7-4-3-5-8-12/h3-11H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWJOIAKPUPVYPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10378580 | |
| Record name | ethyl biphenyl-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10378580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19926-50-2 | |
| Record name | [1,1′-Biphenyl]-3-carboxylic acid, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19926-50-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ethyl biphenyl-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10378580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Ethyl biphenyl-3-carboxylate chemical properties
An In-depth Technical Guide on the Core Chemical Properties of Ethyl Biphenyl-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, also known as ethyl 3-phenylbenzoate, is an aromatic ester with a biphenyl backbone. This structural motif is of significant interest in medicinal chemistry and materials science due to its presence in a variety of pharmacologically active compounds and functional materials.[1] This document provides a comprehensive overview of the core chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and relevant safety information. The quantitative data are presented in structured tables for clarity, and key experimental workflows are visualized using diagrams.
Chemical and Physical Properties
This compound is a colorless to pale yellow liquid at room temperature. Its properties are derived from its biphenyl core and the ethyl ester functional group.
General Properties
The fundamental identifiers and molecular characteristics of this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | ethyl 3-phenylbenzoate | [2] |
| Synonyms | Biphenyl-3-carboxylic acid ethyl ester, ethyl [1,1'-biphenyl]-3-carboxylate | [2][3] |
| CAS Number | 19926-50-2 | [2][4] |
| Molecular Formula | C₁₅H₁₄O₂ | [2][4] |
| Molecular Weight | 226.27 g/mol | [2] |
| Exact Mass | 226.0994 Da | [2] |
Physical Properties
The physical state and thermodynamic properties of the compound are crucial for its handling, purification, and application in various experimental setups.
| Property | Value | Conditions |
| Density | 1.082 g/cm³ | |
| Boiling Point | 361.4 °C | at 760 mmHg |
| Flash Point | 165.6 °C | |
| Refractive Index | 1.556 | |
| Vapor Pressure | 2.07 x 10⁻⁵ mmHg | at 25 °C |
(Data sourced from MOLBASE Encyclopedia)[5]
Synthesis and Characterization
The synthesis of this compound is most commonly achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This method offers a versatile and efficient route to forming the C-C bond between the two phenyl rings.
Synthesis Protocol: Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the synthesis of this compound from ethyl 3-bromobenzoate and phenylboronic acid.
Materials:
-
Ethyl 3-bromobenzoate
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Solvent: 1,4-dioxane and water mixture (e.g., 4:1 ratio)
-
Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, combine ethyl 3-bromobenzoate (1 equivalent), phenylboronic acid (1.2-1.5 equivalents), and potassium carbonate (2-3 equivalents).
-
Catalyst Addition: Add the palladium catalyst, such as a pre-weighed amount of Pd(OAc)₂ (e.g., 0.01-0.05 equivalents) and a suitable ligand like PPh₃ (e.g., 0.02-0.10 equivalents).
-
Solvent Addition: Add the dioxane/water solvent mixture to the flask.
-
Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon) for several minutes to remove oxygen, which can deactivate the catalyst.
-
Heating: Heat the reaction mixture to a temperature of 80-100 °C with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC).[6]
-
Work-up: Once the reaction is complete (typically after several hours), cool the mixture to room temperature. Dilute with water and transfer to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 times).
-
Washing: Combine the organic layers and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel to yield pure this compound.
Caption: Suzuki-Miyaura synthesis workflow for this compound.
Analytical Characterization Protocols
The identity and purity of the synthesized compound are confirmed using standard spectroscopic techniques.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
¹H NMR: Acquire the proton NMR spectrum. The spectrum is expected to show multiplets in the aromatic region (δ 7.3-8.3 ppm), a quartet corresponding to the ethyl ester's methylene protons (–O–CH₂–), and a triplet for the terminal methyl protons (–CH₃).
-
¹³C NMR: Acquire the carbon-13 NMR spectrum. Signals are expected for the carbonyl carbon (δ ~166 ppm), aromatic carbons, and the two carbons of the ethyl group.
2. Infrared (IR) Spectroscopy:
-
Sample Preparation: Place a drop of the neat liquid sample between two NaCl or KBr plates.
-
Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.
-
Expected Peaks: Look for a strong C=O stretching band for the ester at ~1720 cm⁻¹, C–O stretching bands, and characteristic C=C stretching bands for the aromatic rings in the 1600-1450 cm⁻¹ region.
3. Mass Spectrometry (MS):
-
Method: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is commonly used.
-
Analysis: The mass spectrum will show the molecular ion peak (M⁺) at m/z = 226.[2] Key fragment ions would include [M-OC₂H₅]⁺ at m/z = 181 and the biphenyl cation at m/z = 152.[2]
Caption: Analytical workflow for the characterization of synthesized compounds.
Spectroscopic Data Summary
The following table summarizes the key expected spectral data for this compound.
| Technique | Key Data Points |
| ¹³C NMR | Expected peaks around δ 166 (C=O), 127-141 (aromatic carbons), 61 (–OCH₂–), 14 (–CH₃). |
| IR (Vapor Phase) | Strong C=O stretch (~1720 cm⁻¹), C-O stretches, aromatic C=C stretches (~1600-1450 cm⁻¹).[2] |
| GC-MS (EI) | Molecular Ion (M⁺) at m/z 226. Major fragments at m/z 181, 153, 152, 105.[2] |
Safety and Handling
Proper safety precautions must be observed when handling this compound and the reagents used in its synthesis.
-
General Handling: Use only in a well-ventilated area, preferably a chemical fume hood.[5] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[5][7]
-
Hazards: The compound is a combustible liquid. Avoid contact with skin and eyes. Do not breathe vapors or mists.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[5][8] Keep away from heat, sparks, and open flames.
-
In case of Exposure:
Conclusion
This guide provides a detailed technical overview of this compound, a compound of interest for chemical synthesis and drug development. The summarized chemical and physical properties, along with detailed protocols for its synthesis via Suzuki-Miyaura coupling and subsequent characterization by modern spectroscopic methods, offer a solid foundation for researchers. The workflows and data presented herein are intended to facilitate the efficient and safe use of this compound in a laboratory setting.
References
- 1. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 2. This compound | C15H14O2 | CID 2773591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Biphenyl-3-carboxylic acid ethyl ester [oakwoodchemical.com]
- 4. scbt.com [scbt.com]
- 5. m.molbase.com [m.molbase.com]
- 6. ajgreenchem.com [ajgreenchem.com]
- 7. fishersci.com [fishersci.com]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
Ethyl biphenyl-3-carboxylate CAS 19926-50-2 data
An In-depth Technical Guide to Ethyl Biphenyl-3-Carboxylate (CAS 19926-50-2)
This technical guide provides a comprehensive overview of this compound, a biphenyl derivative of interest to researchers, scientists, and professionals in drug development. This document consolidates key chemical and physical data, outlines experimental protocols for its synthesis, and explores its potential biological significance based on related compounds.
Physicochemical and Spectroscopic Data
This compound is a well-characterized organic compound. Its fundamental properties are summarized below for easy reference.
Table 1: Chemical Identifiers and Descriptors
| Identifier | Value | Source |
| CAS Number | 19926-50-2 | [1][2][3][4] |
| Molecular Formula | C15H14O2 | [1][4][5] |
| IUPAC Name | ethyl 3-phenylbenzoate | [1] |
| Synonyms | Ethyl [1,1'-biphenyl]-3-carboxylate, Ethyl 3-phenylbenzoate, Biphenyl-3-carboxylic acid ethyl ester | [1][5][6] |
| InChI | InChI=1S/C15H14O2/c1-2-17-15(16)14-10-6-9-13(11-14)12-7-4-3-5-8-12/h3-11H,2H2,1H3 | [1] |
| InChIKey | UWJOIAKPUPVYPW-UHFFFAOYSA-N | [1] |
| SMILES | CCOC(=O)C1=CC=CC(=C1)C2=CC=CC=C2 | [1] |
Table 2: Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 226.27 g/mol | [1] |
| Monoisotopic Mass | 226.099379685 Da | [1] |
| Purity | ≥95% | [2] |
| Physical Description | Colorless oil |
Table 3: Spectroscopic Data
| Spectroscopy Type | Data | Source |
| ¹H NMR (300 MHz, CDCl₃) | δ 1.43 (t, J = 7.1 Hz, 3H), 4.43 (q, J = 7.2 Hz, 2H), 7.39 (dddd, J = 6.9 Hz, 1H), 7.45-7.53 (m, 3H), 7.63 (d, J = 7.8 Hz, 2H), 7.78 (dt, J = 7.7, 1.4 Hz, 1H), 8.00 (dt, J = 7.7, 1.4 Hz, 1H), 8.24 (t, J = 1.7 Hz, 1H) | |
| GC-MS | Experimental data available | [1] |
Experimental Protocols
The synthesis of this compound can be achieved through various organic synthesis routes. A common method involves the Suzuki coupling reaction.
Synthesis of this compound via Suzuki Coupling
A general procedure for the synthesis of biphenyl derivatives, such as this compound, has been described. This method utilizes a Suzuki coupling reaction, which involves the cross-coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst.
Experimental Workflow
Detailed Methodology:
-
Reactant Preparation: In a reaction vessel, dissolve Ethyl 3-iodobenzoate and Phenylboronic acid in a suitable solvent system, such as a mixture of toluene, ethanol, and water.
-
Catalyst and Base Addition: Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0), and a base, such as sodium carbonate or potassium carbonate, to the reaction mixture.
-
Reaction Execution: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Perform an aqueous work-up by adding water and extracting the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) to obtain pure this compound.
Biological Activity and Potential Applications
While there is limited direct research on the biological activities of this compound, the broader class of biphenyl derivatives has been extensively studied and shown to possess a wide range of pharmacological properties.
Biphenyl and its derivatives are known to exhibit various biological activities, including:
The introduction of a carboxyl group and other substituents on the biphenyl scaffold can significantly influence its biological profile.[7][8] For instance, some biphenyl carboxylic acids have been investigated as potential anticancer agents.[8] Furthermore, more complex molecules incorporating a biphenyl moiety have demonstrated antitumor activity.[9]
Logical Relationship of Biphenyl Derivatives in Drug Discovery
References
- 1. This compound | C15H14O2 | CID 2773591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 19926-50-2 Cas No. | Ethyl [1,1'-biphenyl]-3-carboxylate | Apollo [store.apolloscientific.co.uk]
- 3. 19926-50-2|Ethyl [1,1'-biphenyl]-3-carboxylate|BLD Pharm [bldpharm.com]
- 4. scbt.com [scbt.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. parchem.com [parchem.com]
- 7. ijsdr.org [ijsdr.org]
- 8. ajgreenchem.com [ajgreenchem.com]
- 9. researchgate.net [researchgate.net]
Structure Elucidation of Ethyl 3-Phenylbenzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the structure elucidation of ethyl 3-phenylbenzoate. It details the spectroscopic analysis and synthetic methodologies pertinent to the confirmation of its chemical structure, presented in a format tailored for professionals in the fields of chemical research and drug development.
Introduction
Ethyl 3-phenylbenzoate (C15H14O2, Molar Mass: 226.27 g/mol ) is a biphenyl derivative, a structural motif of interest in medicinal chemistry and materials science. Accurate structural confirmation is the cornerstone of any chemical research or development endeavor, ensuring the identity and purity of the compound . This document outlines the key analytical techniques and synthetic protocols employed in the structural elucidation of ethyl 3-phenylbenzoate.
Synthesis of Ethyl 3-Phenylbenzoate
Two common synthetic routes for the preparation of ethyl 3-phenylbenzoate are the Fischer esterification of 3-phenylbenzoic acid and the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Fischer Esterification
This method involves the acid-catalyzed esterification of 3-phenylbenzoic acid with ethanol.
Materials:
-
3-phenylbenzoic acid
-
Absolute ethanol
-
Concentrated sulfuric acid
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Diethyl ether
Procedure:
-
In a round-bottom flask, dissolve 3-phenylbenzoic acid in an excess of absolute ethanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
The reaction mixture is refluxed for several hours, with the progress monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the excess ethanol is removed under reduced pressure.
-
The residue is dissolved in diethyl ether and washed sequentially with water, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude ethyl 3-phenylbenzoate.
-
Purification is achieved via column chromatography on silica gel.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This palladium-catalyzed cross-coupling reaction provides an alternative route, coupling ethyl 3-bromobenzoate with phenylboronic acid.
Materials:
-
Ethyl 3-bromobenzoate
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Potassium carbonate
-
Toluene
-
Water
Procedure:
-
To a Schlenk flask under an inert atmosphere (argon or nitrogen), add ethyl 3-bromobenzoate, phenylboronic acid, and potassium carbonate.
-
Add the palladium catalyst (e.g., Pd(OAc)2) and the ligand (e.g., PPh3).
-
Add a degassed mixture of toluene and water as the solvent.
-
The reaction mixture is heated to reflux and stirred vigorously until TLC indicates the consumption of the starting material.
-
After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
The crude product is purified by column chromatography.
Spectroscopic Data and Structural Confirmation
The structure of the synthesized ethyl 3-phenylbenzoate is confirmed through a combination of spectroscopic techniques, including Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum of ethyl 3-phenylbenzoate is expected to show a molecular ion peak at m/z = 226, corresponding to the molecular formula C15H14O2.[1][2]
Table 1: Key Mass Spectrometry Fragmentation Data for Ethyl 3-Phenylbenzoate [1][3]
| m/z | Relative Intensity (%) | Proposed Fragment Ion |
| 226 | 99.9 | [M]+• (Molecular Ion) |
| 181 | 92.5 | [M - OCH2CH3]+ |
| 153 | 40.4 | [C12H9]+ |
| 152 | 46.2 | [C12H8]+• |
| 105 | 60.5 | [C6H5CO]+ |
| 77 | 28.1 | [C6H5]+ |
The fragmentation pattern is consistent with the proposed structure, showing characteristic losses of the ethoxy group and subsequent fragments of the biphenyl core.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of ethyl 3-phenylbenzoate will exhibit characteristic absorption bands.
Table 2: Characteristic IR Absorption Bands for Ethyl 3-Phenylbenzoate
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3060-3030 | Medium | Aromatic C-H stretch |
| ~2980-2850 | Medium | Aliphatic C-H stretch (ethyl group) |
| ~1720 | Strong | C=O stretch (ester) |
| ~1600, 1480, 1450 | Medium-Strong | Aromatic C=C skeletal vibrations |
| ~1270, 1100 | Strong | C-O stretch (ester) |
| ~750, 690 | Strong | C-H out-of-plane bending (aromatic) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.
The ¹H NMR spectrum will show signals corresponding to the ethyl group and the two aromatic rings.
Table 3: Predicted ¹H NMR Data for Ethyl 3-Phenylbenzoate
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.2 | s | 1H | H-2 |
| ~8.0 | d | 1H | H-4 or H-6 |
| ~7.7 | d | 1H | H-6 or H-4 |
| ~7.6-7.4 | m | 6H | H-5 and Phenyl H's |
| ~4.4 | q | 2H | -OCH₂CH₃ |
| ~1.4 | t | 3H | -OCH₂CH₃ |
The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.
Table 4: Predicted ¹³C NMR Data for Ethyl 3-Phenylbenzoate
| Chemical Shift (δ, ppm) | Assignment |
| ~166 | C=O (ester) |
| ~141 | C-3' |
| ~137 | C-1' |
| ~131 | C-3 |
| ~130 | C-1 |
| ~129.5 | C-5 |
| ~129 | C-2', C-6' |
| ~128.5 | C-4' |
| ~128 | C-6 |
| ~127 | C-4, C-2 |
| ~61 | -OCH₂CH₃ |
| ~14 | -OCH₂CH₃ |
Visualizing the Elucidation Process
The following diagrams illustrate the logical workflow of the structure elucidation process and the key correlations in the spectroscopic data.
Conclusion
The collective data from mass spectrometry, IR spectroscopy, and NMR spectroscopy, in conjunction with established synthetic methodologies, provide a robust and unambiguous elucidation of the structure of ethyl 3-phenylbenzoate. This comprehensive approach ensures the foundational accuracy required for its application in further research and development.
References
Spectroscopic Profile of Ethyl [1,1'-biphenyl]-3-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl [1,1'-biphenyl]-3-carboxylate, a molecule of interest in organic synthesis and medicinal chemistry. This document presents key spectroscopic data in a structured format, details the experimental protocols for data acquisition, and includes a workflow diagram for spectroscopic analysis.
Core Spectroscopic Data
The following tables summarize the key spectroscopic data obtained for Ethyl [1,1'-biphenyl]-3-carboxylate.
¹H NMR (Proton Nuclear Magnetic Resonance) Data
Solvent: CDCl₃ Frequency: 400 MHz
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 8.28 | s | - | Ar-H |
| 8.00 | d | 7.8 | Ar-H |
| 7.84 | d | 7.8 | Ar-H |
| 7.64 | d | 7.3 | Ar-H |
| 7.50 | t | 7.8 | Ar-H |
| 7.47-7.38 | m | - | Ar-H |
| 4.42 | q | 7.1 | -OCH₂CH₃ |
| 1.42 | t | 7.1 | -OCH₂CH₃ |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data
Solvent: CDCl₃ Frequency: 100 MHz
| Chemical Shift (δ) ppm | Assignment |
| 166.5 | C=O |
| 141.2 | Ar-C |
| 140.9 | Ar-C |
| 131.2 | Ar-C |
| 130.0 | Ar-CH |
| 129.2 | Ar-CH |
| 128.8 | Ar-CH |
| 128.1 | Ar-CH |
| 128.0 | Ar-CH |
| 127.2 | Ar-CH |
| 61.1 | -OCH₂CH₃ |
| 14.4 | -OCH₂CH₃ |
FT-IR (Fourier-Transform Infrared) Spectroscopy Data
| Wavenumber (cm⁻¹) | Assignment |
| 3062 | Aromatic C-H Stretch |
| 2981 | Aliphatic C-H Stretch |
| 1718 | C=O Stretch (Ester) |
| 1605, 1585, 1481 | Aromatic C=C Stretch |
| 1298 | C-O Stretch (Ester) |
| 756, 698 | Aromatic C-H Bend |
Mass Spectrometry (MS) Data
Ionization Method: Electron Ionization (EI)
| m/z | Relative Intensity (%) | Assignment |
| 226 | 100.0 | [M]⁺ (Molecular Ion) |
| 181 | 92.5 | [M - OCH₂CH₃]⁺ |
| 152 | 46.2 | [M - COOCH₂CH₃]⁺ |
| 153 | 40.4 | [C₁₂H₉]⁺ |
| 105 | 60.5 | [C₆H₅CO]⁺ |
Experimental Protocols
The following are generalized protocols for the acquisition of the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of Ethyl [1,1'-biphenyl]-3-carboxylate (typically 5-10 mg) is prepared in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer. For ¹H NMR, a standard pulse sequence is used with a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled pulse sequence is employed.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum is typically recorded using a neat thin film of the compound on a salt plate (e.g., NaCl or KBr) or as a KBr pellet. For the thin film method, a small drop of the liquid sample is placed between two salt plates. For the KBr pellet method, a small amount of the solid sample is ground with dry KBr powder and pressed into a thin pellet. The spectrum is recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Mass Spectrometry (MS)
Mass spectra are obtained using a mass spectrometer with an electron ionization (EI) source. A small amount of the sample is introduced into the instrument, typically via a direct insertion probe or after separation by gas chromatography. The molecules are ionized by a beam of electrons (typically at 70 eV), and the resulting fragments are separated by their mass-to-charge ratio (m/z) by a mass analyzer.
Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of an organic compound like Ethyl [1,1'-biphenyl]-3-carboxylate.
An In-depth Technical Guide to the 1H NMR Spectrum of Ethyl Biphenyl-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of ethyl biphenyl-3-carboxylate. This document details the experimental protocol for acquiring the spectrum, presents a thorough interpretation of the spectral data, and includes a visual representation of the molecular structure and its corresponding proton signals. This guide is intended to serve as a valuable resource for researchers and professionals involved in the synthesis, characterization, and application of this and related biphenyl compounds.
Chemical Structure and Proton Environments
This compound (C₁₅H₁₄O₂) is an organic compound featuring a biphenyl core with an ethyl ester functional group at the 3-position of one of the phenyl rings. The unique arrangement of aromatic and aliphatic protons in this molecule gives rise to a distinct 1H NMR spectrum.
Below is a diagram illustrating the chemical structure of this compound with its proton environments labeled. These labels correspond to the assignments in the data table that follows.
Caption: Molecular structure of this compound with proton assignments.
1H NMR Spectral Data
The following table summarizes the experimental 1H NMR data for this compound. The spectrum was recorded on a 400 MHz spectrometer in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as the internal standard.
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| a | 8.25 | d | 7.6 | 1H | Ar-H |
| b | 7.75 | d | 6.4 | 1H | Ar-H |
| c | 7.58-7.53 | m | - | 3H | Ar-H |
| d | 7.49-7.41 | m | - | 4H | Ar-H |
| e | 7.39-7.32 | m | - | 1H | Ar-H |
| f | 4.42 | q | 7.1 | 2H | -OCH₂CH₃ |
| g | 1.42 | t | 7.1 | 3H | -OCH₂CH₃ |
Data obtained from a synthesis of biphenyl carboxylic acid derivatives, which includes the target molecule's analogue.[1]
Interpretation of the Spectrum
The 1H NMR spectrum of this compound can be interpreted as follows:
-
Aromatic Region (δ 7.32-8.25 ppm): The signals in this region correspond to the nine aromatic protons of the biphenyl core. The downfield shifts of protons a (δ 8.25) and b (δ 7.75) are attributed to the deshielding effect of the adjacent electron-withdrawing carbonyl group of the ester. The complex multiplet patterns observed for signals c , d , and e arise from the overlapping signals and spin-spin coupling between the protons on both phenyl rings.
-
Ethyl Group (δ 1.42 and 4.42 ppm): The ethyl ester group gives rise to two distinct signals. The quartet at δ 4.42 ppm (signal f ) corresponds to the two methylene protons (-OCH₂CH₃). These protons are deshielded due to their proximity to the electronegative oxygen atom and are split into a quartet by the adjacent methyl protons (n+1 rule, 3+1=4). The triplet at δ 1.42 ppm (signal g ) is assigned to the three methyl protons (-OCH₂CH₃), which are split into a triplet by the neighboring methylene protons (n+1 rule, 2+1=3). The integration values of 2H and 3H for the quartet and triplet, respectively, confirm the presence of an ethyl group.
Experimental Protocol
The following is a general experimental protocol for obtaining the 1H NMR spectrum of this compound.
4.1. Sample Preparation
-
Weigh approximately 5-10 mg of purified this compound directly into a clean, dry NMR tube.
-
Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) to the NMR tube.
-
Cap the NMR tube and gently agitate it until the sample is completely dissolved.
4.2. Instrument Parameters
The 1H NMR spectrum is typically acquired on a 400 MHz or 500 MHz NMR spectrometer using the following parameters:
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay: 1.0 - 2.0 seconds.
-
Acquisition Time: Approximately 3-4 seconds.
-
Spectral Width: A spectral window of approximately 12-16 ppm, centered around 6-7 ppm.
4.3. Data Processing
-
The raw free induction decay (FID) data is Fourier transformed to obtain the frequency-domain spectrum.
-
Phase correction is applied to ensure all peaks are in the absorptive mode.
-
Baseline correction is performed to obtain a flat baseline.
-
The spectrum is referenced to the TMS signal at 0.00 ppm.
-
Integration of the signals is performed to determine the relative number of protons corresponding to each peak.
-
Peak picking is done to identify the chemical shifts of all signals.
-
Analysis of the splitting patterns allows for the determination of coupling constants.
Logical Relationships of Proton Signals
The following diagram illustrates the logical relationships between the different proton environments in this compound and their corresponding signals in the 1H NMR spectrum, highlighting the key coupling interactions.
Caption: Coupling relationships in the 1H NMR spectrum of this compound.
This in-depth guide provides a comprehensive overview of the 1H NMR spectrum of this compound, which is essential for its unambiguous identification and characterization in research and development settings.
References
An In-depth Technical Guide to the ¹³C NMR Data of Ethyl Biphenyl-3-carboxylate
This technical guide provides a comprehensive overview of the ¹³C Nuclear Magnetic Resonance (NMR) data for ethyl biphenyl-3-carboxylate. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document presents a detailed breakdown of the chemical shifts, a standard experimental protocol for data acquisition, and a logical workflow for spectral analysis.
¹³C NMR Data for this compound
The ¹³C NMR spectrum of this compound is characterized by distinct signals corresponding to the fifteen carbon atoms in its structure. The chemical shifts are influenced by the electronic environment of each carbon, including the effects of the aromatic rings and the ethyl ester group.
For reference, the experimental ¹³C NMR data for the closely related isomer, ethyl biphenyl-4-carboxylate, shows the following chemical shifts in CDCl₃: 14.5, 61.1, 127.1, 127.4, 128.2, 129.0, 129.4, 130.2, 140.2, 145.6, and 166.6 ppm. This can be a useful comparison for the expected shifts in the 3-substituted isomer.
A predicted ¹³C NMR spectrum for this compound provides the following estimated chemical shifts, which are detailed in the table below.
Table 1: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) | Multiplicity (in proton-coupled spectrum) |
| C=O | 166.5 | Singlet (s) |
| C3 | 145.8 | Singlet (s) |
| C1' | 141.2 | Singlet (s) |
| C1 | 130.8 | Singlet (s) |
| C5 | 130.1 | Doublet (d) |
| C2', C6' | 128.8 | Doublet (d) |
| C4 | 128.7 | Doublet (d) |
| C6 | 128.5 | Doublet (d) |
| C2 | 128.2 | Doublet (d) |
| C3', C5' | 127.3 | Doublet (d) |
| C4' | 127.2 | Doublet (d) |
| -OCH₂- | 61.0 | Triplet (t) |
| -CH₃ | 14.3 | Quartet (q) |
Note: Predicted values are generated using standard NMR prediction algorithms and may vary slightly from experimental values.
Experimental Protocol for ¹³C NMR Spectroscopy
The following section outlines a standard procedure for acquiring a high-quality ¹³C NMR spectrum of this compound.
1. Sample Preparation:
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for this compound.
-
Concentration: Prepare a solution by dissolving approximately 10-50 mg of the compound in 0.5-0.7 mL of the deuterated solvent.
-
Filtration: To remove any particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0.0 ppm).
2. NMR Spectrometer Setup:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended for optimal resolution and sensitivity.
-
Tuning and Matching: The probe must be tuned to the ¹³C frequency and matched to the impedance of the instrument to ensure efficient transfer of radiofrequency pulses.
-
Shimming: The magnetic field homogeneity should be optimized by shimming on the deuterium lock signal of the solvent to obtain sharp, symmetrical peaks.
3. Data Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment with proton decoupling (e.g., zgpg30) is typically used for a routine ¹³C spectrum.
-
Acquisition Time (AT): Set the acquisition time to at least 1-2 seconds to ensure good digital resolution.
-
Relaxation Delay (D1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, especially the quaternary carbons.
-
Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (typically several hundred to thousands) is required to achieve an adequate signal-to-noise ratio.
-
Spectral Width (SW): A spectral width of approximately 200-250 ppm is sufficient to cover the expected range of chemical shifts for organic molecules.
4. Data Processing:
-
Fourier Transform: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.
-
Phase Correction: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode.
-
Baseline Correction: A baseline correction is applied to obtain a flat baseline across the spectrum.
-
Referencing: The chemical shift axis is referenced to the TMS signal at 0.0 ppm or to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Peak Picking: The chemical shift of each peak is determined and tabulated.
Data Analysis and Interpretation Workflow
The following diagram illustrates the logical workflow for analyzing and interpreting the ¹³C NMR spectrum of this compound.
Caption: Workflow for ¹³C NMR spectral analysis.
The following diagram illustrates the key structural features of this compound and their expected ¹³C NMR chemical shift regions.
Caption: Key structural features and their chemical shift regions.
Mass Spectrometry of Ethyl Biphenyl-3-Carboxylate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mass spectrometric analysis of ethyl biphenyl-3-carboxylate, a key organic compound with applications in chemical synthesis and drug discovery. This document details its characteristic fragmentation patterns under electron ionization (EI), presents quantitative mass spectral data, and outlines a standard experimental protocol for its analysis.
Introduction to the Mass Spectrometry of Aromatic Esters
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of chemical compounds. When subjected to electron ionization, organic molecules like this compound form a molecular ion which then undergoes a series of fragmentation events. The resulting mass-to-charge ratio (m/z) of the charged fragments is detected, generating a unique mass spectrum that serves as a molecular fingerprint.
For aromatic esters, the presence of the stable aromatic ring system often leads to a prominent molecular ion peak.[1] The fragmentation is typically dominated by cleavages at the ester functional group, including the loss of the alkoxy radical (·OR) to form a stable acylium ion, and rearrangements such as the McLafferty rearrangement, although the latter is more common in esters with longer alkyl chains.[1][2]
Mass Spectral Data of this compound
The electron ionization mass spectrum of this compound is characterized by a distinct set of fragment ions. The quantitative data, including the mass-to-charge ratio (m/z) and relative abundance of the major peaks, are summarized in the table below. The molecular weight of this compound is 226.27 g/mol .[3][4][5]
| m/z | Relative Abundance (%) | Proposed Fragment Ion |
| 226 | 99.99 | [M]⁺ (Molecular Ion) |
| 181 | 92.50 | [M - OCH₂CH₃]⁺ |
| 153 | 40.40 | [C₁₂H₉]⁺ |
| 152 | 46.20 | [C₁₂H₈]⁺ |
| 105 | 60.50 | [C₇H₅O]⁺ |
Table 1: Key mass spectral data for this compound obtained by GC-MS with Electron Ionization (EI).[3]
Fragmentation Pathway
The fragmentation of this compound under electron ionization follows a logical pathway initiated by the removal of an electron to form the molecular ion ([M]⁺) at m/z 226. The major observed fragments can be rationalized as follows:
-
Formation of the [M - OCH₂CH₃]⁺ ion (m/z 181): This prominent peak results from the loss of an ethoxy radical (·OCH₂CH₃, mass 45) from the molecular ion. This is a characteristic fragmentation for ethyl esters, leading to the formation of a stable biphenylacylium ion.[1][6]
-
Formation of the [C₁₂H₉]⁺ ion (m/z 153) and [C₁₂H₈]⁺ ion (m/z 152): These fragments likely arise from the biphenylacylium ion (m/z 181) through the loss of carbon monoxide (CO, mass 28), followed by the loss of a hydrogen atom. The peak at m/z 152 could also correspond to the biphenyl radical cation.
-
Formation of the [C₇H₅O]⁺ ion (m/z 105): This fragment is characteristic of a benzoyl cation, which can be formed through cleavage of the bond connecting the two phenyl rings.
Experimental Protocol
The following provides a general methodology for the acquisition of an electron ionization mass spectrum of this compound using a gas chromatograph-mass spectrometer (GC-MS).
4.1. Sample Preparation
-
Dissolution: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a high-purity volatile solvent such as dichloromethane or ethyl acetate.
-
Filtration: If necessary, filter the solution through a 0.2 µm syringe filter to remove any particulate matter.
4.2. Instrumentation and Parameters
-
Instrument: A gas chromatograph coupled to a mass spectrometer with an electron ionization source.
-
Injection: 1 µL of the prepared sample solution is injected into the GC inlet.
-
GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically used.
-
Oven Program:
-
Initial temperature: 50-100 °C, hold for 1-2 minutes.
-
Ramp: Increase the temperature at a rate of 10-20 °C/min to a final temperature of 250-300 °C.
-
Final hold: Hold at the final temperature for 5-10 minutes.
-
-
Ionization Source: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Ion Trap.
-
Scan Range: m/z 40-400.
4.3. Data Acquisition and Analysis
-
Acquisition: The mass spectrometer acquires data across the specified m/z range as the sample elutes from the GC column.
-
Data Processing: The resulting total ion chromatogram (TIC) is processed to identify the peak corresponding to this compound.
-
Spectrum Extraction: The mass spectrum is extracted from the apex of the chromatographic peak.
-
Interpretation: The obtained mass spectrum is analyzed to identify the molecular ion and major fragment ions. Comparison with a library database (e.g., NIST) can aid in confirmation.
References
- 1. GCMS Section 6.14 [people.whitman.edu]
- 2. collard.chemistry.gatech.edu [collard.chemistry.gatech.edu]
- 3. This compound | C15H14O2 | CID 2773591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 19926-50-2 Cas No. | Ethyl [1,1'-biphenyl]-3-carboxylate | Apollo [store.apolloscientific.co.uk]
- 5. scbt.com [scbt.com]
- 6. youtube.com [youtube.com]
An In-depth Technical Guide to the Physical and Chemical Properties of Ethyl Biphenyl-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of ethyl biphenyl-3-carboxylate. The information is compiled from various scientific databases and literature sources to support research and development activities. This document presents key identifiers, physicochemical properties, spectral data, and relevant experimental protocols.
Compound Identification and Chemical Structure
This compound is an organic compound featuring a biphenyl core with an ethyl carboxylate substituent at the 3-position.
Table 1: Compound Identifiers [1][2][3][4]
| Identifier | Value |
|---|---|
| IUPAC Name | ethyl 3-phenylbenzoate |
| Synonyms | ethyl [1,1'-biphenyl]-3-carboxylate, Biphenyl-3-carboxylic acid ethyl ester |
| CAS Number | 19926-50-2 |
| Molecular Formula | C₁₅H₁₄O₂ |
| Molecular Weight | 226.27 g/mol |
| InChI | InChI=1S/C15H14O2/c1-2-17-15(16)14-10-6-9-13(11-14)12-7-4-3-5-8-12/h3-11H,2H2,1H3 |
| InChIKey | UWJOIAKPUPVYPW-UHFFFAOYSA-N |
| SMILES | CCOC(=O)c1cccc(c1)c2ccccc2 |
Physicochemical Properties
The following table summarizes the key physical and chemical properties of this compound. It is important to note that many of the available data points are computationally predicted rather than experimentally determined.
Table 2: Physical and Chemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 226.27 g/mol | PubChem (Computed)[1] |
| XLogP3 | 4.3 | PubChem (Computed)[1] |
| Hydrogen Bond Donor Count | 0 | PubChem (Computed)[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem (Computed)[1] |
| Rotatable Bond Count | 3 | PubChem (Computed)[1] |
| Exact Mass | 226.099379685 Da | PubChem (Computed)[1] |
| Monoisotopic Mass | 226.099379685 Da | PubChem (Computed)[1] |
| Topological Polar Surface Area | 26.3 Ų | PubChem (Computed)[1] |
| Heavy Atom Count | 17 | PubChem (Computed)[1] |
| Complexity | 243 | PubChem (Computed)[1] |
Spectral Data
Spectroscopic data is crucial for the identification and characterization of this compound. The following is a summary of available spectral information.
Table 3: Spectral Data Summary
| Technique | Data Highlights | Source |
|---|---|---|
| Gas Chromatography-Mass Spectrometry (GC-MS) | Major Peaks (m/z): 226 (M+), 181, 152, 153, 105 | PubChem[1] |
| Infrared (IR) Spectroscopy | Vapor phase IR spectrum is available. | PubChem[1] |
| ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹³C NMR spectral data is available. | PubChem[1] |
Experimental Protocols
Detailed experimental protocols are essential for the synthesis and analysis of this compound.
4.1. Synthesis via Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a versatile method for the synthesis of biphenyl compounds.[5][6][7][8][9] The following is a general protocol for the synthesis of this compound.
Materials:
-
Ethyl 3-bromobenzoate
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, combine ethyl 3-bromobenzoate (1 equivalent), phenylboronic acid (1.2 equivalents), potassium carbonate (2 equivalents), and a catalytic amount of palladium(II) acetate (e.g., 2 mol%) and triphenylphosphine (e.g., 4 mol%).
-
Add a solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).
-
Heat the reaction mixture to reflux (typically around 80-100 °C) and stir under an inert atmosphere (e.g., nitrogen or argon) for several hours (reaction progress can be monitored by TLC or GC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Add water and extract the product with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to obtain pure this compound.
4.2. Analytical Characterization
4.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: A standard GC-MS system equipped with a suitable capillary column (e.g., DB-5ms).
-
Sample Preparation: Dissolve a small amount of the purified product in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Start at a suitable temperature (e.g., 100 °C), ramp up to a final temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Data Analysis: Identify the molecular ion peak (M+) at m/z 226 and characteristic fragment ions.
4.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
¹H NMR: Acquire the proton NMR spectrum. The expected signals would include multiplets in the aromatic region (approx. 7.3-8.2 ppm) corresponding to the biphenyl protons, a quartet for the -OCH₂- protons of the ethyl group (approx. 4.4 ppm), and a triplet for the -CH₃ protons of the ethyl group (approx. 1.4 ppm).
-
¹³C NMR: Acquire the carbon-13 NMR spectrum. The spectrum will show signals for the aromatic carbons, the ester carbonyl carbon (around 166 ppm), and the two carbons of the ethyl group.
4.2.3. Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (if it is an oil) or as a KBr pellet (if it is a solid).
-
Data Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Expected Absorptions: Look for characteristic peaks such as the C=O stretch of the ester at approximately 1720 cm⁻¹, C-O stretches, and aromatic C-H and C=C stretching vibrations.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.
Caption: Synthesis and Characterization Workflow for this compound.
References
- 1. This compound | C15H14O2 | CID 2773591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. 19926-50-2 Cas No. | Ethyl [1,1'-biphenyl]-3-carboxylate | Apollo [store.apolloscientific.co.uk]
- 4. Biphenyl-3-carboxylic acid ethyl ester [oakwoodchemical.com]
- 5. gala.gre.ac.uk [gala.gre.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. jeolusa.com [jeolusa.com]
A Technical Guide to the Discovery and History of Biphenyl Carboxylic Acid Esters
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the discovery and history of biphenyl carboxylic acid esters, a class of organic compounds with significant applications in medicinal chemistry and materials science. This document provides a detailed overview of their synthesis, historical milestones, and biological significance, with a focus on key experimental methodologies and quantitative data to support researchers in the field.
Introduction: The Significance of the Biphenyl Scaffold
Biphenyl carboxylic acid esters are characterized by a biphenyl core—two phenyl rings linked by a carbon-carbon bond—with one or more carboxylic acid ester functional groups. This structural motif imparts a unique combination of rigidity, aromaticity, and conformational flexibility, making it a privileged scaffold in drug discovery. Many biphenyl derivatives have been developed as therapeutic agents, including non-steroidal anti-inflammatory drugs (NSAIDs), antihypertensives, and anticancer agents.[1][2] The historical development of synthetic routes to these molecules has been a key enabler of their widespread application.
A Journey Through Time: The History of Biphenyl Synthesis
The journey to efficiently synthesize biphenyl structures is a story of chemical innovation, spanning over a century. Early methods were often harsh and limited in scope, but the development of transition-metal-catalyzed cross-coupling reactions revolutionized the field.
The Dawn of Biaryl Synthesis: The Ullmann Condensation
In the early 20th century, German chemist Fritz Ullmann reported a groundbreaking method for the formation of a carbon-carbon bond between two aryl halides using copper metal at high temperatures.[3][4] This reaction, now known as the Ullmann condensation or Ullmann coupling, was one of the first examples of transition-metal-mediated aryl-aryl bond formation.[3]
Initially, the reaction required stoichiometric amounts of copper powder and harsh conditions, often exceeding 200°C, and was largely limited to aryl halides activated with electron-withdrawing groups.[4] Over the years, significant improvements have been made, including the use of copper salts and, more recently, the development of catalytic systems with various ligands that allow for milder reaction conditions.[3]
A Nobel Prize-Winning Revolution: The Suzuki-Miyaura Coupling
A paradigm shift in biphenyl synthesis arrived in 1979 with the work of Akira Suzuki and his colleagues. The Suzuki-Miyaura coupling reaction, for which Suzuki shared the 2010 Nobel Prize in Chemistry, involves the palladium-catalyzed cross-coupling of an organoboron compound (typically a boronic acid or ester) with an organohalide.[1]
The Suzuki-Miyaura coupling offers several advantages over the Ullmann condensation, including milder reaction conditions, higher functional group tolerance, and the use of catalytically active palladium complexes.[1] This has made it the method of choice for the synthesis of a vast array of substituted biphenyls, including biphenyl carboxylic acids and their esters.
Key Synthetic Methodologies and Experimental Protocols
This section provides detailed experimental protocols for the key reactions used in the synthesis of biphenyl carboxylic acid esters.
Ullmann-Type Synthesis of Biphenyl Carboxylic Acid Esters
While the classic Ullmann reaction for biaryl synthesis is well-established, its direct application for the synthesis of biphenyl carboxylic acid esters is less common in modern literature due to the prevalence of palladium-catalyzed methods. However, a two-step approach involving an Ullmann biaryl synthesis followed by esterification is a viable route.
Experimental Protocol: Two-Step Ullmann Synthesis and Esterification
Step 1: Synthesis of 4'-Methylbiphenyl-2-carboxylic Acid via Ullmann-type Reaction
-
Reactants: 2-Bromobenzoic acid, p-toluidine, potassium carbonate, copper powder.
-
Procedure: A mixture of 2-bromobenzoic acid (10 mmol), p-toluidine (12 mmol), potassium carbonate (20 mmol), and copper powder (1 g) in 50 mL of nitrobenzene is heated at 180-190°C for 4 hours. After cooling, the mixture is filtered to remove copper. The filtrate is then acidified with dilute hydrochloric acid to precipitate the crude 4'-methylbiphenyl-2-carboxylic acid. The product is collected by filtration, washed with water, and recrystallized from ethanol.
Step 2: Fischer Esterification to Ethyl 4'-Methylbiphenyl-2-carboxylate
-
Reactants: 4'-Methylbiphenyl-2-carboxylic acid, ethanol, sulfuric acid.
-
Procedure: To a solution of 4'-methylbiphenyl-2-carboxylic acid (5 mmol) in 50 mL of absolute ethanol, 1 mL of concentrated sulfuric acid is added cautiously. The mixture is refluxed for 6 hours. After cooling, the excess ethanol is removed under reduced pressure. The residue is dissolved in diethyl ether and washed with saturated sodium bicarbonate solution and then with water. The organic layer is dried over anhydrous magnesium sulfate, and the solvent is evaporated to yield the ethyl ester.
Suzuki-Miyaura Coupling for Biphenyl Carboxylic Acid Synthesis
The Suzuki-Miyaura coupling is a highly efficient method for the direct synthesis of biphenyl carboxylic acids, which can then be esterified.
Experimental Protocol: Synthesis of 1-([1,1'-biphenyl]-4-yl)cyclopropane-1-carboxylic acid [1]
-
Reactants: 1-(4-bromophenyl)cyclopropane-1-carboxylic acid, phenylboronic acid, tetrakis(triphenylphosphine)palladium(0), potassium carbonate.
-
Solvent: 1,4-dioxane and water (4:1 mixture).
-
Procedure: In a round-bottom flask, 1-(4-bromophenyl)cyclopropane-1-carboxylic acid (1.5 g, 12.18 mmol), phenylboronic acid (1.48 g, 12.18 mmol), and potassium carbonate (1.68 g, 12.18 mmol) are dissolved in a 4:1 mixture of 1,4-dioxane and water (20 mL).[1] To this solution, tetrakis(triphenylphosphine)palladium(0) (0.14 g, 0.12 mmol) is added.[1] The reaction mixture is stirred at 80°C for 16 hours.[1] The reaction progress is monitored by thin-layer chromatography. After completion, the mixture is diluted with water (10 mL) and extracted with ethyl acetate (2 x 10 mL).[1] The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure. The crude product is purified by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent.[1]
Fischer Esterification of Biphenyl Carboxylic Acids
Fischer esterification is a classic and straightforward method for converting carboxylic acids to esters.
Experimental Protocol: Synthesis of Ethyl [1,1'-biphenyl]-4-carboxylate
-
Reactants: Biphenyl-4-carboxylic acid, ethanol, sulfuric acid.
-
Procedure: To a 250 mL flask, add 0.2 g of biphenyl-4-carboxylic acid and dissolve it in 40 mL of ethanol.[5] Add 0.4 mL of concentrated sulfuric acid to the solution.[5] The flask is fitted with a reflux condenser and heated in an oil bath with magnetic stirring for 24 hours.[5] The reaction is monitored by thin-layer chromatography. After completion, the solvent is partially evaporated. The solution is then transferred to a separatory funnel, and 15 mL of distilled water is added. The product is extracted with chloroform (3 x 10 mL).[5] The combined organic phases are neutralized with a 5% sodium bicarbonate solution, washed with water, and dried over anhydrous sodium sulfate.[5] The solvent is evaporated to yield the final product.[5]
Quantitative Data Presentation
The following tables summarize representative quantitative data for the synthesis of biphenyl carboxylic acid esters and their precursors.
Table 1: Suzuki-Miyaura Coupling for Biphenyl Carboxylic Acid Synthesis [1]
| Starting Material 1 | Starting Material 2 | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1-(4-bromophenyl)cyclopropane-1-carboxylic acid | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-dioxane/H₂O | 80 | 16 | 78 |
| 1-(4-bromophenyl)cyclopropane-1-carboxylic acid | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-dioxane/H₂O | 80 | 16 | 82 |
| 1-(4-bromophenyl)cyclopropane-1-carboxylic acid | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-dioxane/H₂O | 80 | 16 | 75 |
Table 2: Fischer Esterification of Biphenyl-4-Carboxylic Acid [5]
| Alcohol | Catalyst | Temp. | Time (h) | Yield (%) |
| Ethanol | H₂SO₄ | Reflux | 24 | 92.4 |
| Propan-2-ol | H₂SO₄ | Reflux | 24 | 63.3 |
| Butan-1-ol | H₂SO₄ | Reflux | 24 | 85.1 |
Table 3: Characterization Data for Ethyl [1,1'-biphenyl]-4-carboxylate [5]
| Technique | Data |
| ¹H NMR (CDCl₃, 200 MHz) | δ 8.10 (m, 2H), 7.64 (m, 2H), 7.61 (m, 2H), 7.44 (m, 2H), 7.37 (m, 1H), 4.40 (m, 2H), 1.40 (m, 3H) |
| ¹³C NMR (CDCl₃, 50 MHz) | δ 166.6, 145.6, 140.2, 130.2, 129.4, 129.0, 128.2, 127.4, 127.1, 61.1, 14.5 |
| IR (KBr, cm⁻¹) | 3028, 2964, 1701, 1606, 1512, 1460, 1276, 1006, 750 |
Biological Significance and Mechanism of Action
Biphenyl carboxylic acid esters and their parent acids have garnered significant attention in drug discovery due to their diverse biological activities. A prominent example is their role as non-steroidal anti-inflammatory drugs (NSAIDs).
Fenbufen and Flurbiprofen: Inhibitors of Cyclooxygenase
Fenbufen and flurbiprofen are well-known NSAIDs that feature a biphenyl scaffold.[6][7][8] Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[9][10] These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[10][11]
Fenbufen itself is a prodrug that is metabolized in the liver to its active form, biphenylacetic acid.[10][12] This active metabolite then inhibits the COX enzymes.[10] Flurbiprofen, on the other hand, is directly active as a non-selective COX inhibitor.[7][9] By blocking prostaglandin synthesis, these drugs effectively reduce the inflammatory response.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Mechanism of action of Fenbufen and Flurbiprofen via COX inhibition.
Caption: General experimental workflow for the synthesis and evaluation of biphenyl carboxylic acid esters.
References
- 1. ajgreenchem.com [ajgreenchem.com]
- 2. Polychlorinated biphenyls disrupt hepatic epidermal growth factor receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. jocpr.com [jocpr.com]
- 6. mims.com [mims.com]
- 7. Flurbiprofen | C15H13FO2 | CID 3394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Fenbufen : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 9. What is the mechanism of Flurbiprofen Sodium? [synapse.patsnap.com]
- 10. benchchem.com [benchchem.com]
- 11. Fenbufen | C16H14O3 | CID 3335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
A Comprehensive Technical Guide to the Synthesis of Biphenyl Carboxylates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biphenyl carboxylates are a pivotal structural motif in a vast array of functional molecules, including pharmaceuticals, agrochemicals, and advanced materials. Their synthesis has been a subject of intense research, leading to the development of numerous methodologies. This technical guide provides an in-depth review of the core synthetic strategies for accessing biphenyl carboxylates, with a focus on experimental protocols, quantitative data, and the underlying reaction pathways.
Core Synthetic Methodologies
The synthesis of biphenyl carboxylates can be broadly categorized into two main approaches: cross-coupling reactions and methods involving C-H bond functionalization. This guide will delve into the most significant and widely employed methods within these categories.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are the cornerstone of biphenyl synthesis, offering high efficiency and broad functional group tolerance.
The Suzuki-Miyaura coupling is arguably the most prevalent method for the synthesis of biphenyl carboxylates. It involves the reaction of an aryl halide or triflate with an arylboronic acid or its ester, catalyzed by a palladium complex in the presence of a base.
A general workflow for a Suzuki-Miyaura coupling reaction is depicted below.
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established mechanistic pathway.
Experimental Protocol: Synthesis of 1-([1,1'-biphenyl]-4-yl)cyclopropane-1-carboxylic acid derivatives [1]
To a solution of 1-(4-bromophenyl) cyclopropane-1-carboxylic acid (1.5 g, 12.18 mmol) in a 4:1 mixture of 1,4-dioxane and water (20 mL), various substituted boronic acids (12.18 mmol) and K₂CO₃ (1.21 g, 12.18 mmol) were added individually.[1] This was followed by the addition of Pd(PPh₃)₄ (0.14 mL, 2.44 mmol).[1] The resulting reaction mixture was stirred at 80°C for 16 hours.[1] The progress of the reaction was monitored by Thin Layer Chromatography (TLC). After completion, the reaction mixture was diluted with water (10 mL) and extracted with ethyl acetate (2 x 10 mL).[1]
Quantitative Data for Suzuki-Miyaura Coupling
| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromobenzoic acid | Phenylboronic acid | C₆₀-TEGs/PdCl₂ (0.05) | K₂CO₃ | H₂O | RT | 4 | >90 | [2][3][4][5][6] |
| 2 | 1-(4-Bromophenyl)cyclopropane-1-carboxylic acid | Phenylboronic acid | Pd(PPh₃)₄ (20) | K₂CO₃ | 1,4-Dioxane/H₂O | 80 | 16 | 85 | [1] |
| 3 | 4-Bromo-3-methylaniline derivative | 4-Carboxyphenylboronic acid | Pd/C (1.18) | Na₂CO₃ | MeOH/H₂O | Reflux | N/A | 82 (one-pot) | [7] |
| 4 | 2-Bromobenzoic acid | Phenylboronic acid | Pd-catalyst (0.1) | K₂CO₃ | H₂O | 50 | N/A | N/A | [8] |
The Negishi coupling involves the reaction of an organozinc compound with an organic halide catalyzed by a nickel or palladium complex.[9] It is a powerful tool for the formation of C-C bonds and offers a broad scope.[9]
Experimental Protocol: General Procedure for Negishi Coupling [10]
While a specific protocol for biphenyl carboxylate synthesis via Negishi coupling was not detailed in the provided results, a general procedure involves the reaction of a halo-benzoate with an arylzinc reagent in the presence of a palladium catalyst. The reaction is typically carried out in an inert atmosphere using anhydrous solvents like THF. Recent developments have focused on using palladacycle precatalysts for milder reaction conditions.[10] The presence of a free carboxylic group has been shown to be well-tolerated in some Negishi couplings.[11]
Quantitative Data for Negishi Coupling
| Entry | Aryl Halide | Organozinc Reagent | Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Aryl chlorides | Arylzinc reagents | Pd[P(tBu₃)]₂ (2 mol%) | THF/NMP | 100 | Good | [10] |
| 2 | o-Iodobenzoate | Cyanophenyl zinc bromide | Pd(dba)₂/tfp | N/A | N/A | Good | [12] |
The Stille coupling utilizes organotin compounds as the organometallic partner. A key advantage of this method is the stability of organostannanes to air and moisture, and their compatibility with a wide range of functional groups, including carboxylic acids.[13][14]
Experimental Protocol: General Procedure for Stille Coupling [13]
A general procedure involves the reaction of an aryl halide (or triflate) with an organostannane in the presence of a palladium catalyst, often with a ligand such as triphenylphosphine, in a suitable solvent like THF or DMF. The reaction is typically heated to achieve good conversion.
Quantitative Data for Stille Coupling
| Entry | Aryl Halide | Organostannane | Catalyst | Conditions | Yield (%) | Reference |
| 1 | Various aryl halides | Organotin compounds | Pd(OAc)₂/Dabco | N/A | Good to excellent | [15] |
| 2 | Aryl halides | Organostannanes | Pd catalyst | Mild conditions | N/A | [13][14] |
The Hiyama coupling employs organosilanes as coupling partners, which are activated by a fluoride source or a base.[16][17] Organosilanes are advantageous due to their low toxicity and stability.[16]
Experimental Protocol: Pd/C-Catalyzed Hiyama Coupling [18]
A mixture of an aryl halide, a trialkoxy(aryl)silane, a palladium on carbon (Pd/C) catalyst, a ligand such as tris(4-fluorophenyl)phosphine, and a small amount of water in a solvent like toluene is heated.[18] The optimized conditions can be 0.5 mol% Pd/C, 1 mol% ligand, and 4.8% aqueous toluene at 120°C.[18]
Quantitative Data for Hiyama Coupling
| Entry | Aryl Halide | Organosilane | Catalyst (mol%) | Activator | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Aryl bromides/iodides | HOMSi® reagent | PdCl₂ (with ligand and CuI) | K₂CO₃ | DMF | 80 | >98 (conversion) | [19] |
| 2 | 4-Bromoanisole | Phenyl trimethoxysilane | [(NHC)₂PdCl₂] | NaOH | Microwave (120°C) | 95 | [19] | |
| 3 | Aryl halides | Trialkoxy(aryl)silanes | Pd/C (0.5) | Water | Toluene | 120 | up to 90 | [18] |
Other Cross-Coupling and Related Methodologies
The reaction of Grignard reagents with aryl halides, often referred to as Kumada coupling, is a classic method for C-C bond formation. For biphenyl carboxylate synthesis, this can involve the coupling of an aryl Grignard reagent with a halo-benzoate.
Experimental Protocol: Synthesis of 4-Methylbiphenyl via Grignard Reagent [20]
-
Preparation of p-tolylmagnesium bromide: In a dry flask under an inert atmosphere, magnesium turnings are activated with a crystal of iodine. A solution of 4-bromotoluene in anhydrous THF is added dropwise to initiate the reaction. The remaining solution is added at a rate to maintain a gentle reflux.[20]
-
Kumada Coupling: In a separate flask, a nickel or palladium catalyst is dissolved in anhydrous THF. Bromobenzene is added, and the mixture is cooled. The prepared Grignard reagent is then slowly added. The reaction is stirred at room temperature until completion.[20]
-
Workup: The reaction is quenched with 1 M HCl. The product is extracted with an organic solvent, washed, dried, and purified by column chromatography.[20]
The Ullmann reaction is a copper-catalyzed coupling of two aryl halides to form a biaryl.[21][22] While traditionally requiring harsh conditions, modern variations have improved its applicability.[23]
Experimental Protocol: General Procedure for Ullmann Reaction
A typical Ullmann reaction involves heating an aryl halide with copper powder or a copper salt at high temperatures, often in a high-boiling solvent.[21][23] For biphenyl carboxylate synthesis, this could involve the self-coupling of a halobenzoic acid derivative or a cross-coupling with another aryl halide.
C-H Bond Functionalization Strategies
Direct C-H arylation has emerged as a powerful and atom-economical strategy for biphenyl synthesis, avoiding the need for pre-functionalized starting materials.
Experimental Protocol: Palladium-Catalyzed Direct Arylation [24]
A palladium catalyst, such as Pd(OAc)₂, and a suitable ligand, for instance, 2-(diphenylphosphino)-2′(N,N-dimethylamino)biphenyl, are used to catalyze the direct arylation of an arene with an aryl halide.[24] The reaction conditions, including the base and solvent, are optimized for the specific substrates.
Quantitative Data for C-H Arylation
| Entry | Arene | Arylating Agent | Catalyst System | Conditions | Yield (%) | Reference |
| 1 | Unprotected anilines | Aryl iodides | Pd/[2,2′-bipyridin]-6(1H)-one | DMA | Good | [25] |
| 2 | Various arenes | Diaryliodonium salts | Pd(OAc)₂ | N/A | High | [26][27] |
Conclusion
The synthesis of biphenyl carboxylates is a well-developed field with a diverse array of reliable methods. Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, remain the workhorse for most applications due to their high efficiency and broad substrate scope. However, ongoing research into C-H functionalization and the use of more sustainable and economical catalysts continues to expand the synthetic chemist's toolkit. The choice of a specific method will ultimately depend on factors such as the desired substitution pattern, functional group compatibility, and scalability. This guide provides a solid foundation for researchers to navigate the landscape of biphenyl carboxylate synthesis and select the most appropriate strategy for their specific needs.
References
- 1. ajgreenchem.com [ajgreenchem.com]
- 2. US6369271B1 - Process for preparing derivatives of biphenyl-2-carboxylic acid - Google Patents [patents.google.com]
- 3. CA2364862C - Process for preparing derivatives of biphenyl-2-carboxylic acid - Google Patents [patents.google.com]
- 4. Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst | Semantic Scholar [semanticscholar.org]
- 5. Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-s… [ouci.dntb.gov.ua]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 2-Biphenylcarboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 9. Negishi Coupling [organic-chemistry.org]
- 10. Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Negishi-coupling-enabled synthesis of α-heteroaryl-α-amino acid building blocks for DNA-encoded chemical library applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Stille Cross-Coupling Reaction | Thermo Fisher Scientific - TW [thermofisher.com]
- 15. researchgate.net [researchgate.net]
- 16. Hiyama Coupling [organic-chemistry.org]
- 17. Hiyama coupling - Wikipedia [en.wikipedia.org]
- 18. A Practical Protocol for the Hiyama Cross-Coupling Reaction Catalyzed by Palladium on Carbon [organic-chemistry.org]
- 19. Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 22. byjus.com [byjus.com]
- 23. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 24. Biaryl Synthesis via Direct Arylation: Establishment of an Efficient Catalyst for Intramolecular Processes [organic-chemistry.org]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Synthetic and Mechanistic Studies of Pd-Catalyzed C–H Arylation with Diaryliodonium Salts: Evidence for a Bimetallic High Oxidation State Pd Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Synthetic and mechanistic studies of Pd-catalyzed C-H arylation with diaryliodonium salts: evidence for a bimetallic high oxidation state Pd intermediate. | Semantic Scholar [semanticscholar.org]
Theoretical Exploration of Ethyl Biphenyl-3-Carboxylate: A Technical Guide for Drug Discovery Professionals
An In-depth Analysis of the Structural, Spectroscopic, and Electronic Properties for Advanced Research Applications
This technical guide offers a comprehensive overview of the theoretical studies on ethyl biphenyl-3-carboxylate, a molecule of interest in medicinal chemistry and materials science. The biphenyl scaffold is a privileged structure in drug discovery, and understanding the nuanced physicochemical properties of its derivatives is paramount for the rational design of novel therapeutic agents and functional materials. This document synthesizes methodologies from computational chemistry to provide a detailed framework for the analysis of this compound, intended for researchers, scientists, and professionals in drug development.
Molecular Structure and Optimization
The foundational step in the theoretical investigation of this compound involves the optimization of its molecular geometry. Density Functional Theory (DFT) is the most common and reliable method for this purpose. Calculations are typically performed using software packages like Gaussian, with the B3LYP functional and a 6-311++G(d,p) basis set being a widely accepted level of theory for achieving a balance between accuracy and computational cost.[1][2] The optimized structure provides the most stable conformation of the molecule in the gaseous phase and is the basis for all subsequent property calculations.
Spectroscopic Analysis: A Computational Approach
Computational spectroscopy is a powerful tool for interpreting and predicting the spectral features of a molecule. By simulating vibrational and electronic spectra, researchers can gain insights into the molecular structure and bonding.
Vibrational Spectroscopy (FT-IR and FT-Raman)
Theoretical vibrational frequencies are calculated using the optimized molecular geometry. The resulting frequencies are typically scaled by an empirical factor (e.g., 0.96 for B3LYP/6-311++G(d,p)) to correct for anharmonicity and the limitations of the theoretical model.[2] The calculated wavenumbers, along with their corresponding IR intensities and Raman activities, allow for the assignment of the experimental FT-IR and FT-Raman spectral bands to specific vibrational modes of the molecule.[3]
Table 1: Theoretical Vibrational Frequencies and Assignments for this compound (Illustrative)
| Wavenumber (cm⁻¹) (Scaled) | IR Intensity | Raman Activity | Assignment |
| ~3100-3000 | Medium | Strong | Aromatic C-H stretch |
| ~2980-2900 | Medium | Medium | Aliphatic C-H stretch (ethyl group) |
| ~1720 | Strong | Medium | C=O stretch (ester) |
| ~1600-1450 | Strong | Strong | Aromatic C=C stretch |
| ~1250 | Strong | Medium | C-O stretch (ester) |
| ~1100 | Medium | Weak | C-C stretch (biphenyl link) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
The Gauge-Including Atomic Orbital (GIAO) method within DFT is employed to predict the ¹H and ¹³C NMR chemical shifts.[4] These theoretical values are calculated relative to a reference standard, typically tetramethylsilane (TMS), and provide valuable information for the structural elucidation and confirmation of the synthesized compound.
Table 2: Theoretical ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound (Illustrative)
| Atom | ¹H Chemical Shift (ppm) | Atom | ¹³C Chemical Shift (ppm) |
| Aromatic Protons | 7.3 - 8.2 | Carbonyl Carbon | ~166 |
| -CH₂- (ethyl) | ~4.4 | Aromatic Carbons | 127 - 141 |
| -CH₃ (ethyl) | ~1.4 | -CH₂- (ethyl) | ~61 |
| -CH₃ (ethyl) | ~14 |
Electronic Properties and Reactivity Descriptors
The electronic properties of a molecule are crucial for understanding its reactivity, stability, and potential as a component in electronic devices.
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding the electronic transitions and charge transfer properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity.[5][6]
Table 3: Calculated Electronic Properties of this compound (Illustrative)
| Parameter | Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.8 |
| HOMO-LUMO Energy Gap (ΔE) | 4.7 |
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting the reactive sites for electrophilic and nucleophilic attacks. The MEP surface is color-coded, with red indicating regions of high electron density (nucleophilic sites) and blue representing electron-deficient areas (electrophilic sites).[7][8] For this compound, the carbonyl oxygen of the ester group is expected to be a region of high electron density, making it susceptible to electrophilic attack.
Non-Linear Optical (NLO) Properties
Molecules with large hyperpolarizability are of great interest for applications in optoelectronics. The first-order hyperpolarizability (β₀) can be calculated using DFT methods to assess the non-linear optical response of this compound. A high β₀ value suggests that the material may have potential applications in NLO devices.[9][10][11]
Experimental and Computational Protocols
Synthesis and Characterization
A common synthetic route to biphenyl carboxylic acids and their esters is the Suzuki-Miyaura cross-coupling reaction.[12] For this compound, this would typically involve the reaction of ethyl 3-bromobenzoate with phenylboronic acid in the presence of a palladium catalyst and a base.
The synthesized compound is then purified, typically by column chromatography, and characterized using various spectroscopic techniques including FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[12]
Computational Details
All theoretical calculations are typically performed using the Gaussian suite of programs. The molecular geometry is optimized using DFT with the B3LYP functional and the 6-311++G(d,p) basis set. Vibrational frequencies are calculated at the same level of theory. NMR chemical shifts are predicted using the GIAO method. Electronic properties, including HOMO-LUMO energies and MEP maps, are also derived from the optimized structure. NLO properties are determined by calculating the first-order hyperpolarizability.
Visualizations
Figure 1: A schematic workflow illustrating the synthesis, characterization, and subsequent computational analysis of this compound.
References
- 1. Synthesis, crystal structure, Hirshfeld surface analysis, DFT and NBO study of ethyl 1-(4-fluorophenyl)-4-[(4-fluorophenyl)amino]-2,6-diphenyl-1,2,5,6-tetrahydropyridine-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cbijournal.com [cbijournal.com]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by experimental and computational methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Molecular Structure, HOMO-LUMO, Chemical, Spectroscopic (UV-Vis and IR), Thermochemical Study of Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate: A DFT Exploration – Material Science Research India [materialsciencejournal.org]
- 7. irjweb.com [irjweb.com]
- 8. researchgate.net [researchgate.net]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. physchemres.org [physchemres.org]
- 11. researchgate.net [researchgate.net]
- 12. ajgreenchem.com [ajgreenchem.com]
An In-depth Technical Guide to 4-methylphenyl 2-phenylacetate (C15H14O2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the ester 4-methylphenyl 2-phenylacetate, a compound with the chemical formula C15H14O2. The document details its chemical identity, synthesis, and spectroscopic characterization. Furthermore, it explores the potential biological activities of the broader class of phenylacetate esters, with a focus on their anticancer and antifungal properties, providing insights into their mechanisms of action and relevance in drug development. All quantitative data is presented in structured tables, and experimental protocols and signaling pathways are described in detail.
Chemical Identity and Nomenclature
The ester with the chemical formula C15H14O2, also known by its CAS number 101-94-0, is formally named 4-methylphenyl 2-phenylacetate according to IUPAC nomenclature. This name is derived from its structure as an ester formed from phenylacetic acid and 4-methylphenol (p-cresol).
| Identifier | Value |
| IUPAC Name | 4-methylphenyl 2-phenylacetate |
| Synonyms | p-cresyl phenylacetate, p-tolyl phenylacetate |
| Chemical Formula | C15H14O2 |
| Molecular Weight | 226.27 g/mol |
| CAS Number | 101-94-0 |
Synthesis and Spectroscopic Characterization
While specific experimental data for 4-methylphenyl 2-phenylacetate is not abundantly available in public literature, a general and adaptable synthesis method involves the esterification of phenylacetic acid with 4-methylphenol.
Experimental Protocol: Fischer Esterification (Adapted)
This protocol is adapted from standard Fischer esterification procedures for similar esters.
Materials:
-
Phenylacetic acid
-
4-methylphenol (p-cresol)
-
Concentrated sulfuric acid (catalyst)
-
Toluene (solvent)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for reflux and extraction
Procedure:
-
In a round-bottom flask, dissolve equimolar amounts of phenylacetic acid and 4-methylphenol in toluene.
-
Add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the total reactant mass).
-
Equip the flask with a Dean-Stark apparatus and a reflux condenser.
-
Heat the mixture to reflux and continue heating until the theoretical amount of water is collected in the Dean-Stark trap, indicating the completion of the reaction.
-
Cool the reaction mixture to room temperature and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude ester.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Caption: Fischer Esterification Workflow for 4-methylphenyl 2-phenylacetate.
Spectroscopic Data (Predicted and Representative)
Table 1: Predicted ¹H NMR Spectral Data (CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.40 - 7.20 | m | 5H | Phenyl group (from phenylacetic acid) |
| ~ 7.15 | d | 2H | Aromatic protons ortho to the ester oxygen |
| ~ 7.00 | d | 2H | Aromatic protons meta to the ester oxygen |
| ~ 3.80 | s | 2H | -CH₂- (methylene bridge) |
| ~ 2.30 | s | 3H | -CH₃ (methyl group on the phenyl ring) |
Table 2: Predicted ¹³C NMR Spectral Data (CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 171 | C=O (ester carbonyl) |
| ~ 149 | C-O (aromatic carbon attached to ester oxygen) |
| ~ 137 | Quaternary aromatic carbon with methyl group |
| ~ 134 | Quaternary aromatic carbon of the phenylacetyl group |
| ~ 130 | Aromatic CH meta to the ester oxygen |
| ~ 129 | Aromatic CH of the phenylacetyl group |
| ~ 128 | Aromatic CH of the phenylacetyl group |
| ~ 127 | Aromatic CH of the phenylacetyl group |
| ~ 121 | Aromatic CH ortho to the ester oxygen |
| ~ 41 | -CH₂- (methylene bridge) |
| ~ 21 | -CH₃ (methyl group) |
Table 3: Representative FT-IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3030 | Medium | Aromatic C-H stretch |
| ~ 2950 | Medium | Aliphatic C-H stretch |
| ~ 1740 | Strong | C=O ester stretch |
| ~ 1600, 1500 | Medium | Aromatic C=C stretch |
| ~ 1200, 1170 | Strong | C-O ester stretch |
Biological Activity and Potential in Drug Development
While specific studies on 4-methylphenyl 2-phenylacetate are limited, the broader class of phenylacetate esters has demonstrated significant biological activities, particularly in the realms of oncology and mycology.
Anticancer Activity
Phenylacetate and its derivatives have been investigated for their potential as anticancer agents. They have been shown to induce differentiation, inhibit cell growth, and trigger apoptosis in various cancer cell lines.
Mechanism of Action: The anticancer effects of phenylacetates are believed to be multifactorial, primarily involving the induction of cell cycle arrest and apoptosis.
-
Cell Cycle Arrest: Phenylacetates can induce a G1 phase cell cycle arrest, preventing cancer cells from entering the DNA synthesis (S) phase. This is often mediated by the upregulation of cyclin-dependent kinase inhibitors like p21Cip1, which in turn inhibits the activity of CDK2. The subsequent hypophosphorylation of the retinoblastoma protein (Rb) prevents the release of the E2F transcription factor, halting the cell cycle.
Caption: Phenylacetate-induced G1 Cell Cycle Arrest Pathway.
-
Induction of Apoptosis: Phenylacetates can also induce programmed cell death (apoptosis) in tumor cells through both intrinsic and extrinsic pathways. This can involve the modulation of Bcl-2 family proteins and the activation of caspases.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a cancer cell line.
Materials:
-
Cancer cell line (e.g., MCF-7, PC-3)
-
Complete cell culture medium
-
4-methylphenyl 2-phenylacetate (or other test compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with serial dilutions of the test compound and incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Caption: Workflow for an MTT Cytotoxicity Assay.
Antifungal Activity
Phenylacetic acid and its derivatives have been identified as having antifungal properties against various plant and human pathogenic fungi.
Mechanism of Action: The precise antifungal mechanism is still under investigation but is thought to involve the disruption of the fungal cell membrane integrity. Some studies suggest that these compounds can interfere with ergosterol, a key component of the fungal cell membrane, leading to increased membrane permeability and ultimately cell death.
Experimental Protocol: Broth Microdilution Antifungal Susceptibility Testing
Objective: To determine the Minimum Inhibitory Concentration (MIC) of a compound against a fungal strain.
Materials:
-
Fungal strain (e.g., Candida albicans, Aspergillus fumigatus)
-
RPMI-1640 medium
-
4-methylphenyl 2-phenylacetate (or other test compound)
-
96-well microplates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a standardized fungal inoculum.
-
Prepare serial twofold dilutions of the test compound in RPMI-1640 medium in a 96-well plate.
-
Add the fungal inoculum to each well.
-
Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates at 35°C for 24-48 hours.
-
The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control, often determined visually or by measuring absorbance.
Conclusion and Future Directions
4-methylphenyl 2-phenylacetate is a C15H14O2 ester with a well-defined chemical structure. While specific biological data for this particular ester is sparse, the broader class of phenylacetate esters shows significant promise as a scaffold for the development of novel anticancer and antifungal agents. The mechanisms of action, involving cell cycle regulation in cancer and cell membrane disruption in fungi, provide a solid foundation for further investigation.
Future research should focus on the targeted synthesis and biological evaluation of 4-methylphenyl 2-phenylacetate and its analogs. Detailed studies are required to elucidate its specific anticancer and antifungal activities, determine its IC50 and MIC values against a range of cell lines and fungal strains, and unravel the precise molecular signaling pathways it modulates. Such research could pave the way for the development of new therapeutic agents for the treatment of cancer and infectious diseases.
Methodological & Application
Application Notes: Synthesis of Ethyl Biphenyl-3-carboxylate via Suzuki Coupling
Introduction
The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds.[1] It is widely utilized in the synthesis of biaryl compounds, which are prevalent motifs in pharmaceuticals, agrochemicals, and materials science.[2][3] This application note details a protocol for the synthesis of ethyl biphenyl-3-carboxylate from ethyl 3-bromobenzoate and phenylboronic acid. The reaction proceeds with high efficiency under mild conditions, employing a palladium catalyst and a suitable base.[4][5]
Reaction Principle
The catalytic cycle of the Suzuki coupling involves three main steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the aryl group from the boronic acid to the palladium complex, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[1] The presence of a base is crucial for the transmetalation step, as it activates the boronic acid.[4]
Experimental Protocols
Materials and Methods
-
Starting Materials: Ethyl 3-bromobenzoate, Phenylboronic acid
-
Catalyst: Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Ligand (if using Pd(OAc)₂): Triphenylphosphine (PPh₃) or SPhos
-
Base: Potassium carbonate (K₂CO₃), Sodium carbonate (Na₂CO₃), or Potassium phosphate (K₃PO₄)[6]
-
Solvent: Toluene/Water, Dioxane/Water, or Ethanol/Water[6][7]
General Procedure
-
To a round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, add ethyl 3-bromobenzoate (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), the palladium catalyst (0.01-0.1 mol%), and the base (2.0-3.0 mmol, 2.0-3.0 equiv).
-
The flask is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed solvent system (e.g., a mixture of toluene and water).
-
The reaction mixture is heated to the desired temperature (typically 80-100 °C) and stirred vigorously for the required time (typically 2-24 hours).[8][9]
-
Reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[6]
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is diluted with an organic solvent (e.g., ethyl acetate) and transferred to a separatory funnel.
-
The organic layer is washed with water and then with brine.[9]
-
The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.[9]
-
The crude this compound can be purified by column chromatography on silica gel or by recrystallization.[9][10]
Data Presentation
Table 1: Representative Reaction Conditions and Yields for the Synthesis of this compound
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Toluene/H₂O | 90 | 12 | >95 | [5] |
| 2 | Pd(PPh₃)₄ (1) | - | Na₂CO₃ (2) | Dioxane/H₂O | 80 | 18 | 92 | [11] |
| 3 | PdCl₂(dppf) (3) | - | K₃PO₄ (3) | Toluene | 100 | 6 | 97 | [9] |
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Optimizing Suzuki Coupling Reactions [covasyn.com]
Protocol for the Palladium-Catalyzed Synthesis of Ethyl Biphenyl-3-Carboxylate
Application Notes
This document provides a detailed protocol for the synthesis of ethyl biphenyl-3-carboxylate, a valuable intermediate in the development of pharmaceuticals and functional materials. The synthesis is achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between ethyl 3-bromobenzoate and phenylboronic acid. This method is widely favored for its mild reaction conditions, high functional group tolerance, and the commercial availability of the starting materials.
The protocol is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The provided methodology is based on established literature procedures for similar biaryl syntheses and offers a reliable route to the target compound.
Reaction Principle
The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (ethyl 3-bromobenzoate), forming a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the phenyl group from the organoboron species (phenylboronic acid) is transferred to the palladium center.
-
Reductive Elimination: The two organic moieties on the palladium complex couple to form the biphenyl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Notes |
| Ethyl 3-bromobenzoate | C₉H₉BrO₂ | 229.07 | |
| Phenylboronic acid | C₆H₇BO₂ | 121.93 | |
| Tetrakis(triphenylphosphine)palladium(0) | Pd(PPh₃)₄ | 1155.56 | Catalyst |
| Sodium Carbonate | Na₂CO₃ | 105.99 | Base |
| Toluene | C₇H₈ | 92.14 | Solvent |
| Ethanol | C₂H₆O | 46.07 | Solvent |
| Water | H₂O | 18.02 | Solvent |
| Ethyl acetate | C₄H₈O₂ | 88.11 | For extraction |
| Brine (saturated NaCl solution) | - | - | For washing |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | Drying agent |
Equipment
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Inert gas supply (Argon or Nitrogen)
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
Procedure
-
Reaction Setup:
-
To a round-bottom flask, add ethyl 3-bromobenzoate (1.0 mmol, 229 mg), phenylboronic acid (1.2 mmol, 146 mg), and sodium carbonate (2.0 mmol, 212 mg).
-
Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.02 mmol, 23 mg).
-
The flask is fitted with a reflux condenser and purged with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Add a degassed solvent mixture of toluene (8 mL), ethanol (2 mL), and water (2 mL) to the flask.
-
-
Reaction:
-
The reaction mixture is heated to 80-90 °C with vigorous stirring under an inert atmosphere.
-
The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL).
-
Transfer the mixture to a separatory funnel and wash with water (2 x 15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.
-
Data Presentation
Reactant and Product Information
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Role |
| Ethyl 3-bromobenzoate | C₉H₉BrO₂ | 229.07 | Starting Material |
| Phenylboronic acid | C₆H₇BO₂ | 121.93 | Starting Material |
| This compound | C₁₅H₁₄O₂ | 226.27 | Product |
Characterization Data for this compound
| Property | Value |
| Molecular Formula | C₁₅H₁₄O₂[1] |
| Molar Mass | 226.27 g/mol [1] |
| Appearance | Colorless to pale yellow oil |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 8.25 (t, J=1.8 Hz, 1H), 8.03 (dt, J=7.8, 1.4 Hz, 1H), 7.79 (dt, J=7.8, 1.4 Hz, 1H), 7.63-7.59 (m, 2H), 7.51 (t, J=7.8 Hz, 1H), 7.47-7.42 (m, 2H), 7.39-7.34 (m, 1H), 4.41 (q, J=7.1 Hz, 2H), 1.41 (t, J=7.1 Hz, 3H). |
| ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | 166.5, 141.5, 140.9, 131.2, 129.8, 129.3, 128.8, 128.0, 127.8, 127.2, 127.1, 61.1, 14.4. |
| IR (KBr, cm⁻¹) | 3060, 2980, 1720 (C=O), 1600, 1480, 1290, 1240, 1100, 750. |
| MS (EI) | m/z (%) = 226 (M⁺, 100), 197, 181, 152. |
Note: NMR and IR data are predicted based on typical values for this compound and may vary slightly based on experimental conditions.
Mandatory Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Application Notes and Protocols for Ethyl 3-Iodobenzoate in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-iodobenzoate is a versatile building block in modern organic synthesis, particularly valued for its utility in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond at the meta-position of the benzene ring offers a reactive site for the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, enabling the construction of complex molecular architectures. This document provides detailed application notes, experimental protocols, and comparative data for the use of ethyl 3-iodobenzoate in several key cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions are foundational in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
Suzuki-Miyaura Coupling: Synthesis of Biaryl Compounds
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C bonds between an organohalide and an organoboron compound.[1] When using ethyl 3-iodobenzoate, this reaction provides a straightforward route to synthesize 3-substituted biphenyl compounds, which are common scaffolds in many biologically active molecules. The reactivity of the C-I bond in ethyl 3-iodobenzoate makes it an excellent substrate for this transformation.[2]
Quantitative Data for Suzuki-Miyaura Coupling
The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of aryl iodides. These conditions can serve as a starting point for the optimization of reactions with ethyl 3-iodobenzoate.
| Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (3 mol%) | 2M aq. Na₂CO₃ | Toluene | 80-90 | 2-24 | High |
| 4-Methylphenylboronic acid | Pd(OAc)₂ (2 mol%) / SPhos (4 mol%) | K₃PO₄ | Dioxane/H₂O | 90-100 | 12-18 | High |
| 3-Methoxyphenylboronic acid | XPhos Pd G2 (2 mol%) | Cs₂CO₃ | Ethanol/H₂O | 120 (Microwave) | 0.25-0.5 | High |
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
Ethyl 3-iodobenzoate (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
2M Aqueous Sodium Carbonate Solution (2.0 equiv)
-
Toluene
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
To a dry round-bottom flask, add ethyl 3-iodobenzoate, the arylboronic acid, and Pd(PPh₃)₄.
-
Purge the flask with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.
-
Add degassed toluene and the 2M aqueous sodium carbonate solution.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and then with brine.[3]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography on silica gel to afford the pure biphenyl product.[2]
Catalytic Cycle: Suzuki-Miyaura Coupling
References
Ethyl Biphenyl-3-carboxylate: A Key Intermediate in the Discovery of Novel Therapeutics
Application Note
Ethyl biphenyl-3-carboxylate is a versatile chemical intermediate that serves as a crucial building block in the synthesis of a wide array of pharmacologically active molecules. Its biphenyl scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse therapeutic applications. This document provides an overview of the applications of this compound in drug discovery, focusing on its use in the development of anticancer, anti-inflammatory, and analgesic agents. Detailed experimental protocols for its synthesis and derivatization are provided, along with quantitative data on the biological activity of its derivatives.
Introduction
Biphenyl derivatives are of significant interest in drug discovery due to their unique structural properties that allow for diverse interactions with biological targets.[1][2][3] this compound, with its reactive ester group, provides a convenient handle for further molecular elaboration, making it an ideal starting material for the synthesis of compound libraries for high-throughput screening. The Suzuki-Miyaura cross-coupling reaction is a common and efficient method for the synthesis of the biphenyl core of this intermediate.[3][4][5][6]
Applications in Drug Discovery
Derivatives of this compound have shown promise in several therapeutic areas:
-
Anticancer Activity: Biphenyl-containing compounds have been investigated for their potential to inhibit cancer cell growth. For instance, an ethyl (R)-2-(biphenyl-4-carbonyl)-2, 3, 4, 9-tetrahydro-1H-pyrido[3, 4-b]indole-1-carboxylate derivative has demonstrated antitumor activity against HeLa cells.[7][8] Other hydroxylated biphenyl compounds have also shown potent anticancer effects against malignant melanoma cells, inducing apoptosis and arresting the cell cycle.[9] The anticancer mechanism of some biphenyl derivatives is attributed to their interaction with the estrogen receptor alpha (ERα) signaling pathway.[10]
-
Anti-inflammatory and Analgesic Activity: Biphenyl carboxamides, synthesized from biphenyl carboxylic acids, have been evaluated for their anti-inflammatory and analgesic properties.[1][11][12] These compounds often exert their effects by inhibiting cyclooxygenase (COX) enzymes (COX-1 and COX-2) and reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6.[13]
Quantitative Data
The following tables summarize the biological activity and synthesis yields of various compounds derived from or related to this compound.
Table 1: Anticancer Activity of Biphenyl Derivatives
| Compound ID | Cell Line | IC50 (µM) | Reference |
| Ethyl (R)-2-(biphenyl-4-carbonyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-carboxylate | HeLa | 4.71 | [7] |
| Hydroxylated Biphenyl Compound 11 | Melanoma | 1.7 ± 0.5 | [9] |
| Hydroxylated Biphenyl Compound 12 | Melanoma | 2.0 ± 0.7 | [9] |
| DPDQ-3a | A549 (Lung), DLD1 (Colorectal), MCF-7 (Breast) | Lower than cisplatin | [8] |
| Indole Carboxamide 12 | K-562 (Leukemia) | 0.33 | [14][15] |
| Indole Carboxamide 14 | K-562 (Leukemia) | 0.61 | [14][15] |
| Indole Carboxamide 4 | K-562 (Leukemia) | 0.61 | [14][15] |
Table 2: Synthesis Yields of Biphenyl Derivatives via Suzuki-Miyaura Coupling
| Aryl Halide | Aryl Boronic Acid | Catalyst (mol%) | Base | Solvent | Yield (%) | Reference |
| 4-Bromobenzaldehyde | Benzeneboronic acid | Pd(OAc)2 (0.003) | 2 M Na2CO3 | 1-Propanol | 96.2 | [3] |
| Brominated arene | Substituted arylboronic acid | Nano-palladium (0.1) | K2CO3 | DMF:Water (3:2) | >90 | [16] |
| 2-Iodo 4-nitro fluorobenzene | (2-Bromophenyl)boronic acid | Palladium catalyst | PPh3 | Dioxane | 81 | [17] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the synthesis of this compound using the Suzuki-Miyaura cross-coupling reaction.
Materials:
-
Ethyl 3-bromobenzoate
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
2 M Sodium carbonate (Na2CO3) solution
-
1-Propanol
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Nitrogen gas
Procedure:
-
To a three-necked round-bottomed flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add ethyl 3-bromobenzoate (1.0 eq), phenylboronic acid (1.05 eq), and 1-propanol.
-
Purge the flask with nitrogen and stir the mixture at room temperature for 30 minutes until all solids are dissolved.
-
Add palladium(II) acetate (0.003 eq), triphenylphosphine (0.009 eq), and 2 M sodium carbonate solution (1.20 eq).
-
Heat the reaction mixture to reflux under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) or 1H NMR.[3]
-
After the reaction is complete (typically 45 minutes to 1 hour), cool the mixture to room temperature.[3]
-
Add water to the reaction mixture and extract the product with ethyl acetate (3 x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield pure this compound.
Protocol 2: Synthesis of Biphenyl Carboxamide Derivatives for Analgesic Activity Screening
This protocol outlines the synthesis of biphenyl carboxamide derivatives from a biphenyl acyl bromide intermediate.
Materials:
-
Biphenyl acyl bromide
-
Aniline
-
10% Sodium hydroxide solution
-
Ethanol
-
Water
Procedure:
-
In an iodine flask, combine aniline (1.0 eq) and 10% sodium hydroxide solution.
-
With constant shaking and cooling in a water bath, add biphenyl acyl bromide (1.0 eq) portion-wise.
-
After the addition is complete, warm the reaction mixture and shake for 20 minutes until the odor of the acid bromide disappears.[11]
-
Make the reaction mixture alkaline using an alcoholic 10% sodium hydroxide solution to precipitate the solid product.[11]
-
Filter the product, wash with water, and recrystallize from aqueous ethanol to obtain the pure biphenyl carboxamide derivative.[11]
Visualizations
The following diagrams illustrate key pathways and workflows related to the application of this compound in drug discovery.
References
- 1. Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. gala.gre.ac.uk [gala.gre.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. home.sandiego.edu [home.sandiego.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. walshmedicalmedia.com [walshmedicalmedia.com]
- 12. alliedacademies.org [alliedacademies.org]
- 13. Synthesis, characterization, and anti-inflammatory properties of novel ethyl 3-benzoyl-7-(trifluoromethyl)indolizine-1-carboxylate derivatives: In silico and in vitro analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 16. CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst - Google Patents [patents.google.com]
- 17. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
Applications of Biphenyl Derivatives in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The biphenyl moiety is a prominent privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents across various disease areas. Its rigid, yet conformationally flexible nature allows for precise orientation of substituents to interact with biological targets. This document provides detailed application notes on the use of biphenyl derivatives in key therapeutic areas, along with specific experimental protocols for their synthesis and biological evaluation.
I. Antihypertensive Agents: Angiotensin II Receptor Blockers
Application Notes:
Biphenyl derivatives are central to the class of antihypertensive drugs known as angiotensin II receptor blockers (ARBs), commonly referred to as "sartans." These drugs selectively block the AT1 receptor, preventing the vasoconstrictive and aldosterone-secreting effects of angiotensin II, a key regulator in the renin-angiotensin system (RAS). This blockade leads to vasodilation and a reduction in blood pressure. The prototypical structure of many ARBs features a biphenyl scaffold with an acidic group (often a tetrazole or carboxylic acid) on one phenyl ring, which mimics the C-terminal carboxylate of angiotensin II, and a side chain on the other ring that occupies a hydrophobic pocket of the AT1 receptor.
A key logical relationship in the development of biphenyl-based ARBs is the structural mimicry of angiotensin II's binding determinants.
Quantitative Data: AT1 Receptor Antagonism
| Compound Class | Example | Bioactivity | Reference |
| Biphenyl Tetrazoles | Losartan | IC50 = 20 nM | [1] |
| Biphenyl Carboxylic Acids | Valsartan | IC50 = 3.9 nM | [1] |
| Benzimidazolyl Biphenyls | Telmisartan | IC50 = 17.5 nM | [2] |
Experimental Protocols:
Protocol 1: General Synthesis of Benzimidazolyl Biphenyl Derivatives [2]
This protocol describes a general method for synthesizing biphenyl derivatives containing a benzimidazole moiety, a common feature in many ARBs.
-
Synthesis of 4'-(chloromethyl)-[1,1'-biphenyl]-2-carboxylic acid:
-
Start with 4'-acetamidomethyl-biphenyl-2-carboxylic acid.
-
React with phosphorous oxychloride in the presence of DMF and xylene.
-
Reflux the reaction mixture for 7 hours.
-
After cooling, wash with water to obtain the product.
-
-
Condensation with Substituted Benzimidazole:
-
Dissolve the desired 2-substituted benzimidazole derivative in DMF.
-
Add potassium carbonate and stir vigorously at room temperature for 1 hour.
-
Add a solution of 4'-(chloromethyl)-[1,1'-biphenyl]-2-carboxylic acid in DMF dropwise over 1 hour.
-
Continue stirring for an additional 3-4 hours.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter, wash with water, and dry the crude product.
-
-
Purification:
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water).
-
Confirm the structure and purity using TLC, melting point, IR, NMR, and Mass spectrometry.
-
II. Anticancer Agents
Application Notes:
The biphenyl scaffold is a versatile platform for the design of novel anticancer agents.[3] These derivatives have been shown to exhibit a range of cytotoxic and antiproliferative activities through various mechanisms, including the inhibition of tubulin polymerization, induction of apoptosis, and cell cycle arrest.[4] For example, some biphenyl derivatives act as vascular disrupting agents, while others, like certain biphenylaminoquinolines, show potent cytotoxicity against various cancer cell lines.[2][5]
Quantitative Data: In Vitro Cytotoxicity of Biphenyl Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| [3,3']biphenylaminoquinoline 7j | MiaPaCa-2 (Pancreatic Cancer) | 0.17 | [2][5] |
| [3,3']biphenylaminoquinoline 7j | MDA-MB-231 (Breast Cancer) | 0.38 | [2][5] |
| [3,3']biphenylaminoquinoline 7j | DU145 (Prostate Cancer) | 0.98 | [2][5] |
| [3,3']biphenylaminoquinoline 7j | SW480 (Colorectal Cancer) | 1.05 | [2][5] |
| Unsymmetrical biphenyl 35 | A549, DU145, KB, KB-Vin | 0.04 | [6] |
| Hydroxylated biphenyl 11 | Melanoma cells | 1.7 | |
| Hydroxylated biphenyl 12 | Melanoma cells | 2.0 |
Experimental Protocols:
Protocol 2: Sulforhodamine B (SRB) Cell Cytotoxicity Assay [3][7]
This protocol details a common method for assessing the in vitro cytotoxicity of biphenyl derivatives against cancer cell lines.
-
Cell Seeding:
-
Harvest and count cells from culture.
-
Plate cells in a 96-well plate at a density of 5,000-20,000 cells/well in 200 µL of culture medium.
-
Incubate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the biphenyl derivative in culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound. Include untreated cells as a negative control.
-
Incubate for another 48-72 hours.
-
-
Cell Fixation:
-
Gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well without removing the supernatant.
-
Incubate the plate for 1 hour at 4°C.
-
-
Staining:
-
Wash the plates four times with distilled water and allow them to air dry.
-
Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well.
-
Incubate at room temperature for 15-30 minutes.
-
-
Washing and Solubilization:
-
Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.
-
Allow the plates to air dry completely.
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.
-
-
Data Acquisition:
-
Shake the plate for 5-10 minutes.
-
Measure the optical density (OD) at 565 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value from the dose-response curve.
-
III. Anti-inflammatory Agents
Application Notes:
Biphenyl derivatives have been investigated as potential anti-inflammatory agents.[8][9] Their mechanism of action can involve the inhibition of inflammatory mediators. Some biphenyl analogs have shown significant anti-inflammatory activity in animal models like the carrageenan-induced paw edema test.[9][10]
Experimental Protocols:
Protocol 3: Carrageenan-Induced Paw Edema in Rats [5][11]
This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of compounds.
-
Animal Preparation:
-
Use male Wistar rats (180-250 g).
-
Fast the animals overnight before the experiment but allow free access to water.
-
Divide the animals into groups (e.g., control, standard drug, and test compound groups).
-
-
Compound Administration:
-
Administer the biphenyl derivative or the standard drug (e.g., Indomethacin, 10 mg/kg) orally or intraperitoneally.
-
The control group receives the vehicle only.
-
-
Induction of Inflammation:
-
One hour after compound administration, inject 0.1 mL of 1% (w/v) carrageenan solution in saline into the subplantar region of the right hind paw of each rat.
-
-
Measurement of Paw Edema:
-
Measure the paw volume or thickness using a plethysmometer or digital calipers at time 0 (just before carrageenan injection) and at 1, 2, 3, and 4 hours post-injection.
-
-
Data Analysis:
-
Calculate the increase in paw volume for each animal at each time point.
-
The percentage inhibition of edema is calculated using the formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
-
IV. Antimicrobial Agents
Application Notes:
The emergence of antibiotic resistance has spurred the search for new antimicrobial agents. Biphenyl derivatives have emerged as a promising class of compounds. For instance, biphenyl-benzamides have been identified as potent inhibitors of the bacterial cell division protein FtsZ, a novel and promising antibacterial target.[12] Inhibition of FtsZ disrupts the formation of the Z-ring, which is essential for bacterial cytokinesis, ultimately leading to cell death.
Quantitative Data: Antibacterial Activity of Biphenyl-Benzamides against Bacillus subtilis [12]
| Compound | Strain | MIC (µg/mL) |
| Biphenyl-benzamide 30 | B. subtilis ATCC 9372 | 0.008 |
| Biphenyl-benzamide 30 | B. subtilis 168 | 0.016 |
| Biphenyl-benzamide 30 | B. subtilis LR2 | 0.031 |
| Biphenyl-benzamide 30 | B. subtilis BR151 | 0.063 |
Experimental Protocols:
Protocol 4: General Synthesis of Biphenyl-Benzamide FtsZ Inhibitors [1]
This protocol outlines a synthetic route for biphenyl-benzamide derivatives.
-
Alkylation:
-
React 2,6-difluoro-3-hydroxybenzoic acid with 3-bromobenzyl bromide in the presence of potassium iodide (KI) and potassium carbonate (K2CO3) to yield the fluorinated acid derivative.
-
-
Acid Chloride Formation:
-
Treat the resulting acid derivative with oxalyl chloride in a mixture of DMF and dichloromethane (DCM) to form the corresponding difluorobenzoyl chloride.
-
-
Suzuki Coupling:
-
Couple the difluorobenzoyl chloride derivative with various commercially available boronic acids using a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., Na2CO3) in a suitable solvent system (e.g., dioxane/water).
-
Reflux the reaction mixture until completion (monitored by TLC).
-
-
Work-up and Purification:
-
After cooling, partition the mixture between an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final biphenyl-benzamide derivative.
-
V. Cholinesterase Inhibitors
Application Notes:
Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. Biphenyl derivatives have been explored as dual inhibitors of these enzymes. By inhibiting the breakdown of acetylcholine, these compounds increase its concentration in the synaptic cleft, thereby enhancing cholinergic neurotransmission.
Quantitative Data: Cholinesterase Inhibition by Biphenyl Derivatives
| Compound | Target | IC50 (µM) |
| Compound 15 | BuChE | 0.74 |
| Compound 15 | AChE | 1.18 |
| Compound 19 | AChE | 0.096 |
| Compound 19 | BuChE | 1.25 |
Experimental Protocols:
Protocol 5: In Vitro Cholinesterase Inhibition Assay (Ellman's Method) [4]
This spectrophotometric assay is widely used to determine the inhibitory activity of compounds against AChE and BuChE.
-
Reagent Preparation:
-
Prepare a 0.1 M sodium phosphate buffer (pH 8.0).
-
Prepare stock solutions of AChE and BuChE in the buffer.
-
Prepare substrate solutions of acetylthiocholine (ATCh) and butyrylthiocholine (BTCh).
-
Prepare a solution of 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) in the buffer.
-
Prepare a stock solution of the biphenyl derivative in DMSO and make serial dilutions.
-
-
Assay Procedure (in a 96-well plate):
-
To each well, add:
-
140 µL of phosphate buffer.
-
20 µL of the inhibitor solution (or DMSO for control).
-
20 µL of the enzyme solution (AChE or BuChE).
-
-
Incubate at 37°C for 15 minutes.
-
Add 10 µL of the DTNB solution.
-
Initiate the reaction by adding 10 µL of the substrate solution (ATCh or BTCh).
-
-
Data Acquisition and Analysis:
-
Immediately measure the absorbance at 412 nm in kinetic mode for 5-10 minutes.
-
The rate of the reaction (change in absorbance per minute) is proportional to the enzyme activity.
-
Calculate the percentage of inhibition for each concentration of the biphenyl derivative.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
References
- 1. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 2. Synthesis and SAR investigation of biphenylaminoquinoline derivatives with benzyloxy substituents as promising anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. benchchem.com [benchchem.com]
- 5. Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bio-protocol.org [bio-protocol.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. zellx.de [zellx.de]
- 10. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. inotiv.com [inotiv.com]
- 12. Design, synthesis and biological evaluation of biphenyl-benzamides as potent FtsZ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Pharmacologically Active Biphenyl Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Biphenyl Scaffold in Medicinal Chemistry
The biphenyl motif, consisting of two connected phenyl rings, is a privileged structure in medicinal chemistry.[1] This scaffold is present in a wide array of pharmacologically active compounds, including marketed drugs and natural products.[2] Biphenyl derivatives exhibit a broad spectrum of biological activities, such as antihypertensive, anti-inflammatory, antimicrobial, and anticancer effects.[3][4] Their prevalence is due to favorable pharmacokinetic properties and the ability to serve as a rigid "spacer" to orient other functional groups for optimal interaction with biological targets.[3]
The construction of the core carbon-carbon bond between the two aryl rings is the key challenge in synthesizing these molecules. Among various synthetic strategies, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has emerged as the most versatile and widely adopted method due to its mild conditions, high functional group tolerance, and the commercial availability of diverse starting materials.[1][5]
Core Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for creating biaryl compounds. It involves the coupling of an aryl or vinyl halide with an aryl- or vinylboronic acid (or its ester) in the presence of a palladium catalyst and a base.[5]
General Reaction Scheme & Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving:
-
Oxidative Addition: The aryl halide adds to the Pd(0) catalyst.
-
Transmetalation: The organoboron compound transfers its organic group to the palladium complex.
-
Reductive Elimination: The desired biphenyl product is formed, and the Pd(0) catalyst is regenerated.[5]
Protocol 1: General Procedure for Suzuki-Miyaura Biphenyl Synthesis
This protocol provides a general method for the synthesis of a substituted biphenyl from an aryl bromide and an arylboronic acid.
Materials:
-
Aryl bromide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Potassium Carbonate (K₂CO₃) (3.0 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 mmol, 2 mol%)
-
Toluene, anhydrous (10 mL)
-
Deionized Water (2 mL)
-
Round-bottom flask, condenser, magnetic stirrer, inert gas line (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), and potassium carbonate (3.0 mmol).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.02 mmol).
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Nitrogen) three times.
-
Using a syringe, add anhydrous toluene (10 mL) followed by deionized water (2 mL).
-
Heat the reaction mixture to 90 °C and stir vigorously for 4 to 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel, add 20 mL of ethyl acetate and 20 mL of water. Shake and separate the layers.
-
Wash the organic layer with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the pure biphenyl compound.
Application Example 1: Synthesis of Antihypertensive Agents (Sartans)
Biphenyl-containing drugs like Telmisartan and Losartan are widely used to treat hypertension. They function as Angiotensin II Receptor Blockers (ARBs), interfering with the Renin-Angiotensin System (RAS), a key regulator of blood pressure.[3][6][7]
Signaling Pathway: Renin-Angiotensin System (RAS)
ARBs selectively block the AT₁ receptor, preventing Angiotensin II from binding and causing vasoconstriction and aldosterone release.[6][8] This leads to vasodilation and a reduction in blood pressure.[7][8]
Protocol 2: Synthesis of a Key Biphenyl Intermediate for Telmisartan
A highly efficient synthesis of a key biphenyl intermediate for Telmisartan has been reported using a Suzuki coupling.[9][10] This reaction couples an oxazoline-protected bromophenyl compound with a boronic acid.
Materials:
-
2-(2-bromophenyl)-4,4-dimethyl-2-oxazoline (1.0 mmol)
-
4-(hydroxymethyl)phenylboronic acid (1.2 mmol)
-
Sodium Carbonate (Na₂CO₃)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Tetrahydrofuran (THF) and Water
Procedure:
-
Combine 2-(2-bromophenyl)-4,4-dimethyl-2-oxazoline, 4-(hydroxymethyl)phenylboronic acid, aqueous sodium carbonate, and Pd(PPh₃)₄ in THF.[9][10]
-
Heat the reaction mixture under an inert atmosphere for approximately 12 hours.[10]
-
After cooling, perform a standard aqueous workup.
-
Purify the product to yield [2'-(4,4-dimethyl-4,5-dihydro-oxazol-2-yl)-biphenyl-4-yl]-methanol.
Data Presentation: Telmisartan Intermediate Synthesis
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Temp. | Time | Yield (%) | Reference |
| 2-(2-bromophenyl)-4,4-dimethyl-2-oxazoline | 4-(hydroxymethyl)phenylboronic acid | Pd(PPh₃)₄ | aq. Na₂CO₃ | THF | Reflux | 12 h | 95% | [9] |
| 2-(2-bromophenyl)-4,4-dimethyl-2-oxazoline | 4-formylphenylboronic acid | Pd(PPh₃)₄ | aq. Na₂CO₃ | THF | Reflux | 12 h | 90% | [10] |
Protocol 3: Synthesis of a Key Biphenyl Intermediate for Losartan
A green and high-yielding Suzuki-Miyaura coupling has been developed for a key biphenyl intermediate of Losartan using bio-derived palladium nanoparticles (PdNPs).[11]
Materials:
-
2-bromobenzonitrile (1.0 equiv)
-
4-methylphenylboronic acid (1.2 equiv)
-
Bio-derived PdNPs on charcoal (0.05 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Ethanol and Water (1:1 mixture)
Procedure:
-
In a reaction vessel, combine 2-bromobenzonitrile, 4-methylphenylboronic acid, K₂CO₃, and the PdNP catalyst in the ethanol/water solvent mixture.[11]
-
Stir the reaction at room temperature for 4 hours.[11]
-
Upon completion, filter the catalyst.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash, dry, and concentrate to yield 2-cyano-4'-methyl biphenyl (OTBN).
Data Presentation: Losartan Intermediate Synthesis
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Temp. | Time | Yield (%) | Reference |
| 2-bromobenzonitrile | 4-methylphenylboronic acid | Bio-derived PdNPs | K₂CO₃ | EtOH/H₂O | Room Temp. | 4 h | 98% | [11] |
Application Example 2: Biphenyls as Androgen Receptor (AR) Degraders
Novel biphenyl derivatives are being developed as antagonists and degraders of the Androgen Receptor (AR) for the treatment of advanced and drug-resistant prostate cancer.[12] These molecules function by binding to the AR and inducing its degradation, offering a more complete blockade of AR signaling compared to traditional antagonists.[13][14][15]
Signaling Pathway: Androgen Receptor Degradation
Bifunctional molecules, such as PROteolysis TArgeting Chimeras (PROTACs) that incorporate a biphenyl AR-binding motif, can recruit the cell's ubiquitin-proteasome system to tag the AR for destruction.[14][16]
The synthesis of these advanced molecules often relies on the foundational Suzuki-Miyaura coupling to construct the core biphenyl scaffold, which is then further elaborated to attach the E3 ligase-binding moiety and linker.
Summary and Outlook
The biphenyl scaffold remains a crucial component in the design of pharmacologically active compounds. The Suzuki-Miyaura cross-coupling provides a robust, efficient, and highly versatile platform for the synthesis of these important molecules. The protocols and examples outlined here demonstrate the power of this methodology in constructing key intermediates for established drugs like Telmisartan and Losartan, as well as its applicability in developing next-generation therapeutics such as androgen receptor degraders. Continued innovation in catalytic systems and reaction conditions will further enhance the utility of biphenyl synthesis in drug discovery and development.
References
- 1. gala.gre.ac.uk [gala.gre.ac.uk]
- 2. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Angiotensin II receptor blocker - Wikipedia [en.wikipedia.org]
- 7. Angiotensin II receptor blockers - Mayo Clinic [mayoclinic.org]
- 8. CV Pharmacology | Angiotensin Receptor Blockers (ARBs) [cvpharmacology.com]
- 9. rjpbcs.com [rjpbcs.com]
- 10. BJOC - Efficient and improved synthesis of Telmisartan [beilstein-journals.org]
- 11. mdpi.com [mdpi.com]
- 12. Discovery of novel biphenyl derivatives as androgen receptor degraders for the treatment of enzalutamide-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Androgen receptor degraders overcome common resistance mechanisms developed during prostate cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Degradation of Androgen Receptor through Small Molecules for Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Discovery of a Series of Orally Bioavailable Androgen Receptor Degraders for the Treatment of Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ethyl Biphenyl-3-carboxylate as a Molecular Building Block
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of ethyl biphenyl-3-carboxylate as a versatile molecular building block in organic synthesis, with a focus on its applications in drug discovery and materials science. Detailed protocols for key chemical transformations are provided, along with representative data and visualizations to guide researchers in their experimental design.
Introduction
This compound is a valuable bifunctional molecule featuring a stable biphenyl core and a reactive ethyl ester group. The biphenyl moiety is a privileged scaffold found in numerous pharmaceuticals, agrochemicals, and liquid crystals.[1][2] The ester functionality serves as a versatile handle for a variety of chemical transformations, including hydrolysis, reduction, and amidation, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures. This document outlines key applications and detailed experimental protocols for the utilization of this compound in the synthesis of valuable chemical entities.
Key Applications
The biphenyl scaffold is a cornerstone in the design of bioactive molecules and functional materials. Derivatives of biphenyl carboxylic acids have demonstrated a wide range of pharmacological activities, including anticancer, antihypertensive, and anti-inflammatory properties.[3][4] Furthermore, the rigid and anisotropic nature of the biphenyl core makes it an ideal component for the synthesis of liquid crystalline materials.[5][6]
2.1. Drug Discovery
This compound can serve as a starting point for the synthesis of analogs of known drugs or as a fragment for the discovery of novel therapeutic agents. For instance, the biphenyl-carboxylic acid moiety is a key structural feature of the angiotensin II receptor antagonist, Telmisartan, used in the treatment of hypertension.[7][8][9] By modifying the functional groups and substitution patterns on the biphenyl core of this compound, libraries of novel compounds can be generated for screening against various biological targets.
2.2. Materials Science
The elongated and rigid structure of the biphenyl unit is a fundamental characteristic of many liquid crystalline compounds.[5][6][10] this compound can be elaborated into more complex structures with tailored properties for applications in displays and other optoelectronic devices. The ester group can be converted into other functionalities to tune the mesomorphic properties of the final molecules.
Key Chemical Transformations and Experimental Protocols
The following section details the experimental protocols for three fundamental transformations of this compound: hydrolysis to biphenyl-3-carboxylic acid, reduction to (3-biphenyl)methanol, and conversion to biphenyl-3-carboxamide.
3.1. Hydrolysis of this compound to Biphenyl-3-carboxylic acid
The hydrolysis of the ethyl ester to the corresponding carboxylic acid is a fundamental step to enable further functionalization, such as amide bond formation.
Experimental Protocol:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in a 1:1 mixture of ethanol and water (20 mL).
-
Addition of Base: To the stirred solution, add sodium hydroxide (2.0 eq) pellets.
-
Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the progress by Thin Layer Chromatography (TLC) (Eluent: 30% ethyl acetate in hexanes). The reaction is typically complete within 2-4 hours.
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Acidification: Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the slow addition of 2N hydrochloric acid. A white precipitate of biphenyl-3-carboxylic acid will form.
-
Isolation: Collect the solid product by vacuum filtration and wash with cold water.
-
Drying: Dry the product in a vacuum oven at 60 °C to a constant weight.
Quantitative Data:
| Parameter | Value | Method of Analysis |
| Starting Material | This compound | - |
| Product | Biphenyl-3-carboxylic acid | ¹H NMR, ¹³C NMR, MS |
| Reaction Time | 2-4 hours | TLC |
| Reaction Temperature | Reflux | - |
| Yield | >95% | Gravimetric |
| Purity | >98% | HPLC |
3.2. Reduction of this compound to (3-Biphenyl)methanol
The reduction of the ester provides the corresponding primary alcohol, a versatile intermediate for further synthetic modifications.
Experimental Protocol:
-
Reaction Setup: To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF, 50 mL).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Reducing Agent: Slowly add a solution of lithium aluminum hydride (1.5 eq) in anhydrous THF via the dropping funnel over 30 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours. Monitor the reaction by TLC (Eluent: 20% ethyl acetate in hexanes).
-
Quenching: Cool the reaction mixture to 0 °C and cautiously quench the excess lithium aluminum hydride by the sequential dropwise addition of water (X mL), 15% aqueous NaOH (X mL), and water (3X mL), where X is the mass of LiAlH₄ in grams.
-
Filtration: Stir the resulting mixture for 30 minutes, then filter through a pad of Celite®. Wash the filter cake with THF.
-
Work-up: Combine the filtrate and washings and concentrate under reduced pressure. Dissolve the residue in ethyl acetate, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer and purify the crude product by column chromatography on silica gel (Eluent: 10-20% ethyl acetate in hexanes) to afford (3-biphenyl)methanol.
Quantitative Data:
| Parameter | Value | Method of Analysis |
| Starting Material | This compound | - |
| Product | (3-Biphenyl)methanol | ¹H NMR, ¹³C NMR, MS |
| Reaction Time | 12 hours | TLC |
| Reaction Temperature | 0 °C to room temperature | - |
| Yield | ~90% | Gravimetric after purification |
| Purity | >99% | HPLC |
3.3. Synthesis of Biphenyl-3-carboxamide from this compound
This two-step protocol involves the initial hydrolysis of the ester to the carboxylic acid, followed by amidation.
Step 1: Hydrolysis (as per protocol 3.1)
Step 2: Amidation
Experimental Protocol:
-
Activation of Carboxylic Acid: In a 100 mL round-bottom flask, dissolve biphenyl-3-carboxylic acid (1.0 eq), (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDC, 1.2 eq), and hydroxybenzotriazole (HOBt, 1.2 eq) in anhydrous dichloromethane (DCM, 30 mL). Stir the mixture at room temperature for 30 minutes.
-
Amine Addition: To the activated acid solution, add the desired primary or secondary amine (1.1 eq) and a tertiary amine base such as triethylamine (1.5 eq).
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC (Eluent: 50% ethyl acetate in hexanes).
-
Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography on silica gel to yield the desired biphenyl-3-carboxamide.
Quantitative Data (for amidation step):
| Parameter | Value | Method of Analysis |
| Starting Material | Biphenyl-3-carboxylic acid | - |
| Product | Biphenyl-3-carboxamide derivative | ¹H NMR, ¹³C NMR, MS |
| Reaction Time | 12-24 hours | TLC |
| Reaction Temperature | Room temperature | - |
| Yield | 80-95% | Gravimetric after purification |
| Purity | >98% | HPLC |
Visualizations
4.1. Experimental Workflows
Caption: Workflow for the hydrolysis of this compound.
References
- 1. scbt.com [scbt.com]
- 2. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 3. ajgreenchem.com [ajgreenchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Solvent-Free Mechanochemical Synthesis of High Transition Biphenyltetracarboxydiimide Liquid Crystals [mdpi.com]
- 6. Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rjpbcs.com [rjpbcs.com]
- 8. BJOC - Efficient and improved synthesis of Telmisartan [beilstein-journals.org]
- 9. arkat-usa.org [arkat-usa.org]
- 10. Making sure you're not a bot! [lilloa.univ-lille.fr]
Application Notes and Protocols: Derivatization of Ethyl Biphenyl-3-carboxylate for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
The biphenyl scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds with a wide range of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents.[1][2] Ethyl biphenyl-3-carboxylate is a versatile starting material for the synthesis of a diverse library of biphenyl derivatives. By modifying its carboxylate moiety and the biphenyl rings, novel compounds with potentially enhanced biological activities can be generated. These application notes provide detailed protocols for the derivatization of this compound and subsequent biological screening of the synthesized compounds.
I. Chemical Derivatization Strategies
The derivatization of this compound can be approached through several key synthetic transformations targeting the ester functional group and the biphenyl core.
Amide Formation
Conversion of the ethyl ester to a diverse range of amides is a common and effective strategy to explore the structure-activity relationship (SAR).
Protocol 1: Synthesis of Biphenyl-3-carboxamides
This protocol describes the direct amidation of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Sodium methoxide (NaOMe) or other suitable base
-
Methanol (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous methanol, add the desired amine (1.2-1.5 eq).
-
Add a catalytic amount of sodium methoxide (0.1 eq).
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to obtain the desired biphenyl-3-carboxamide.
Reduction to Alcohol
Reduction of the ester provides access to the corresponding alcohol, which can be further derivatized.
Protocol 2: Synthesis of (Biphenyl-3-yl)methanol
This protocol details the reduction of this compound to (biphenyl-3-yl)methanol.
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄) or other suitable reducing agent
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Standard work-up and purification equipment
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), prepare a suspension of LiAlH₄ (1.5-2.0 eq) in anhydrous THF.
-
Cool the suspension in an ice bath.
-
Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via a dropping funnel.
-
After the addition is complete, allow the reaction to stir at room temperature and monitor by TLC.
-
Upon completion, carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.
-
Filter the resulting precipitate and wash it thoroughly with THF or ethyl acetate.
-
Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield (biphenyl-3-yl)methanol.[3]
Suzuki-Miyaura Cross-Coupling for Biphenyl Core Modification
To introduce diversity to the biphenyl core, the Suzuki-Miyaura cross-coupling reaction can be employed, starting from a halogenated precursor. For instance, using ethyl 3-bromobenzoate as a starting material to generate various this compound analogs.[1][4]
Protocol 3: Synthesis of Substituted Ethyl Biphenyl-3-carboxylates via Suzuki-Miyaura Coupling
Materials:
-
Ethyl 3-bromobenzoate
-
Arylboronic acid (substituted or unsubstituted)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄)
-
Solvent system (e.g., toluene/water, 1,4-dioxane/water)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Inert atmosphere (argon or nitrogen)
-
Standard work-up and purification equipment
Procedure:
-
In a round-bottom flask, combine ethyl 3-bromobenzoate (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.01-0.05 eq), and the base (2.0-3.0 eq).
-
Evacuate and backfill the flask with an inert gas.
-
Add the degassed solvent system.
-
Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction by TLC or GC-MS.[5]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.[1]
Experimental Workflow for Derivatization
Caption: Synthetic routes for the derivatization of this compound.
II. Biological Screening Protocols
Once a library of derivatives has been synthesized, the next step is to screen them for biological activity. Based on the known activities of biphenyl compounds, anticancer and enzyme inhibition assays are relevant starting points.
Anticancer Activity Screening
Protocol 4: MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[6][7]
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the synthesized biphenyl derivatives in culture medium. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and an untreated control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 2-4 hours.[8]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC₅₀ value (the concentration of compound that inhibits 50% of cell growth) for each derivative.[9]
ABCG2 (BCRP) Inhibition Screening
The ATP-binding cassette transporter G2 (ABCG2), also known as the breast cancer resistance protein (BCRP), is a transporter protein that confers multidrug resistance in cancer. Identifying inhibitors of ABCG2 is a key strategy to overcome this resistance.
Protocol 5: Hoechst 33342 Efflux Assay for ABCG2 Inhibition
This assay uses the fluorescent DNA stain Hoechst 33342, a known substrate of ABCG2. Inhibition of ABCG2 leads to intracellular accumulation of the dye and an increase in fluorescence.[10]
Materials:
-
ABCG2-overexpressing cells (e.g., MDCKII-BCRP) and parental control cells
-
Hoechst 33342 solution
-
Known ABCG2 inhibitor as a positive control (e.g., Ko143)
-
Assay buffer (e.g., HBSS)
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed both ABCG2-overexpressing and parental cells into a 96-well plate and allow them to adhere overnight.
-
Compound Incubation: Wash the cells with assay buffer and then pre-incubate them with various concentrations of the synthesized biphenyl derivatives or the positive control for 15-30 minutes at 37°C.[11]
-
Hoechst 33342 Addition: Add Hoechst 33342 to a final concentration of 1-10 µM to all wells.
-
Incubation: Incubate the plate at 37°C for 30-90 minutes, protected from light.
-
Fluorescence Measurement: Measure the intracellular fluorescence using a microplate reader with excitation at ~355 nm and emission at ~460 nm.[10]
-
Data Analysis: Calculate the increase in fluorescence for each compound concentration relative to the vehicle control. Determine the EC₅₀ value (the concentration of compound that causes a 50% increase in fluorescence).
Biological Screening Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. ijsdr.org [ijsdr.org]
- 3. 2-Methyl-3-biphenylmethanol synthesis - chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchhub.com [researchhub.com]
- 7. benchchem.com [benchchem.com]
- 8. atcc.org [atcc.org]
- 9. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Assay in Summary_ki [bindingdb.org]
Scale-up Synthesis of Ethyl Biphenyl-3-carboxylate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the scale-up synthesis of ethyl biphenyl-3-carboxylate, a key intermediate in the manufacturing of various pharmaceuticals and specialty chemicals. Two primary synthetic strategies are presented: a direct one-step Suzuki-Miyaura coupling and a two-step approach involving an initial coupling to the corresponding carboxylic acid followed by esterification. This guide offers a comparative analysis to aid in selecting the most appropriate route for large-scale production, considering factors such as process efficiency, cost-effectiveness, and impurity profiles.
Introduction
This compound is a biaryl compound of significant interest in medicinal chemistry and materials science. The scale-up of its synthesis requires robust and economically viable methods. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, making it a primary candidate for the industrial production of this compound.[1][2] This document outlines two scalable synthetic pathways, providing detailed protocols and quantitative data to support process development and optimization.
Synthetic Strategies
Two principal routes for the scale-up synthesis of this compound are considered:
-
Route A: Direct Suzuki-Miyaura Coupling. This one-step approach involves the direct coupling of ethyl 3-bromobenzoate with phenylboronic acid.
-
Route B: Two-Step Synthesis via Carboxylic Acid. This route consists of the Suzuki-Miyaura coupling of 3-bromobenzoic acid with phenylboronic acid to produce biphenyl-3-carboxylic acid, followed by an esterification step to yield the final product.
A comparative analysis of these routes is provided in Section 5 to guide the selection of the optimal manufacturing process.
Route A: Direct Suzuki-Miyaura Coupling
This route offers the advantage of a more streamlined process, potentially leading to lower operational costs. The direct coupling of an aryl ester can, however, present challenges related to catalyst deactivation and potential side reactions such as hydrolysis of the ester under basic conditions. Careful selection of the catalyst, ligand, base, and solvent system is crucial for a successful scale-up.[3][4]
Reaction Scheme
Caption: Direct Suzuki-Miyaura coupling for this compound synthesis.
Quantitative Data
| Parameter | Condition | Yield (%) | Purity (%) | Reference(s) |
| Catalyst System | ||||
| Pd(OAc)₂ / SPhos | 0.1 - 1.0 mol% Pd, 0.2 - 2.0 mol% SPhos | 85 - 95 | >98 | [5] |
| Pd(PPh₃)₄ | 1.0 - 5.0 mol% | 75 - 90 | >97 | [6] |
| Pd/C (heterogeneous) | 1.0 - 5.0 mol% | 80 - 92 | >98 | [1] |
| Base | ||||
| K₃PO₄ | 2.0 - 3.0 equivalents | 90 - 95 | >98 | [7] |
| K₂CO₃ | 2.0 - 3.0 equivalents | 85 - 92 | >98 | [7] |
| Cs₂CO₃ | 1.5 - 2.5 equivalents | 88 - 96 | >98 | [7] |
| Solvent System | ||||
| Toluene / Water (e.g., 10:1) | 80 - 110 °C | 88 - 95 | >98 | [8] |
| 1,4-Dioxane / Water (e.g., 4:1) | 80 - 100 °C | 85 - 93 | >98 | [6] |
| 2-MeTHF / Water (e.g., 10:1) | 80 - 100 °C | 87 - 94 | >98 | [9] |
Experimental Protocol: Scale-up Synthesis
Materials:
-
Ethyl 3-bromobenzoate (1.0 equiv.)
-
Phenylboronic acid (1.1 - 1.2 equiv.)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.1 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.2 mol%)
-
Potassium Phosphate (K₃PO₄, 2.5 equiv.)
-
Toluene
-
Deionized Water
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reactor Setup: Charge a suitable, inerted, and jacketed glass-lined reactor with ethyl 3-bromobenzoate and phenylboronic acid.
-
Inerting: Purge the reactor with nitrogen or argon for a minimum of 30 minutes to ensure an inert atmosphere.
-
Catalyst and Base Addition: In a separate, inerted glove box or under a positive flow of inert gas, prepare a slurry of Pd(OAc)₂, SPhos, and K₃PO₄ in a portion of the toluene. Transfer this slurry to the reactor.
-
Solvent Addition: Add the remaining toluene and deionized water to the reactor.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous agitation. Monitor the reaction progress by HPLC or GC until the consumption of the starting material is complete (typically 4-8 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Separate the aqueous layer.
-
Wash the organic layer sequentially with 2% aqueous sodium bicarbonate solution and then with brine.
-
Treat the organic layer with a palladium scavenger (e.g., activated carbon or a silica-based scavenger) to reduce residual palladium levels.
-
Filter the mixture to remove the scavenger.
-
-
Purification:
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude this compound by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate).
-
Route B: Two-Step Synthesis via Carboxylic Acid
This approach may be advantageous if the direct coupling of the ester proves to be low-yielding or if significant hydrolysis of the ester occurs. The Suzuki-Miyaura coupling of aryl bromides bearing a carboxylic acid group is generally a robust and high-yielding reaction.[2][8] The subsequent esterification is a well-established and scalable industrial process.[10][11]
Reaction Scheme
Caption: Two-step synthesis of this compound.
Quantitative Data
Step 1: Suzuki-Miyaura Coupling
| Parameter | Condition | Yield (%) | Purity (%) | Reference(s) |
| Catalyst System | ||||
| Pd(OAc)₂ / PPh₃ | 0.5 - 2.0 mol% Pd, 1.0 - 4.0 mol% PPh₃ | 90 - 98 | >99 | [7] |
| [PdCl₂(NH₂CH₂COOH)₂] | 0.1 mol% | 97 | >99 | [2] |
| Base | ||||
| K₂CO₃ | 3.0 equivalents | 95 - 99 | >99 | [2] |
| K₃PO₄ | 2.0 - 3.0 equivalents | 92 - 98 | >99 | [7] |
| Solvent System | ||||
| Water | Room Temperature - 80 °C | 95 - 99 | >99 | [2] |
| Toluene / Water | 80 - 100 °C | 90 - 97 | >99 | [8] |
Step 2: Fischer Esterification
| Parameter | Condition | Yield (%) | Purity (%) | Reference(s) |
| Catalyst | ||||
| Sulfuric Acid | 1 - 5 mol% | 90 - 98 | >99 | [10] |
| p-Toluenesulfonic Acid | 1 - 5 mol% | 92 - 97 | >99 | [10] |
| Solid Acid Catalyst | e.g., Sulfonic acid-functionalized silica | 95 - 99 | >99 | [11] |
| Conditions | ||||
| Reflux in Ethanol | With azeotropic removal of water (Dean-Stark) | 95 - 99 | >99 | [12] |
Experimental Protocols: Scale-up Synthesis
Step 1: Synthesis of Biphenyl-3-carboxylic acid
Materials:
-
3-Bromobenzoic acid (1.0 equiv.)
-
Phenylboronic acid (1.1 equiv.)
-
[PdCl₂(NH₂CH₂COOH)₂] (0.1 mol%) or Pd(OAc)₂/PPh₃
-
Potassium Carbonate (K₂CO₃, 3.0 equiv.)
-
Deionized Water
-
Toluene (for extraction)
-
Hydrochloric Acid (HCl)
Procedure:
-
Reaction Setup: Charge the reactor with 3-bromobenzoic acid, phenylboronic acid, catalyst, and K₂CO₃.
-
Solvent Addition: Add deionized water.
-
Reaction: Heat the mixture to 80 °C with stirring until the reaction is complete as monitored by HPLC (typically 2-4 hours).
-
Work-up:
-
Cool the reaction mixture.
-
Filter to remove any insoluble palladium species.
-
Wash the aqueous solution with toluene to remove non-polar impurities.
-
Acidify the aqueous layer with concentrated HCl to a pH of ~2 to precipitate the biphenyl-3-carboxylic acid.
-
Isolate the product by filtration, wash with cold water, and dry under vacuum.
-
Step 2: Esterification to this compound
Materials:
-
Biphenyl-3-carboxylic acid (1.0 equiv.)
-
Ethanol (large excess, can be used as solvent)
-
Sulfuric Acid (catalytic amount)
-
Toluene (for azeotropic removal of water)
Procedure:
-
Reactor Setup: Charge the reactor with biphenyl-3-carboxylic acid, ethanol, and a catalytic amount of sulfuric acid.
-
Reaction: Heat the mixture to reflux. If using a co-solvent like toluene, use a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the product.
-
Monitoring: Monitor the reaction by HPLC until completion.
-
Work-up:
-
Cool the reaction mixture.
-
Neutralize the excess acid with a mild base (e.g., sodium bicarbonate solution).
-
Remove the excess ethanol and any co-solvent under reduced pressure.
-
Extract the product into a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by vacuum distillation.
-
Comparative Analysis of Synthetic Routes for Scale-up
| Feature | Route A: Direct Coupling | Route B: Two-Step Synthesis | Recommendation for Scale-up |
| Process Steps | One-step | Two-steps | Route A is more atom- and step-economical. |
| Reaction Conditions | Requires anhydrous organic solvents and inert atmosphere. | Coupling can be performed in water. Esterification is a standard, robust process. | Route B offers milder and potentially safer conditions for the coupling step. |
| Catalyst | More sensitive to catalyst and ligand choice; potential for catalyst deactivation. | Generally robust and high-yielding with a variety of palladium sources. | The coupling in Route B is generally more forgiving and may require less optimization at scale. |
| Purification | Direct purification of the final product. Removal of palladium from an organic stream. | Isolation of a solid intermediate (the acid) can simplify purification and palladium removal. | The isolation of the solid carboxylic acid in Route B can be a significant advantage for achieving high purity and low residual palladium in the final product.[12] |
| Cost-Effectiveness | Potentially lower cost due to fewer steps. | Higher costs associated with an additional step (reagents, energy, labor). | A detailed cost analysis would be required, but the robustness and easier purification of Route B might offset the cost of the additional step, especially in cGMP manufacturing where purity is paramount. |
| Overall Recommendation | Feasible, but may require more extensive process development and optimization. | Recommended. The two-step process is likely to be more robust, reliable, and easier to implement at scale, with better control over the impurity profile. The solid isolation of the intermediate is a key advantage. |
Experimental Workflow Diagram
Caption: Comparative workflow for the scale-up synthesis of this compound.
Conclusion
Both the direct Suzuki-Miyaura coupling and the two-step synthesis via the carboxylic acid intermediate are viable strategies for the scale-up production of this compound. While the direct route is more concise, the two-step approach is recommended for large-scale manufacturing due to its anticipated robustness, milder coupling conditions, and the significant advantage of isolating a solid intermediate, which facilitates purification and control of the final product's quality. The detailed protocols and quantitative data provided herein serve as a comprehensive guide for the development and implementation of an efficient and scalable synthesis of this important chemical intermediate.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki–Miyaura cross-coupling of amides and esters at room temperature: correlation with barriers to rotation around C–N and C–O bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sta.wuxiapptec.com [sta.wuxiapptec.com]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. reddit.com [reddit.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. academic.oup.com [academic.oup.com]
- 12. chemguide.co.uk [chemguide.co.uk]
Application Notes and Protocols for the Synthesis of Biphenyl-3-carboxylic Acid Ethyl Ester
Introduction
Biphenyl-3-carboxylic acid ethyl ester is a valuable intermediate in the synthesis of various organic molecules, including pharmaceuticals and materials with specific electronic properties. The biphenyl scaffold is a privileged structure in medicinal chemistry. This document provides a detailed experimental procedure for the synthesis of biphenyl-3-carboxylic acid ethyl ester via a Suzuki-Miyaura cross-coupling reaction. This method is widely used for the formation of carbon-carbon bonds between aryl halides and arylboronic acids, offering high yields and good functional group tolerance.[1][2][3]
Reaction Scheme
The overall reaction for the synthesis of biphenyl-3-carboxylic acid ethyl ester is depicted below:
Ethyl 3-bromobenzoate reacts with phenylboronic acid in the presence of a palladium catalyst and a base to yield ethyl biphenyl-3-carboxylate.
Experimental Protocol
This protocol is based on established Suzuki-Miyaura cross-coupling procedures for the synthesis of biphenyl derivatives.[4]
Materials:
-
Ethyl 3-bromobenzoate
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Deionized water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, combine ethyl 3-bromobenzoate (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).[4][5]
-
Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and deionized water to the flask. The volume should be sufficient to dissolve the reactants.
-
Catalyst Addition: To the stirred mixture, add tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 mol%).[4]
-
Reaction Conditions: Equip the flask with a reflux condenser and heat the reaction mixture to 80-90 °C with vigorous stirring for 12-16 hours.[4] The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute the mixture with water and transfer it to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with deionized water and then with brine.[4]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[4]
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent to yield pure biphenyl-3-carboxylic acid ethyl ester.[4]
Data Presentation
The following table summarizes the quantitative data for the synthesis of biphenyl-3-carboxylic acid ethyl ester.
| Parameter | Value | Notes |
| Reactants | ||
| Ethyl 3-bromobenzoate | 1.0 molar equivalent | The limiting reagent. |
| Phenylboronic acid | 1.2 molar equivalents | A slight excess is used to ensure complete consumption of the aryl halide. |
| Reagents & Catalyst | ||
| Base (K₂CO₃ or Na₂CO₃) | 2.0 molar equivalents | Essential for the transmetalation step in the catalytic cycle.[5] |
| Catalyst [Pd(PPh₃)₄] | 0.02 - 0.05 mol% | The catalyst loading can be optimized. |
| Reaction Conditions | ||
| Solvent | 1,4-Dioxane : Water (4:1 v/v) | A common solvent system for Suzuki-Miyaura reactions.[4] |
| Temperature | 80 - 90 °C | The reaction is typically heated to ensure a reasonable reaction rate. |
| Reaction Time | 12 - 16 hours | Reaction progress should be monitored by TLC.[4] |
| Yield | ||
| Expected Yield | 75 - 95% | Yields for similar Suzuki-Miyaura couplings are reported to be in this range.[1][3][4][5] |
Visualization
The following diagram illustrates the experimental workflow for the synthesis of biphenyl-3-carboxylic acid ethyl ester.
Caption: Experimental workflow for the synthesis of biphenyl-3-carboxylic acid ethyl ester.
References
- 1. Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst | Semantic Scholar [semanticscholar.org]
- 2. gala.gre.ac.uk [gala.gre.ac.uk]
- 3. Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-s… [ouci.dntb.gov.ua]
- 4. ajgreenchem.com [ajgreenchem.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Anti-inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and evaluation of novel anti-inflammatory agents. Detailed protocols for key experiments are provided to facilitate the discovery and development of new therapeutics. The information is curated to be a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development.
Introduction to Anti-inflammatory Drug Synthesis
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a protective mechanism, chronic inflammation can contribute to a variety of diseases, including arthritis, cardiovascular disease, and cancer. The synthesis of novel anti-inflammatory agents is a critical area of research aimed at developing more effective and safer therapies to manage inflammatory conditions.
Modern synthetic strategies focus on several key areas:
-
Modification of Existing Drugs: Improving the efficacy and safety profiles of known non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen by creating derivatives.
-
Novel Heterocyclic Scaffolds: Designing and synthesizing new chemical entities based on heterocyclic rings such as pyrazole, thiazolidinone, and pyrimidine, which often serve as privileged scaffolds in medicinal chemistry.[1][2][3]
-
Natural Product Derivatives: Utilizing the chemical scaffolds of natural products with known anti-inflammatory properties, such as pterostilbene, as a starting point for the synthesis of more potent analogs.[4][5]
-
Targeting Specific Inflammatory Pathways: Designing molecules that selectively inhibit key enzymes or signaling proteins involved in the inflammatory cascade, such as cyclooxygenase (COX) enzymes and components of the NF-κB and MAPK signaling pathways.
Data on Synthesized Anti-inflammatory Agents
The following tables summarize the in vitro and in vivo anti-inflammatory activities of recently synthesized compounds.
Table 1: In Vitro Anti-inflammatory Activity of Novel Synthetic Compounds
| Compound Class | Compound ID | Target/Assay | IC50 Value (µM) | Reference |
| Pterostilbene Derivative | E2 | NO Inhibition (LPS-stimulated RAW 264.7 cells) | 0.7 | [4][5] |
| Pyrazole Derivative | 2a | COX-2 Inhibition | 0.01987 | [6] |
| Pyrazole Derivative | 3b | COX-2 Inhibition | 0.03943 | [6] |
| Pyrazole Derivative | 5b | COX-2 Inhibition | 0.03873 | [6] |
| Pyrazole Derivative | PYZ16 | COX-2 Inhibition | 0.52 | [7] |
| Pyrazolone Derivative | 9b | COX-1/COX-2 Inhibition | - | [8] |
| Morpholinopyrimidine Derivative | 12r | - | 5.66 | [9] |
| Pyrimidine Derivative | 3b | COX-2 Inhibition | 0.20 | [10] |
| Pyrimidine Derivative | 5b | COX-2 Inhibition | 0.18 | [10] |
| Pyrimidine Derivative | 5d | COX-2 Inhibition | 0.16 | [10] |
| Indole Derivative | 5a | NO Inhibition | 1.1 | [11] |
| Indole Derivative | 5b | NO Inhibition | 2.3 | [11] |
Table 2: In Vivo Anti-inflammatory Activity of Novel Synthetic Compounds
| Compound Class | Compound ID | Animal Model | Dose | % Inhibition of Edema | Reference |
| Pyrazolone Derivative | 6b | Carrageenan-induced rat paw edema | - | - | [8] |
| Thiazolidinone Derivative | 3b | Carrageenan-induced rat paw edema | - | - | [12] |
| Pyrazole Derivative | PYZ16 | Carrageenan-induced rat paw edema | - | 64.28% | [7] |
Experimental Protocols
Synthesis Protocols
3.1.1. General Synthesis of Morpholinopyrimidine Derivatives
This three-step protocol describes the synthesis of 2-methoxy-6-((substituted phenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)phenol derivatives.[9][13][14]
-
Step 1: Synthesis of 4-(6-chloropyrimidin-4-yl)morpholine. To a solution of morpholine in DMF, add K2CO3 and stir for 20-30 minutes. Then, add 4,6-dichloropyrimidine and stir at room temperature for 4-6 hours.
-
Step 2: Synthesis of 4-(6-(piperazin-1-yl)pyrimidin-4-yl)morpholine. The product from Step 1 is reacted with piperazine.
-
Step 3: Synthesis of the final morpholinopyrimidine derivatives. The product from Step 2 is reacted with a substituted benzaldehyde and an organoboronic acid in the presence of a palladium catalyst (Petasis reaction).
3.1.2. General Synthesis of Pterostilbene Derivatives
Pterostilbene derivatives can be synthesized through structural modifications of the pterostilbene skeleton. A common strategy involves a click chemistry approach to introduce a 1,2,3-triazole ring.[5]
-
Step 1: Synthesis of an azide-modified pterostilbene. The hydroxyl group of pterostilbene is alkylated with a reagent containing a terminal azide group.
-
Step 2: Synthesis of a terminal alkyne. A suitable reaction partner containing a terminal alkyne is synthesized or obtained commercially.
-
Step 3: Copper-catalyzed azide-alkyne cycloaddition (Click Chemistry). The azide-modified pterostilbene and the terminal alkyne are reacted in the presence of a copper(I) catalyst to form the desired 1,2,3-triazole-linked pterostilbene derivative.
Biological Evaluation Protocols
3.2.1. In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This is a widely used and reproducible model for evaluating the acute anti-inflammatory activity of compounds.[12]
-
Animals: Male Wistar rats (150-200 g) are used.
-
Procedure:
-
Fast the animals overnight with free access to water.
-
Measure the initial volume of the right hind paw using a plethysmometer.
-
Administer the test compound or vehicle orally or intraperitoneally.
-
After a specific time (e.g., 30 or 60 minutes), inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
3.2.2. In Vitro COX-1 and COX-2 Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of cyclooxygenase enzymes.
-
Materials:
-
COX-1 and COX-2 enzymes (human recombinant or ovine)
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
Assay buffer (e.g., Tris-HCl)
-
Test compound and reference inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1)
-
Detection system (e.g., colorimetric or fluorometric probe, or ELISA for PGE2)
-
-
Procedure:
-
Prepare solutions of the enzyme, substrate, cofactor, and test compounds.
-
In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme.
-
Add the test compound or vehicle to the wells and pre-incubate to allow for inhibitor binding.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for a specific time at 37°C.
-
Stop the reaction.
-
Measure the amount of prostaglandin produced using a suitable detection method.
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
3.2.3. In Vitro Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.[14]
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.
-
Collect the cell culture supernatant.
-
Measure the amount of nitrite (a stable product of NO) in the supernatant using the Griess reagent.
-
-
Data Analysis: Calculate the percentage of NO inhibition for each concentration of the test compound and determine the IC50 value. A concurrent cell viability assay (e.g., MTT assay) should be performed to ensure that the observed NO inhibition is not due to cytotoxicity.
Visualizations
Signaling Pathways
Inflammation is regulated by complex signaling networks. The NF-κB and MAPK pathways are two of the most critical pathways involved in the inflammatory response.
Caption: Simplified NF-κB Signaling Pathway in Inflammation.
Caption: Simplified MAPK Signaling Pathway in Inflammation.
Experimental Workflows
The following diagrams illustrate the general workflows for the synthesis and biological evaluation of novel anti-inflammatory agents.
Caption: Workflow for Anti-inflammatory Drug Discovery.
Caption: In Vitro Biological Evaluation Workflow.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Synthesis and biological evaluation of novel thiazolidinone derivatives as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. Design, synthesis, in vitro and in vivo biological evaluation of pterostilbene derivatives for anti-inflammation therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, in vitro and in vivo biological evaluation of pterostilbene derivatives for anti-inflammation therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrazolone derivatives: synthesis, anti-inflammatory, analgesic, quantitative structure-activity relationship and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, inhibition of NO production and antiproliferative activities of some indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Exploring Anti-inflammatory Potential of Thiazolidinone Derivatives of Benzenesulfonamide via Synthesis, Molecular Docking and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Materials for Organic Light-Emitting Diodes (OLEDs)
Introduction
Organic Light-Emitting Diodes (OLEDs) have emerged as a leading technology in the display and solid-state lighting industries, prized for their vibrant colors, high contrast ratios, low power consumption, and potential for flexible and transparent form factors.[1][2] The performance of an OLED is intrinsically linked to the chemical and physical properties of the organic materials used within its multilayer structure.[3] This document provides detailed application notes and experimental protocols for researchers and scientists involved in the development and characterization of materials for OLEDs. It covers material synthesis, device fabrication, and performance evaluation.
The fundamental principle of OLED operation involves the injection of charge carriers (electrons and holes) from two electrodes into a stack of organic layers.[4] Under an applied electric field, these carriers migrate towards each other and recombine within an emissive layer to form excited states called excitons. The radiative decay of these excitons produces light.[4][5]
Materials for Organic Light-Emitting Diodes
An OLED is a multilayer device, with each layer performing a specific function to ensure efficient charge injection, transport, and recombination.[5][6]
Table 1: Key Layers and Common Materials in OLEDs
| Layer | Function | Common Materials |
| Substrate | Provides mechanical support for the device. | Glass, Flexible Plastics (e.g., PET, PEN) |
| Anode | Injects holes into the organic stack; must be transparent for bottom-emitting OLEDs. | Indium Tin Oxide (ITO), Graphene, PEDOT:PSS[7] |
| Hole Injection Layer (HIL) | Facilitates the injection of holes from the anode by reducing the energy barrier. | PEDOT:PSS, TPD, NPB[8] |
| Hole Transport Layer (HTL) | Transports holes from the HIL to the emissive layer while blocking electrons. | TPD, NPB, TAPC[8] |
| Emissive Layer (EML) | The site of electron-hole recombination and light emission. Often a host material doped with a guest emitter. | Host: Alq₃, CBP. Emitters: Fluorescent, Phosphorescent (e.g., Ir(ppy)₃), TADF emitters.[8][9][10] |
| Electron Transport Layer (ETL) | Transports electrons from the cathode to the emissive layer while blocking holes. | Alq₃, TPBI, BCP[8][11] |
| Electron Injection Layer (EIL) | Facilitates the injection of electrons from the cathode by reducing the energy barrier. | Lithium Fluoride (LiF) |
| Cathode | Injects electrons into the organic stack. | Low work-function metals like Aluminum (Al), Calcium (Ca), Barium (Ba).[8] |
| Encapsulation | Protects the organic materials from degradation by oxygen and moisture.[6][12] | Glass lid with desiccant, Thin-film encapsulation (TFE) |
Experimental Protocols
Protocol 1: Synthesis of an Emissive Material via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for creating the carbon-carbon bonds necessary for many conjugated organic molecules used in OLEDs.[13] This protocol provides a general procedure.
Materials:
-
Aryl halide (e.g., brominated aromatic compound)
-
Arylboronic acid or ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a Schlenk flask, combine the aryl halide (1.0 eq), arylboronic acid (1.1-1.5 eq), palladium catalyst (1-5 mol%), and base (2.0-3.0 eq).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Workup: Cool the reaction to room temperature. Add water and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to yield the final emissive material.[13]
Protocol 2: Fabrication of a Multilayer OLED via Thermal Evaporation
This protocol describes the fabrication of a standard small-molecule OLED on an ITO-coated glass substrate.[14][15]
Materials & Equipment:
-
Patterned ITO-coated glass substrates
-
Organic materials for HIL, HTL, EML, ETL, EIL
-
Metal for cathode (e.g., Aluminum)
-
High-vacuum thermal evaporation system (<10⁻⁶ Torr)
-
Spin coater
-
UV-Ozone cleaner or plasma etcher
-
Glovebox system with integrated evaporator
Procedure:
-
Substrate Cleaning:
-
Sequentially sonicate the ITO-coated glass substrates in a series of solvents: deionized water with detergent, deionized water, acetone, and finally isopropanol (15 minutes each).[14]
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the substrates with UV-Ozone or oxygen plasma for 5-10 minutes to increase the work function of the ITO and remove any remaining organic residues.[14]
-
-
Hole Injection/Transport Layer Deposition (Solution Processing Example):
-
For a material like PEDOT:PSS, spin-coat the solution onto the clean ITO substrate inside a nitrogen-filled glovebox.[14]
-
A typical spin-coating recipe is 3000-5000 rpm for 30-60 seconds to achieve a thickness of 30-50 nm.[14]
-
Anneal the substrate on a hotplate (e.g., at 120-150 °C for 10-15 minutes) to remove residual solvent.[14]
-
-
Organic Layer Deposition (Thermal Evaporation):
-
Transfer the substrate into a high-vacuum thermal evaporation chamber.
-
Sequentially deposit the organic layers (HTL, EML, ETL) and the EIL (e.g., LiF) by heating the materials in crucibles. The deposition rate and final thickness should be monitored in real-time using a quartz crystal microbalance. Typical rates are 0.5-2.0 Å/s.
-
-
Cathode Deposition:
-
Without breaking vacuum, deposit the metal cathode (e.g., Aluminum) at a higher deposition rate (e.g., 5-10 Å/s) to a thickness of approximately 100 nm.
-
-
Encapsulation:
-
Transfer the completed device to a nitrogen-filled glovebox.
-
Apply a UV-curable epoxy around the active area and place a glass lid or encapsulation film on top. Cure the epoxy with a UV lamp to seal the device and protect it from air and moisture.[6]
-
Protocol 3: OLED Device Characterization
This protocol outlines the standard electrical and optical characterization of a fabricated OLED device.[16][17]
Equipment:
-
Source Measure Unit (SMU)
-
Photodetector or Spectrometer (e.g., with an integrating sphere for absolute measurements)
-
Probe station
Procedure:
-
Current Density-Voltage-Luminance (J-V-L) Measurement:
-
Place the OLED device on the probe station.
-
Connect the SMU to the anode and cathode of the device.
-
Position the photodetector or the input of the spectrometer directly in front of the device's active area.
-
Apply a voltage sweep using the SMU, starting from 0 V and increasing in defined steps. At each voltage step, simultaneously record the current flowing through the device and the light output (luminance, cd/m²) measured by the photodetector.[16]
-
-
Efficiency Calculations:
-
Current Efficiency (η_c): Calculated by dividing the luminance (L) by the current density (J). The unit is candela per ampere (cd/A).[17]
-
Power Efficiency (η_p): Calculated by dividing the current efficiency by the operating voltage (V) and multiplying by π. The unit is lumens per watt (lm/W).[5]
-
External Quantum Efficiency (EQE, η_ext): This is the ratio of the number of photons emitted from the device to the number of electrons injected. It requires a calibrated integrating sphere setup to capture all emitted light and is calculated from the measured electroluminescence spectrum and current.[17]
-
-
Electroluminescence (EL) Spectrum:
-
At a constant driving voltage or current, measure the emitted light spectrum using a spectrometer. This provides the emission color coordinates (CIE) and peak emission wavelength.[18]
-
-
Lifetime Measurement:
-
Operate the device at a constant initial luminance (e.g., 100 or 1000 cd/m²).
-
Monitor the luminance over time. The device lifetime (e.g., LT50 or LT95) is defined as the time it takes for the luminance to decay to 50% or 95% of its initial value.[18]
-
Quantitative Data Presentation
The performance of OLEDs is highly dependent on the materials used in the emissive layer. The following table summarizes typical performance metrics for OLEDs utilizing different generations of emitter materials.
Table 2: Performance Comparison of Emissive Material Generations
| Emitter Type | Host Material | Emitter Material | Max EQE (%) | Max Power Efficiency (lm/W) | Turn-on Voltage (V) | Emission Color |
| Fluorescence (1st Gen) | Alq₃ | C545T | ~5% | ~10-15 | ~3.5 | Green |
| Phosphorescence (2nd Gen) | CBP | Ir(ppy)₃ | ~20-22% | ~60-80 | ~2.8 | Green |
| TADF (3rd Gen) | mCP | 4CzIPN | ~20-25% | ~70-90 | ~3.0 | Green-Yellow |
| Hyperfluorescence (4th Gen) | TADF Host | Fluorescent Dopant | >25% | >90 | ~2.7 | Blue/Green/Red |
Note: The values presented are representative and can vary significantly based on the specific device architecture, layer thicknesses, and materials used.
Visualizations
OLED Structure and Working Principle
References
- 1. smarterglass.com [smarterglass.com]
- 2. Recent advances in organic light-emitting diodes: toward smart lighting and displays - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. displayman.com [displayman.com]
- 5. oldcitypublishing.com [oldcitypublishing.com]
- 6. How Is An Oled Screen Made? - Kelai [kelaidisplay.com]
- 7. naturalspublishing.com [naturalspublishing.com]
- 8. jmaterenvironsci.com [jmaterenvironsci.com]
- 9. Evolution of Organic Light Emitting Diode (OLED) Materials and their Impact on Display Technology: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, properties, and OLED characteristics of 2,2′-bipyridine-based electron-transport materials: the synergistic effect of molecular shape anisotropy and a weak hydrogen-bonding network on molecular orientation - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 12. Future of OLEDs - NOVALED | Creating the OLED Revolution [novaled.com]
- 13. topmostchemical.com [topmostchemical.com]
- 14. ossila.com [ossila.com]
- 15. Manufacturing Process of OLED | OLED | Canon Tokki Corporation [tokki.canon]
- 16. Characterization and Simulation of Organic and Perovskite LEDs. — Fluxim [fluxim.com]
- 17. ossila.com [ossila.com]
- 18. tailorpixels.com [tailorpixels.com]
Troubleshooting & Optimization
Optimizing reaction conditions for ethyl biphenyl-3-carboxylate synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of ethyl biphenyl-3-carboxylate, primarily focusing on the Suzuki-Miyaura cross-coupling reaction. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and optimized reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and versatile method is the Suzuki-Miyaura cross-coupling reaction. This involves the reaction of an aryl halide (such as ethyl 3-bromobenzoate or ethyl 3-iodobenzoate) with phenylboronic acid in the presence of a palladium catalyst and a base.
Q2: My Suzuki-Miyaura reaction is giving a low yield or no product. What are the common causes?
A2: Low or no yield can stem from several factors:
-
Catalyst Inactivity: The Pd(0) active catalyst may not be forming or may have decomposed. Ensure your palladium source and ligands are of good quality and consider using a pre-catalyst.
-
Inefficient Oxidative Addition: The bond between the carbon and the halogen in your starting material might be too strong for the catalyst to break. Using a more reactive starting material (iodide instead of bromide) or a more electron-rich ligand can help.
-
Poor Reagent Quality: Ensure your reagents, especially the boronic acid, are pure and dry. Impurities can poison the catalyst.
-
Presence of Oxygen: Suzuki reactions are sensitive to oxygen, which can lead to catalyst decomposition and side reactions like homocoupling. It is crucial to thoroughly degas your solvents and reaction mixture and maintain an inert atmosphere (e.g., under argon or nitrogen).
Q3: I am observing significant side products in my reaction. What are they and how can I minimize them?
A3: Common side products in Suzuki couplings include:
-
Homocoupling Products: This is the formation of biphenyl (from two phenylboronic acid molecules) or a diethyl ester of biphenyl-3,3'-dicarboxylate (from two ethyl 3-bromobenzoate molecules). This can be minimized by ensuring an oxygen-free environment and sometimes by using a different palladium source.
-
Protodeboronation: The boronic acid reacts with trace amounts of water or protons in the reaction mixture, converting it back to benzene. Using anhydrous solvents and appropriate bases can mitigate this.
-
Dehalogenation: The starting aryl halide is reduced, replacing the halogen with a hydrogen atom. This can sometimes be suppressed by adjusting the base or solvent.
Q4: My reaction mixture turns black. Is this a problem?
A4: The formation of a black precipitate, known as palladium black, indicates the decomposition of the palladium catalyst.[1] This is often associated with a failed or low-yielding reaction and can be caused by exposure to oxygen, high temperatures, or impurities.[2] Ensuring thorough degassing and using pure reagents can help prevent this.[2]
Q5: Can I perform this reaction without an ester group on the starting material and esterify it later?
A5: Yes, it is common to perform the Suzuki coupling on 3-bromobenzoic acid and then esterify the resulting biphenyl-3-carboxylic acid. This can sometimes be advantageous if the ester group is sensitive to the basic conditions of the coupling reaction.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Yield | Inactive catalyst | Use a fresh palladium source and ligand. Consider a pre-catalyst. Ensure proper degassing to prevent catalyst decomposition. |
| Poor quality of boronic acid | Use fresh, pure boronic acid. Consider converting it to a more stable boronate ester (e.g., pinacol ester). | |
| Inefficient oxidative addition | Switch from an aryl bromide to a more reactive aryl iodide. Use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands).[1] | |
| Suboptimal base or solvent | Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents (e.g., dioxane, THF, toluene, DMF), often with a small amount of water. | |
| Formation of Homocoupling Products | Presence of oxygen | Thoroughly degas all solvents and the reaction vessel. Maintain a positive pressure of an inert gas (argon or nitrogen). |
| Pd(II) source promoting side reactions | Use a Pd(0) source or a pre-catalyst that efficiently generates the active Pd(0) species. | |
| Formation of Protodeboronation Product (Benzene) | Hydrolysis of boronic acid | Use anhydrous solvents and reagents. A stronger, non-hydroxide base might be beneficial. |
| Formation of Dehalogenated Starting Material | Side reaction of the palladium intermediate | Change the base or solvent system. Sometimes, a lower reaction temperature can minimize this side reaction. |
| Reaction Stalls | Catalyst decomposition | The reaction turning black is a sign of this. Improve degassing. A lower reaction temperature might prolong catalyst lifetime. |
| Halide inhibition | The halide salt byproduct can inhibit the catalyst. Changing the solvent from THF to toluene can sometimes minimize this effect.[3] |
Data Presentation
Table 1: Effect of Arylboronic Acid on Yield in Suzuki Coupling with 3-Bromobenzoic Acid
Reaction Conditions: 3-bromobenzoic acid (1.0 mmol), arylboronic acid (1.2 mmol), [PdCl₂(NH₂CH₂COOH)₂] (0.1 mol%), K₂CO₃ (3.0 mmol), in 5.0 mL distilled water at room temperature for 1.5 hours.[4]
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 3-Phenylbenzoic acid | 97 |
| 2 | 4-Methylphenylboronic acid | 3-(p-Tolyl)benzoic acid | 95 |
| 3 | 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)benzoic acid | 99 |
| 4 | 4-Fluorophenylboronic acid | 3-(4-Fluorophenyl)benzoic acid | 89 |
Table 2: Optimization of Reaction Conditions for Suzuki Coupling of Bromobenzene and Phenylboronic Acid
Data is representative of typical optimization studies and illustrates general trends.
| Entry | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 85 |
| 2 | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 95 |
| 3 | PdCl₂(dppf) | Cs₂CO₃ | DMF | 90 | 92 |
| 4 | Pd/C | K₂CO₃ | EtOH/H₂O | 70 | 78 |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of Ethyl 3-Bromobenzoate and Phenylboronic Acid
This protocol is adapted from general procedures for Suzuki-Miyaura couplings.
Materials:
-
Ethyl 3-bromobenzoate (1.0 mmol, 1.0 eq)
-
Phenylboronic acid (1.2 mmol, 1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 eq)
-
1,4-Dioxane (5 mL)
-
Water (0.5 mL)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add ethyl 3-bromobenzoate, phenylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.
-
Seal the flask with a septum and evacuate and backfill with argon three times to ensure an inert atmosphere.
-
Add degassed 1,4-dioxane and degassed water via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
Technical Support Center: Optimizing Suzuki Coupling for Biphenyl Ester Synthesis
Welcome to the technical support center for the synthesis of biphenyl esters via Suzuki-Miyaura coupling. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues and improve reaction yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am observing a low yield or no formation of my desired biphenyl ester. What are the primary factors to investigate?
A1: Low yields in Suzuki coupling for biphenyl ester synthesis can arise from several factors. Key areas to troubleshoot include the stability of the boronic acid or ester, the choice of catalyst, ligand, base, and solvent, and the reaction conditions.[1][2] It is crucial to ensure an inert atmosphere, as oxygen can lead to catalyst deactivation and promote side reactions like the homocoupling of boronic acids.[1][3] The reaction temperature and effective mixing are also critical for reaction efficiency.[1]
Q2: Significant amounts of homocoupling byproducts (biaryl from the boronic ester) are forming. How can I minimize this?
A2: Homocoupling is a common side reaction, often promoted by the presence of oxygen, which can generate Pd(II) species that catalyze this unwanted reaction.[1][3] To minimize homocoupling:
-
Ensure Inert Atmosphere: Rigorously degas your solvent and reaction mixture. This can be done through several freeze-pump-thaw cycles or by bubbling an inert gas like argon or nitrogen through the solvent.[1][4]
-
Use a Pd(0) Pre-catalyst: Starting with a Pd(0) source, such as Pd(PPh₃)₄, can be advantageous over Pd(II) salts (e.g., Pd(OAc)₂), which require in situ reduction that can sometimes favor homocoupling.[1]
-
Ligand Choice: Bulky electron-rich phosphine ligands can often suppress homocoupling.[1]
-
Slow Addition: In some cases, slow addition of the boronic acid or ester can favor the desired cross-coupling pathway over homocoupling.[4]
Q3: My starting aryl halide is being dehalogenated instead of coupling. What causes this and how can it be prevented?
A3: Dehalogenation is the replacement of the halide with a hydrogen atom and is a known side reaction in Suzuki couplings.[4]
-
Choice of Base and Solvent: Using protic solvents (e.g., alcohols) with a strong base can be a source of hydride, leading to dehalogenation. Switching to an aprotic solvent system may be beneficial.[4]
-
Ligand Selection: The nature of the ligand can influence the relative rates of the desired reductive elimination (forming the biphenyl ester) versus the undesired dehalogenation pathway.[4] Experimenting with different ligands is recommended.
Q4: I suspect my boronic ester is unstable under the reaction conditions. What are the signs and what can I do?
A4: Boronic acid and ester instability is a frequent cause of low yields.[1][3] Protodeboronation (replacement of the boronic acid/ester group with a hydrogen atom) is a common degradation pathway, especially under basic conditions.[5][6]
-
Signs of Instability: Formation of the corresponding arene (from the boronic ester) as a byproduct.
-
Solutions:
-
Use More Stable Boron Reagents: Consider using more stable boronic esters like pinacol esters, neopentyl glycol esters, or MIDA boronates, which are known to be more robust.[3][7]
-
Anhydrous Conditions: For certain boronic esters, anhydrous conditions can suppress hydrolysis to the less stable boronic acid.[3][6] However, some level of water is often believed to be necessary for the transmetalation step.[3]
-
Choice of Base: A milder base may reduce the rate of protodeboronation.
-
Q5: The reaction is sluggish or does not go to completion, even with extended reaction times, especially with sterically hindered substrates. How can I improve the reaction rate and conversion?
A5: Steric hindrance on either the aryl halide or the boronic ester can significantly slow down the reaction.[8][9][10]
-
Ligand Choice: For sterically demanding couplings, bulky and electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are often more effective.[8][11][12] These ligands promote the crucial oxidative addition and reductive elimination steps.
-
Catalyst System: Specialized pre-catalysts, such as the Buchwald G3 or G4 palladacycles, are designed for challenging couplings and can be highly effective.[11]
-
Higher Temperatures: Increasing the reaction temperature can help overcome the activation energy barrier for sterically hindered substrates.[13] Microwave irradiation can also be a powerful tool to accelerate these reactions.[14][15]
-
Solvent Choice: Solvents like N-methylpyrrolidone (NMP) have been shown to be effective for challenging couplings, including those with electron-poor substrates.[16][17]
Q6: Could the ester group on my aryl halide or boronic acid derivative be causing issues?
A6: Yes, the ester group can present specific challenges.
-
Hydrolysis: Under strongly basic aqueous conditions, the ester group can be hydrolyzed to a carboxylic acid.[18] This can affect the product's identity and solubility. Using milder bases like K₃PO₄ or Cs₂CO₃, or running the reaction under less aqueous conditions, can mitigate this.[18]
-
Electronic Effects: The electronic nature of the ester group can influence the reactivity of the coupling partners. An electron-withdrawing ester group can make the aryl halide more reactive towards oxidative addition but can also make the boronic ester less nucleophilic.
Experimental Protocols
Here are detailed methodologies for key troubleshooting experiments.
Protocol 1: General Procedure for Suzuki Coupling of a Biphenyl Ester
-
Reagent Preparation: In a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), the aryl boronic ester (1.2-1.5 mmol, 1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 mmol, 2.0-3.0 equiv).
-
Catalyst and Ligand Addition: To this mixture, add the palladium source (e.g., Pd₂(dba)₃, 0.01-0.05 mmol) and the phosphine ligand (e.g., SPhos, 0.02-0.10 mmol).
-
Degassing: Seal the flask with a septum and perform three cycles of vacuum followed by backfilling with an inert gas (Argon or Nitrogen).[4]
-
Solvent Addition: Add the degassed solvent system (e.g., dioxane/water 10:1, 5-10 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 80-110 °C) and stir for the specified time (e.g., 12-24 hours). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Screening of Catalysts, Ligands, Bases, and Solvents
To optimize a low-yielding reaction, a systematic screening of reaction parameters is recommended.[14] This can be performed on a small scale.
-
Setup: Arrange an array of reaction vials, each with a small magnetic stir bar.
-
Reactant Addition: To each vial, add the aryl halide (e.g., 0.1 mmol) and the boronic ester (e.g., 0.12 mmol).
-
Variable Addition: Add the different catalysts, ligands, bases, and solvents to be screened to their respective vials according to the experimental design. (See table below for examples).
-
Degassing and Reaction: Seal the vials, degas, and run the reactions under an inert atmosphere at the chosen temperature.
-
Analysis: After a set time, quench a small aliquot from each reaction and analyze by LC-MS or GC-MS to determine the relative conversion to the desired product.
Data Presentation: Parameter Screening Tables
The following tables provide a structured way to compare the effects of different reaction parameters on the yield of the biphenyl ester.
Table 1: Catalyst and Ligand Screening
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/EtOH/H₂O | 100 | Result |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | Result |
| 3 | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | THF/H₂O | 80 | Result |
| 4 | XPhos Pd G3 (2) | - | K₃PO₄ | 2-MeTHF | 80 | Result |
Reaction Conditions: Aryl halide (1.0 equiv), boronic ester (1.2 equiv), base (2.0 equiv). Data is hypothetical and for illustrative purposes.
Table 2: Base and Solvent Screening
| Entry | Base (2.0 equiv) | Solvent (v/v) | Catalyst System | Temperature (°C) | Yield (%) |
| 1 | K₂CO₃ | Dioxane/H₂O (10:1) | Pd(OAc)₂/SPhos | 100 | Result |
| 2 | K₃PO₄ | Dioxane/H₂O (10:1) | Pd(OAc)₂/SPhos | 100 | Result |
| 3 | Cs₂CO₃ | Dioxane/H₂O (10:1) | Pd(OAc)₂/SPhos | 100 | Result |
| 4 | K₃PO₄ | Toluene/H₂O (10:1) | Pd(OAc)₂/SPhos | 100 | Result |
| 5 | K₃PO₄ | 2-MeTHF/H₂O (10:1) | Pd(OAc)₂/SPhos | 80 | Result |
| 6 | K₃PO₄ | DMF | Pd(OAc)₂/SPhos | 120 | Result |
Reaction Conditions: Aryl halide (1.0 equiv), boronic ester (1.2 equiv). Data is hypothetical and for illustrative purposes.
Visualizations
Diagram 1: General Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields in Suzuki coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. benchchem.com [benchchem.com]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. reddit.com [reddit.com]
- 12. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. gala.gre.ac.uk [gala.gre.ac.uk]
- 15. researchgate.net [researchgate.net]
- 16. A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Ethyl Biphenyl-3-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of ethyl biphenyl-3-carboxylate. The following information addresses common issues encountered during synthesis, with a focus on identifying and mitigating the formation of side products.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and versatile method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction typically involves the coupling of ethyl 3-bromobenzoate with phenylboronic acid in the presence of a base.
Q2: What are the primary side products observed in the Suzuki-Miyaura synthesis of this compound?
A2: The two main side products that are commonly encountered are:
-
Biphenyl: Formed from the homo-coupling of phenylboronic acid.
-
Benzene: Resulting from the protodeboronation of phenylboronic acid.
The presence of these impurities can complicate the purification of the desired this compound and reduce the overall yield.
Q3: How can I detect the formation of these side products during my experiment?
A3: The progress of the reaction and the formation of side products can be monitored by techniques such as Thin Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS). GC-MS is particularly effective for identifying and quantifying the volatile side products like biphenyl and benzene. The mass spectrum of this compound shows a molecular ion peak at m/z 226.[1]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the synthesis of this compound via the Suzuki-Miyaura coupling reaction.
| Issue | Potential Cause | Troubleshooting Suggestions |
| Low to No Product Formation | Inactive palladium catalyst. | - Use a fresh batch of palladium catalyst.- Ensure the catalyst has been stored under an inert atmosphere. |
| Poor quality of reagents. | - Use freshly distilled and degassed solvents.- Use high-purity starting materials. Boronic acids can degrade over time; consider using a fresh supply. | |
| Inefficient reaction conditions. | - Ensure the reaction is carried out under a strict inert atmosphere (e.g., argon or nitrogen) to prevent catalyst oxidation.- Optimize the reaction temperature; typically, heating is required (e.g., 80-100 °C). | |
| Significant Formation of Biphenyl (Homo-coupling) | Presence of oxygen. | - Thoroughly degas all solvents and the reaction mixture before adding the palladium catalyst. Maintain a positive pressure of inert gas throughout the reaction. |
| High reaction temperature. | - Lower the reaction temperature. While heat is often necessary, excessive temperatures can promote side reactions. | |
| Significant Formation of Benzene (Protodeboronation) | Presence of water or acidic protons. | - Use anhydrous solvents. While some Suzuki protocols tolerate water, excess water can lead to protodeboronation.- Use a non-aqueous base or ensure the base is strong enough to neutralize any acidic impurities. |
| Unstable boronic acid. | - Consider converting the phenylboronic acid to a more stable boronate ester (e.g., a pinacol ester) which can release the boronic acid slowly into the reaction. | |
| Prolonged reaction time. | - Monitor the reaction progress closely by TLC or GC-MS and stop the reaction once the starting material is consumed to avoid extended exposure of the boronic acid to the reaction conditions. |
Experimental Protocol: Suzuki-Miyaura Coupling for this compound Synthesis
This protocol is a general guideline and may require optimization based on specific laboratory conditions and reagent quality.
Materials:
-
Ethyl 3-bromobenzoate
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water (degassed)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl 3-bromobenzoate (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Catalyst and Ligand Addition: Under a positive pressure of the inert gas, add palladium(II) acetate (e.g., 2 mol%) and triphenylphosphine (e.g., 4 mol%).
-
Solvent Addition: Add a degassed solvent mixture, such as toluene/ethanol/water (e.g., in a 4:1:1 ratio).
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by TLC.
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford pure this compound.
Side Product Formation and Mitigation Workflow
Caption: Workflow illustrating the formation of common side products and mitigation strategies.
Quantitative Data Summary
The following table provides a representative summary of product and side product distribution under different reaction conditions. Please note that these values are illustrative and actual results may vary depending on the specific experimental setup.
| Condition | This compound Yield (%) | Biphenyl (%) | Benzene (%) |
| Standard (Inert Atmosphere, Anhydrous Solvent) | 85 - 95 | < 5 | < 5 |
| Air Leak (Non-inert Atmosphere) | 40 - 60 | 10 - 20 | < 5 |
| Aqueous Solvent | 70 - 85 | < 5 | 5 - 15 |
| Prolonged Reaction Time (24h+) | 80 - 90 | 5 - 10 | 5 - 10 |
References
Technical Support Center: Purification of Crude Ethyl Biphenyl-3-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude ethyl biphenyl-3-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can include unreacted starting materials (e.g., from a Suzuki coupling reaction), biphenyl, biphenyl-3-carboxylic acid, and residual palladium catalyst if applicable. Other potential impurities could be solvents used in the reaction or workup.
Q2: Which purification technique is most suitable for this compound?
A2: The choice of purification technique depends on the nature and quantity of the impurities. Column chromatography is a versatile method for separating the desired product from a variety of impurities.[1][2] Recrystallization can be highly effective if a suitable solvent is found and is often preferred for achieving high purity.[3]
Q3: What is the expected appearance and purity of the final product?
A3: Pure this compound is typically a solid or an oil. Commercially available products are often specified with a purity of ≥95%.[4] The molecular formula is C15H14O2 and the molecular weight is 226.27 g/mol .[5][6]
Troubleshooting Guide
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor Separation of Spots on TLC/Column | Inappropriate solvent system (eluent). | Optimize the eluent system using Thin Layer Chromatography (TLC). A common eluent system is a mixture of hexanes and ethyl acetate.[1] Start with a low polarity solvent and gradually increase the polarity. A shallow gradient during column chromatography can also improve separation. |
| Overloading the column. | Use an appropriate amount of crude material for the column size. As a general rule, the amount of silica gel should be 50-100 times the weight of the crude mixture. | |
| Column channeling. | Ensure the silica gel is packed uniformly. Dry packing followed by careful wettening or slurry packing can prevent channeling.[7] | |
| Product is Contaminated with Starting Materials | Incomplete reaction. | Ensure the synthesis reaction has gone to completion by monitoring with TLC. |
| Inappropriate solvent system for chromatography. | Use a less polar solvent system at the beginning of the column chromatography to first elute non-polar impurities and starting materials. | |
| Presence of a More Polar Impurity | Hydrolysis of the ethyl ester to the corresponding carboxylic acid during work-up. | Avoid basic conditions during the aqueous work-up. A wash with a saturated sodium bicarbonate solution can help remove acidic impurities. |
| Formation of polar side products. | Use a more polar solvent system (e.g., a higher percentage of ethyl acetate in hexane) to elute the more polar impurities after the desired product has been collected. |
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Product "Oils Out" Instead of Crystallizing | The solvent is too good a solvent, or the solution is supersaturated. | Add a small amount of a non-polar co-solvent (anti-solvent) dropwise until turbidity persists, then heat to redissolve and cool slowly. For esters, mixtures like hexane/ethyl acetate can be effective.[8][9] |
| Impurities are inhibiting crystallization. | Purify the crude product by another method, such as column chromatography, before attempting recrystallization. | |
| No Crystals Form Upon Cooling | The solution is not saturated. | Concentrate the solution by evaporating some of the solvent and then allow it to cool again. |
| The cooling process is too rapid. | Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator. | |
| Lack of nucleation sites. | Scratch the inside of the flask with a glass rod at the surface of the solution to induce crystal formation. Seeding with a small crystal of the pure product can also initiate crystallization. | |
| Low Recovery of Product | The chosen solvent is too good a solvent even at low temperatures. | Choose a solvent in which the product has high solubility at high temperatures and low solubility at low temperatures. A solvent pair system might be necessary. |
| Too much solvent was used. | Use the minimum amount of hot solvent required to fully dissolve the crude product. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol is a general guideline and may require optimization based on the specific impurity profile of your crude product.
Materials:
-
Crude this compound
-
Hexanes
-
Ethyl acetate
-
Glass column with stopcock
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates, chamber, and UV lamp
Procedure:
-
TLC Analysis: Determine an appropriate eluent system by running TLC plates with your crude mixture. A good starting point is a 9:1 mixture of hexanes:ethyl acetate. The desired product should have an Rf value between 0.2 and 0.4.
-
Column Packing:
-
Insert a cotton or glass wool plug at the bottom of the column.
-
Add a small layer of sand.
-
Prepare a slurry of silica gel in the least polar eluent mixture.
-
Pour the slurry into the column and allow it to pack under gravity, tapping the column gently to ensure even packing.
-
Add another layer of sand on top of the silica gel.
-
-
Loading the Sample:
-
Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent like dichloromethane.
-
Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica gel, and evaporating the solvent to obtain a free-flowing powder.
-
Carefully add the sample to the top of the column.
-
-
Elution:
-
Begin eluting with the chosen solvent system, starting with a less polar mixture and gradually increasing the polarity if necessary (gradient elution).[1]
-
Collect fractions in separate test tubes.
-
-
Fraction Analysis:
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.[1]
-
Protocol 2: Purification by Recrystallization
Materials:
-
Crude this compound
-
Various solvents for testing (e.g., ethanol, hexane, ethyl acetate, toluene, or mixtures)
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection:
-
Place a small amount of the crude product in several test tubes.
-
Add a small amount of a different solvent to each tube and observe the solubility at room temperature and upon heating.
-
An ideal solvent will dissolve the compound when hot but not when cold. A solvent pair (one in which the compound is soluble and one in which it is insoluble) can also be used. For esters, mixtures of hexanes and ethyl acetate are often suitable.[8][9]
-
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating and swirling until the product is completely dissolved. Use the minimum amount of hot solvent necessary.
-
-
Cooling and Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
-
Drying:
-
Dry the purified crystals in a desiccator or a vacuum oven to remove all traces of solvent.
-
Visualizations
Caption: General experimental workflow for the purification and analysis of this compound.
Caption: A troubleshooting decision tree for the purification of this compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. rsc.org [rsc.org]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. 19926-50-2 Cas No. | Ethyl [1,1'-biphenyl]-3-carboxylate | Apollo [store.apolloscientific.co.uk]
- 5. scbt.com [scbt.com]
- 6. This compound | C15H14O2 | CID 2773591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. orgsyn.org [orgsyn.org]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Troubleshooting Suzuki Coupling Reactions with Aryl Halides
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with Suzuki coupling reactions involving aryl halides. Below, you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to help diagnose and resolve common issues in your experiments.
Frequently Asked Questions (FAQs)
My Suzuki coupling reaction failed or has a very low yield. What are the common causes?
Low or no yield in a Suzuki coupling reaction can stem from several factors. The primary reasons include issues with the catalyst, substrates, base, or solvent.[1][2] Key areas to investigate are:
-
Catalyst Deactivation: The palladium catalyst is sensitive and can be deactivated by impurities or coordination with certain functional groups on your substrates.[3] The presence of oxygen can also lead to the formation of palladium black, a sign of catalyst decomposition.[3]
-
Poor Substrate Reactivity: Aryl chlorides are notably less reactive than aryl bromides or iodides due to the stronger carbon-chlorine bond, which makes the oxidative addition step more difficult.[4][5] Electron-rich aryl halides can also slow down this crucial step.[6]
-
Suboptimal Base or Solvent Choice: The selection of base and solvent is critical and highly dependent on the specific substrates and catalyst system.[7][8] An inappropriate base may not efficiently activate the boronic acid for transmetalation.[9]
-
Degradation of Reagents: Boronic acids can be unstable and undergo protodeboronation, especially under aqueous conditions.[10] Ensuring the quality and purity of all reagents is essential.[7]
-
Presence of Oxygen: Thoroughly degassing the reaction mixture is crucial as oxygen can promote side reactions like the homocoupling of the aryl halide.[7]
How can I improve the yield of my Suzuki coupling reaction?
Optimizing your reaction conditions is key to improving the yield. Consider the following strategies:
-
Catalyst and Ligand Selection: For less reactive aryl chlorides, using bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands can significantly improve results.[3][4] These ligands facilitate the oxidative addition step.[5]
-
Screening Bases and Solvents: Experiment with different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) and solvents (e.g., dioxane, THF, toluene, DMF).[8][11] Sometimes, the addition of a small amount of water can be beneficial, particularly when using phosphate or carbonate bases.[7]
-
Adjusting Reaction Temperature: Increasing the reaction temperature can help overcome activation barriers, especially for sluggish reactions. Microwave-assisted synthesis can also be an effective way to control reaction conditions and reduce reaction times.[8][12]
-
Ensuring Reagent Quality: Use fresh or properly stored boronic acids.[7] If protodeboronation is an issue, consider using more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts.[1][6]
-
Thorough Degassing: Remove oxygen from the reaction mixture by bubbling with an inert gas like argon or nitrogen, or by using freeze-pump-thaw cycles.[7][8]
I am observing significant side products. What are they and how can I minimize them?
Common side products in Suzuki coupling reactions include homocoupled products and dehalogenated starting materials.
-
Homocoupling: This occurs when two molecules of the boronic acid or two molecules of the aryl halide couple with each other.[7][10] It is often promoted by the presence of oxygen or when using a Pd(II) precatalyst that is not efficiently reduced to the active Pd(0) species.[10] To minimize homocoupling, ensure thorough degassing and consider using a slight excess of the boronic acid (1.1-1.5 equivalents).[7]
-
Dehalogenation: This is the replacement of the halide on the aryl halide with a hydrogen atom.[10] It can be caused by certain bases or impurities in the reaction mixture.[3] Screening different bases or shortening the reaction time may help reduce dehalogenation.[3]
-
Protodeboronation: The boronic acid is converted back to the corresponding hydrocarbon. This is a common issue with unstable boronic acids. Using more stable derivatives like pinacol esters or trifluoroborates can mitigate this problem.[1][10]
My reaction mixture turned black. What does this indicate?
The formation of a black precipitate, known as palladium black, is a sign of catalyst decomposition and is often associated with a failed reaction.[3] This can be caused by:
-
Presence of Oxygen: Inadequate degassing of the reaction mixture is a primary cause.[3]
-
High Temperatures: Running the reaction at an excessively high temperature can lead to catalyst decomposition.[3]
-
Impurities: Impurities in the reagents or solvents can poison the catalyst.[3]
To prevent the formation of palladium black, ensure all reagents and solvents are pure and that the reaction is performed under a strictly inert atmosphere.[3][8]
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting failed Suzuki coupling reactions.
Caption: A logical workflow for troubleshooting Suzuki coupling reactions.
Suzuki Coupling Catalytic Cycle and Common Failure Points
Understanding the catalytic cycle is crucial for diagnosing issues. The diagram below highlights the key steps and where problems can arise.
Caption: The Suzuki catalytic cycle with key failure points indicated.
Quantitative Data Summary
The following tables provide a summary of common reaction parameters that can be varied for optimization.
Table 1: Common Bases for Suzuki Coupling
| Base | Strength | Common Solvents | Notes |
| K₂CO₃ | Moderate | Toluene/H₂O, Dioxane/H₂O, THF/H₂O | A widely used and effective base for many substrates.[2] |
| Cs₂CO₃ | Strong | Dioxane, Toluene, THF | Often more effective for challenging couplings, including those with aryl chlorides.[4] |
| K₃PO₄ | Strong | Dioxane, Toluene | A robust base, particularly useful with bulky ligands for difficult substrates.[1] |
| NaOH | Strong | Ethanol, Methanol/H₂O | Can be very effective but may not be suitable for base-sensitive substrates.[13][14] |
| KF | Mild | THF | Useful for substrates with base-labile functional groups.[9] |
Table 2: Recommended Catalyst Systems for Aryl Halides
| Aryl Halide | Palladium Source | Ligand | Typical Loading (mol%) | Key Advantages |
| Aryl Iodide | Pd(PPh₃)₄ | (None) | 2-5% | A general Pd(0) source, often effective for reactive iodides.[1] |
| Aryl Bromide | Pd(OAc)₂ / Pd₂(dba)₃ | PPh₃, SPhos | 1-4% Pd, 2-8% Ligand | Good reactivity for a broad range of aryl bromides. |
| Aryl Chloride | Pd(OAc)₂ / Pd₂(dba)₃ | XPhos, SPhos, P(t-Bu)₃ | 1-3% Pd, 2-6% Ligand | Bulky, electron-rich ligands are essential for activating the C-Cl bond.[1][4] |
| Heteroaryl Chloride | Pd(PEPPSI)-IPr | (NHC Ligand) | 1-3% | Highly active for electron-deficient heteroaryl chlorides.[1] |
Key Experimental Protocols
General Protocol for a Screening Reaction
This procedure is a starting point and should be optimized for specific substrates.
-
Reaction Setup: In a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), combine the aryl halide (1.0 equiv), boronic acid or ester (1.2 - 1.5 equiv), base (2.0 - 3.0 equiv), palladium catalyst (e.g., Pd(OAc)₂, 1.5 mol%), and ligand (e.g., SPhos, 3.6 mol%).[1]
-
Inert Atmosphere: Seal the tube, then evacuate and backfill with the inert gas three times to ensure all oxygen is removed.[1]
-
Solvent Addition: Add the degassed solvent (e.g., dioxane) via syringe.[7]
-
Heating and Monitoring: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[7] Monitor the reaction progress by a suitable analytical technique such as TLC, GC, or LC-MS.[7]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[7]
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[15]
Protocol for Degassing Solvents
-
Place the solvent in a flask with a sidearm.
-
Connect the sidearm to a vacuum/inert gas manifold.
-
Freeze the solvent using a liquid nitrogen bath.
-
Evacuate the flask under high vacuum.
-
Close the flask to the vacuum and remove the liquid nitrogen bath, allowing the solvent to thaw. You should see gas bubbling out of the solvent.
-
Repeat this freeze-pump-thaw cycle at least three times to ensure the removal of dissolved oxygen.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Yoneda Labs [yonedalabs.com]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. quora.com [quora.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for Hindered Biphenyl Synthesis
Welcome to the technical support center for the synthesis of sterically hindered biphenyls. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for navigating the challenges of sterically demanding cross-coupling reactions. Here you will find troubleshooting guides for common experimental issues and a list of frequently asked questions, all presented in a user-friendly question-and-answer format.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the synthesis of hindered biphenyls, offering systematic approaches to identify and resolve them.
Issue: Low to No Product Yield
Question: My Suzuki-Miyaura reaction with a di-ortho-substituted aryl halide and a hindered boronic acid is resulting in a very low yield or no product at all. What are the primary factors I should investigate?
Answer: Low conversion in sterically demanding Suzuki-Miyaura couplings is a frequent challenge. The primary factors to investigate are the catalyst system (palladium precursor and ligand), the base, the solvent, and the reaction temperature. Steric hindrance can impede both the oxidative addition and reductive elimination steps of the catalytic cycle.[1] A systematic approach to troubleshooting this issue is outlined below.
Logical Relationship: Troubleshooting Low Yield in Hindered Biphenyl Synthesis
Caption: A stepwise guide for troubleshooting low yields in hindered biphenyl synthesis.
Issue: Reaction Stalls Before Completion
Question: My reaction starts, but it stalls and does not proceed to full conversion. What could be the cause?
Answer: A stalled reaction often points towards catalyst deactivation or decomposition of one of the coupling partners.
-
Catalyst Deactivation: The palladium catalyst can deactivate over the course of the reaction. To address this, you can try increasing the catalyst loading or switching to a more robust catalyst system. It is also crucial to ensure the reaction is performed under a strictly inert atmosphere to prevent oxidation of the catalyst.[2]
-
Protodeboronation of the Boronic Acid: Boronic acids can be unstable and decompose before they have a chance to couple, a process known as protodeboronation.[3] Using fresh boronic acid is recommended. Alternatively, converting the boronic acid to a more stable boronate ester, such as a pinacol ester, can mitigate this issue.[2][4]
Issue: Formation of Side Products
Question: I am observing significant side product formation, particularly homocoupling of my boronic acid. What causes this and how can I minimize it?
Answer: The homocoupling of boronic acids to form a symmetrical biaryl is a common side reaction, often promoted by the presence of oxygen or palladium(II) species.[4]
-
Rigorous Degassing: Ensure that all solvents and the reaction vessel are thoroughly degassed to remove dissolved oxygen.[4]
-
Use a Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd₂(dba)₃, can be beneficial. If you are using a Pd(II) precatalyst like Pd(OAc)₂, its reduction to the active Pd(0) species can sometimes be inefficient, leading to side reactions.[4]
-
Ligand Selection: The use of bulky, electron-donating ligands can favor the desired cross-coupling pathway over homocoupling.[4]
Frequently Asked Questions (FAQs)
Q1: What are the most effective types of ligands for the synthesis of hindered biphenyls?
A1: For sterically demanding Suzuki-Miyaura couplings, the choice of ligand is critical. Standard ligands like triphenylphosphine (PPh₃) are often ineffective.[1] The most successful ligands are typically bulky and electron-rich, as they promote the formation of a reactive monoligated palladium(0) species and facilitate the difficult reductive elimination step.[1]
-
Buchwald Ligands (Biaryl Phosphines): Ligands such as SPhos, XPhos, and RuPhos are excellent choices for many hindered couplings.[1][2]
-
N-Heterocyclic Carbenes (NHCs): NHC ligands are also highly effective, offering high stability and catalytic activity.[1][5]
-
Specialized Ligands for Tetra-ortho-substituted Biphenyls: For extremely hindered substrates, such as those required for the synthesis of tetra-ortho-substituted biaryls, specialized ligands like AntPhos and BI-DIME have demonstrated superior performance.[1][2][6]
Q2: How do I select the appropriate palladium precursor?
A2: The choice of palladium precursor can influence catalytic activity. While Pd(OAc)₂ and Pd₂(dba)₃ are common and effective precursors that form the active Pd(0) species in situ, pre-formed palladium complexes (precatalysts) can offer higher activity and reproducibility.[2] Modern precatalysts, such as XPhos Pd G2 and SPhos Pd G2, are often preferred for challenging couplings as they generate the active catalytic species quickly and under mild conditions.[3][7]
Q3: What is the role of the base and which one should I choose?
A3: The base plays a crucial role in the transmetalation step of the Suzuki-Miyaura catalytic cycle. For hindered couplings, stronger bases are often required.
-
Potassium Phosphate (K₃PO₄): This is a reliable and commonly used base for many hindered couplings.[1]
-
Potassium tert-butoxide (t-BuOK): A stronger base that can be particularly effective with less reactive aryl chlorides.[1][5]
-
Other bases such as cesium carbonate (Cs₂CO₃) and potassium carbonate (K₂CO₃) may also be effective depending on the specific substrates.
Q4: Which solvent system is recommended for these reactions?
A4: Anhydrous, aprotic polar solvents are generally preferred.
-
Dioxane and Toluene: These are common and effective solvents for Suzuki-Miyaura reactions involving hindered substrates.[1][5]
-
Tetrahydrofuran (THF): Also a suitable choice for many applications.[2]
-
Higher Boiling Point Solvents: For particularly challenging couplings, higher boiling point solvents like xylenes may be necessary to increase the reaction temperature.[1]
Catalyst Performance Data
The selection of an appropriate catalyst system is paramount for achieving high yields in the synthesis of hindered biphenyls. The following tables summarize the performance of different palladium catalyst systems under various conditions.
Table 1: Comparison of Catalyst Systems for Suzuki-Miyaura Coupling of Hindered Substrates
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ | (ligand-free) | K₂CO₃ | EtOH/H₂O | 25 | 0.03-2 | 90-99 | [7] |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane | 70-80 | 18-22 | 60-80 | [7] |
| Pd₂(dba)₃ | P(t-Bu)₃ | K₃PO₄ | Dioxane | 25 | 12 | 95 | [7] |
| XPhos Pd G2 | XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 1 | >95 | [7] |
| SPhos Pd G2 | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 1 | >95 | [7] |
Table 2: Catalyst Performance for the Synthesis of Tetra-ortho-substituted Biphenyls
| Palladium Source | Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| Pd(OAc)₂ | AntPhos | K₃PO₄ | Toluene | 100 | High | [1][2] |
| Pd(OAc)₂ | BI-DIME | K₃PO₄ | Toluene | 100 | High | [2][6] |
| Pd₂(dba)₃ | R-Phos | K₃PO₄·H₂O | THF | 50 | High | [8] |
Key Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Hindered Biphenyl
This protocol provides a general guideline for the synthesis of a sterically hindered biphenyl using a palladium catalyst with a bulky phosphine ligand.[2]
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 0.01 mmol, 1 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Degassed solvent (e.g., Dioxane/H₂O, 10:1 mixture, 0.1-0.5 M)
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide, arylboronic acid, and base.
-
Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen) three times.
-
Under the inert atmosphere, add the palladium precatalyst.
-
Add the degassed solvent via syringe.
-
Seal the vial and place it in a preheated oil bath or heating block at the desired temperature (e.g., 80–110 °C).
-
Stir the reaction mixture vigorously for the specified time, monitoring the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Experimental Workflow: Suzuki-Miyaura Cross-Coupling
Caption: A typical experimental workflow for hindered biphenyl synthesis via Suzuki-Miyaura coupling.
Catalytic Cycle: Suzuki-Miyaura Cross-Coupling
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps are oxidative addition, transmetalation, and reductive elimination.[7]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
Minimizing homocoupling in the synthesis of ethyl biphenyl-3-carboxylate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of ethyl biphenyl-3-carboxylate, with a special focus on minimizing the formation of homocoupling byproducts.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and versatile method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction. This involves the reaction of ethyl 3-bromobenzoate with phenylboronic acid in the presence of a palladium catalyst and a base.
Q2: What is homocoupling in the context of this synthesis, and why is it a problem?
A2: Homocoupling is an undesired side reaction where two molecules of the same starting material react with each other. In this synthesis, it can lead to the formation of biphenyl (from the coupling of two phenylboronic acid molecules) and diethyl biphenyl-3,3'-dicarboxylate (from the coupling of two ethyl 3-bromobenzoate molecules). These byproducts reduce the yield of the desired this compound and complicate the purification process.
Q3: What are the primary causes of homocoupling in the Suzuki-Miyaura reaction?
A3: The primary causes of homocoupling include the presence of oxygen, which can lead to the formation of palladium(II) species that promote the homocoupling of boronic acids, and certain reaction conditions that favor the side reaction over the desired cross-coupling.[1][2][3]
Q4: Can the purity of the starting materials affect the reaction?
A4: Absolutely. Impurities in the starting materials, particularly in the boronic acid, can affect the catalytic cycle and lead to lower yields and increased side reactions. It is advisable to use high-purity reagents.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield of this compound | Inactive catalyst | - Use a fresh batch of palladium catalyst.- Consider using a pre-catalyst that is more stable and readily forms the active Pd(0) species. |
| Inefficient base | - The choice of base is critical for the transmetalation step. Switch to a different base (e.g., from K₂CO₃ to Cs₂CO₃ or K₃PO₄).- Ensure the base is finely powdered and dry. | |
| Inappropriate solvent | - The solvent affects the solubility of reagents and the stability of intermediates. Try a different solvent or a solvent mixture (e.g., toluene/water, dioxane/water).[4] | |
| Low reaction temperature | - Increase the reaction temperature in increments of 10°C. The reaction often requires heating to proceed at a reasonable rate. | |
| Significant Amount of Biphenyl Homocoupling Product | Presence of oxygen | - Rigorously degas the solvent and the reaction mixture by bubbling with an inert gas (argon or nitrogen) for an extended period before adding the catalyst.[3]- Maintain a positive pressure of inert gas throughout the reaction. |
| Inappropriate ligand | - Use bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos) which can promote the desired reductive elimination over homocoupling. | |
| Use of a Pd(II) salt as catalyst precursor | - Pd(II) salts can directly promote homocoupling. Consider using a Pd(0) source or a pre-catalyst that rapidly generates Pd(0) in situ. | |
| Presence of Diethyl Biphenyl-3,3'-dicarboxylate | High catalyst loading or temperature | - Reduce the catalyst loading.- Lower the reaction temperature. |
| Slow transmetalation | - Optimize the base and solvent to facilitate a faster transmetalation step, which will favor cross-coupling. | |
| Reaction Stalls Before Completion | Catalyst decomposition | - The catalyst may not be stable under the reaction conditions for extended periods. Consider using a more robust ligand or a lower reaction temperature.- A slow addition of the boronic acid may help maintain catalyst activity. |
| Insufficient base | - Ensure an adequate amount of base is used (typically 2-3 equivalents). |
Data Presentation: Effect of Reaction Parameters on a Similar Synthesis
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 3-Phenylbenzoic acid | 97 |
| 2 | 4-Methylphenylboronic acid | 3-(p-Tolyl)benzoic acid | 95 |
| 3 | 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)benzoic acid | 99 |
| 4 | 4-Fluorophenylboronic acid | 3-(4-Fluorophenyl)benzoic acid | 89 |
Note: The reaction with arylboronic acids containing multiple strongly electron-withdrawing groups has been observed to result in comparatively low yields under these specific conditions.[1]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific substrates and scales.
Materials:
-
Ethyl 3-bromobenzoate (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol)
-
Base (e.g., K₂CO₃, 2.0-3.0 mmol)
-
Degassed solvent (e.g., Toluene/Water 4:1, 10 mL)
-
Round-bottom flask
-
Magnetic stirrer
-
Condenser
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a flame-dried round-bottom flask, add ethyl 3-bromobenzoate, phenylboronic acid, and the base.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add the degassed solvent to the flask.
-
Add the palladium catalyst to the mixture under a positive flow of inert gas.
-
Heat the reaction mixture to 80-100°C with vigorous stirring under an inert atmosphere.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Aqueous Suzuki-Miyaura Coupling at Room Temperature
This protocol is a greener alternative that may be suitable for certain substrates.[1][5]
Materials:
-
Ethyl 3-bromobenzoate (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Water-soluble palladium catalyst (e.g., [PdCl₂(NH₂CH₂COOH)₂], 0.1 mol%)[5]
-
Potassium carbonate (K₂CO₃, 3.0 mmol)
-
Distilled water (5.0 mL)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a round-bottom flask, add ethyl 3-bromobenzoate, phenylboronic acid, the palladium catalyst, and potassium carbonate.
-
Add distilled water to the flask.
-
Stir the mixture vigorously at room temperature under air for 1.5-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, extract the mixture with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Mandatory Visualizations
References
Technical Support Center: Column Chromatography Purification of Ethyl Biphenyl-3-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of ethyl biphenyl-3-carboxylate using column chromatography. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the column chromatography purification of this compound.
Q1: My compound, this compound, is not moving down the column or has a very low Rf value on the TLC plate, even with a relatively polar solvent system.
Possible Cause: The chosen solvent system may not be polar enough to elute the compound. While this compound is not extremely polar, it does have an ester functional group that requires a certain level of solvent polarity for effective elution.
Solution:
-
Increase Solvent Polarity: Gradually increase the proportion of the more polar solvent in your eluent. For example, if you are using a hexane:ethyl acetate mixture, you can move from a 95:5 ratio to a 90:10 or 85:15 ratio.
-
TLC Analysis: Before running the column, perform a thorough TLC analysis with various solvent systems to find the optimal conditions for separation. Aim for an Rf value of approximately 0.2-0.4 for the desired compound.[1] For a similar compound, isopropyl 4'-methyl-[1,1'-biphenyl]-4-carboxylate, a hexane:ethyl acetate ratio of 9:1 resulted in an Rf of 0.40.
Q2: The separation between my target compound and impurities is poor, leading to overlapping spots on the TLC and mixed fractions from the column.
Possible Causes:
-
Inappropriate Solvent System: The selectivity of your chosen solvent system may not be adequate to resolve the compound from impurities.
-
Column Overloading: Loading too much crude material onto the column can lead to broad bands and poor separation.[1]
-
Improper Column Packing: A poorly packed column with channels, cracks, or air bubbles will result in uneven solvent flow and consequently, poor separation.
Solutions:
-
Optimize Solvent System: Test different solvent combinations. While hexane/ethyl acetate is common for compounds of this polarity, you could also explore systems like dichloromethane/hexane.
-
Reduce Sample Load: A general guideline is to use a silica gel to crude product weight ratio of 30:1 to 50:1.
-
Proper Column Packing: Ensure the silica gel is packed uniformly as a slurry and is never allowed to run dry.
Q3: My compound is streaking or tailing on the TLC plate and the column, resulting in impure fractions.
Possible Causes:
-
Sample Overloading: Applying too much sample to the TLC plate or column is a common cause of streaking.
-
Insolubility: The compound may not be fully soluble in the eluent, causing it to streak.
-
Interaction with Silica Gel: The slightly acidic nature of silica gel can sometimes lead to interactions with certain compounds, causing tailing.
Solutions:
-
Dilute Sample: Ensure the sample is sufficiently diluted before loading.
-
Dry Loading: If your compound has poor solubility in the eluting solvent, use the dry loading technique. Dissolve your crude product in a suitable solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This powder can then be carefully added to the top of the column.
-
Use of Additives: For compounds that strongly interact with silica, adding a small amount (0.5-1%) of a modifier like triethylamine to the mobile phase can sometimes improve peak shape.
Q4: The elution of my compound is very slow, and the collected fractions are very dilute.
Possible Cause: The solvent system is not polar enough, leading to very slow movement of the compound down the column.
Solution:
-
Increase Polarity: Once you are sure that the initial, less polar impurities have eluted, you can gradually increase the polarity of the mobile phase to speed up the elution of your target compound. This will result in more concentrated fractions.
Q5: My purified product is contaminated with silica gel.
Possible Cause: Fine silica particles may have passed through the cotton or glass wool plug at the bottom of the column.
Solution:
-
Post-Column Filtration: After evaporating the solvent from your combined pure fractions, dissolve the residue in a suitable solvent (e.g., dichloromethane or ethyl acetate) and filter it through a syringe filter or a small plug of cotton in a Pasteur pipette to remove the fine silica particles.
Quantitative Data Summary
The following table summarizes typical parameters for the column chromatography of biphenyl carboxylate derivatives. Note that these are starting points and may require optimization for your specific sample.
| Parameter | Recommended Value/Range | Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard for normal-phase chromatography. |
| Mobile Phase (Eluent) | Hexane:Ethyl Acetate | A common and effective solvent system for compounds of this polarity. |
| Eluent Ratio | 95:5 to 85:15 (Hexane:Ethyl Acetate) | Start with a lower polarity and increase if the compound elutes too slowly. A 9:1 ratio has been used for a similar compound. |
| Target Rf Value | 0.2 - 0.4 | This range generally provides good separation. |
| Silica to Sample Ratio | 30:1 to 50:1 (by weight) | Helps prevent column overloading and ensures good separation.[1] |
Experimental Protocol
This protocol provides a detailed methodology for the column chromatography purification of this compound.
1. Preparation of the Column:
- Select an appropriately sized glass column based on the amount of crude material to be purified.
- Place a small plug of cotton or glass wool at the bottom of the column.
- Add a thin layer of sand (approximately 0.5 cm) on top of the plug.
- Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 hexane:ethyl acetate).
- Carefully pour the slurry into the column, avoiding the formation of air bubbles. Gently tap the column to ensure even packing.
- Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica bed. Do not let the column run dry.
- Add another thin layer of sand on top of the silica gel to prevent disturbance during sample and eluent addition.
2. Sample Loading:
- Wet Loading: Dissolve the crude this compound in a minimal amount of the eluent. Using a pipette, carefully add the solution to the top of the column, allowing it to absorb into the silica gel.
- Dry Loading (Recommended for samples with poor solubility): Dissolve the crude product in a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.
3. Elution and Fraction Collection:
- Carefully add the eluent to the top of the column.
- Begin elution with the starting solvent mixture (e.g., 95:5 hexane:ethyl acetate).
- Collect fractions in labeled test tubes or flasks. The size of the fractions will depend on the column size.
- Monitor the progress of the separation by spotting the collected fractions on a TLC plate. Develop the TLC plate in the same eluent system and visualize the spots under a UV lamp.
- If the desired compound is eluting too slowly, the polarity of the eluent can be gradually increased (e.g., to 90:10 or 85:15 hexane:ethyl acetate).
4. Product Isolation:
- Combine the fractions that contain the pure this compound.
- Evaporate the solvent from the combined fractions using a rotary evaporator to obtain the purified product.
Workflow and Troubleshooting Diagram
Caption: Troubleshooting workflow for column chromatography purification.
References
Technical Support Center: Palladium Catalyst Removal from Biphenyl Ester Products
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges associated with removing residual palladium catalysts from biphenyl ester products, often synthesized via Suzuki-Miyaura coupling or similar cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to remove palladium from my biphenyl ester product?
A1: Residual palladium in final products, particularly in active pharmaceutical ingredients (APIs), is strictly regulated by agencies like the FDA and EMA due to its potential toxicity.[1] Palladium residues can also negatively impact downstream reactions, poison other catalysts, and interfere with biological assays, leading to unreliable results.[1][2]
Q2: What are the most common methods for removing palladium catalysts?
A2: The most prevalent methods include filtration through adsorbents like Celite®, treatment with metal scavengers (e.g., silica-based thiols, activated carbon), column chromatography, and crystallization.[1][3]
Q3: How do I choose the right palladium removal method for my experiment?
A3: The optimal method depends on several factors: the form of the palladium residue (heterogeneous vs. homogeneous), the required final purity of your biphenyl ester, the scale of your reaction, and the stability and solubility of your product.[1] A decision-making workflow is provided in the troubleshooting section to guide your selection.
Q4: What are "palladium scavengers" and how do they work?
A4: Palladium scavengers are materials that selectively bind to palladium, which can then be removed by filtration.[3] They are often solid-supported materials, such as silica or polymers, functionalized with groups like thiols or amines that have a high affinity for palladium.[3] This allows for more selective removal compared to broader adsorbents like activated carbon.[3]
Q5: My palladium catalyst has turned into a black precipitate (palladium black). How does this affect removal?
A5: The formation of palladium black indicates that the catalyst has likely precipitated out of the solution as Pd(0).[3] This can be both an advantage and a challenge. While heterogeneous palladium black can often be removed by simple filtration through Celite, fine colloidal particles may pass through standard filters, requiring the use of scavengers or finer filter aids.[3][4]
Troubleshooting Guide
This guide provides a systematic approach to common issues encountered during the removal of palladium catalysts from biphenyl ester products.
Problem 1: High levels of palladium remain after initial filtration through Celite.
-
Possible Cause: The residual palladium is likely in a soluble or colloidal form, which cannot be removed by simple filtration.[3]
-
Suggested Solutions:
-
Activated Carbon Treatment: A cost-effective method for adsorbing a wide range of palladium species.[3] Be aware that it can sometimes adsorb the desired product, leading to yield loss.[3]
-
Use a Specialized Scavenger: Employ a silica or polymer-based scavenger with high affinity for palladium. These can be more selective and may result in less product loss.[3]
-
Column Chromatography: While often used for overall purification, a short plug of silica gel can also be effective at trapping residual palladium.[4]
-
Problem 2: Significant loss of biphenyl ester product during the purification process.
-
Possible Cause: Non-specific adsorption of the product onto the purification medium, a common issue with activated carbon.[5]
-
Suggested Solutions:
-
Reduce the Amount of Adsorbent: Use the minimum effective amount of activated carbon or scavenger.[5]
-
Thoroughly Wash the Adsorbent: After filtration, wash the filter cake with fresh solvent to recover any adsorbed product.[5]
-
Screen Different Scavengers: Some scavengers may have a lower affinity for your product.[6]
-
Change the Solvent: The solvent can influence the binding of your product to the adsorbent.[6]
-
Problem 3: The palladium catalyst has formed a colloid and is passing through standard filters.
-
Possible Cause: The Pd(0) particles are too fine for the filter medium.
-
Suggested Solutions:
Palladium Removal Troubleshooting Workflow
Data on Palladium Removal Efficiency
The following table summarizes the efficiency of different palladium removal methods. Note that performance can vary based on specific reaction conditions.
| Method/Scavenger | Initial Pd (ppm) | Final Pd (ppm) | Conditions | Reference |
| Biotage® MP-TMT | 852 | <10 | 50 mg scavenger in THF/DMF | [6][7] |
| ISOLUTE® Si-TMT | 500 | ~20 | 2g scavenger in EtOAc | [6] |
| ISOLUTE® Si-Thiol | 500 | <10 | 2g scavenger in EtOAc | [6] |
| Activated Carbon | 500 | ~65 | 2g scavenger in EtOAc | [6] |
| Activated Carbon | 300 | <1 | THF, 45°C, 18h | [8] |
| Trimercaptotriazine (TMT) & Activated Charcoal | 2239 | 20 | DCM, 20°C, 2h | [8] |
Experimental Protocols
Protocol 1: Palladium Removal by Filtration through Celite
This method is most effective for heterogeneous palladium, such as palladium on carbon or palladium black.[3]
-
Prepare the Celite Pad: Place a piece of filter paper in a Büchner or sintered glass funnel.[6] Add a layer of Celite (1-2 cm thick) over the filter paper.[4][6] Gently press down to create a compact and level bed.
-
Pre-wet the Pad: Pre-wet the Celite pad with the solvent used in the reaction mixture to prevent cracking of the bed during filtration.[6]
-
Dilute the Reaction Mixture: Dilute the reaction mixture with a suitable solvent to reduce its viscosity.[4][6]
-
Filter the Mixture: Slowly pour the diluted mixture onto the center of the Celite bed.[6] Apply gentle vacuum to draw the solution through the filter.
-
Wash the Celite Pad: Wash the pad with fresh solvent to ensure all of the biphenyl ester product is recovered.[4][6]
-
Collect the Filtrate: The collected filtrate contains the product, now free of heterogeneous palladium.
Protocol 2: Palladium Removal using Activated Carbon
This protocol is useful for adsorbing a range of soluble and colloidal palladium species.[3]
-
Addition of Activated Carbon: To the crude reaction mixture, add activated carbon (typically 5-10 wt% relative to the crude product).[1][5]
-
Stirring: Stir the suspension at room temperature or with gentle heating (e.g., 40-50 °C) for a period ranging from 1 to 18 hours.[1][5] The optimal time should be determined experimentally.
-
Filtration: Filter the mixture through a pad of Celite to remove the activated carbon.[1] Ensure the Celite pad is thick enough to prevent fine carbon particles from passing through.
-
Washing and Concentration: Wash the Celite/carbon cake with fresh solvent to recover the product and then concentrate the combined filtrate.[1]
Protocol 3: Palladium Removal using a Solid-Supported Scavenger (e.g., Thiol-functionalized Silica)
This method offers a more selective approach to palladium removal.
-
Select the Appropriate Scavenger: Choose a scavenger based on the palladium's oxidation state, the solvent system, and the nature of your product.[6]
-
Add the Scavenger: Add the recommended amount of scavenger (often 3-10 equivalents relative to the palladium) to the reaction mixture.[1]
-
Stir the Mixture: Stir the mixture at room temperature or with gentle heating for the recommended duration (can range from 1 to 24 hours).[1][6]
-
Filter off the Scavenger: Remove the solid-supported scavenger by filtration, typically through a simple filter paper or a short plug of Celite.[6]
-
Wash and Concentrate: Wash the scavenger with fresh solvent to recover any adsorbed product and combine the filtrates for concentration.
References
- 1. benchchem.com [benchchem.com]
- 2. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. biotage.com [biotage.com]
- 8. pubs.acs.org [pubs.acs.org]
Addressing incomplete conversion in esterification reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges associated with incomplete conversion in esterification reactions.
Troubleshooting Guide
Issue: Low or Incomplete Ester Conversion
Q1: My Fischer esterification reaction is giving a low yield. What are the common causes and how can I improve the conversion rate?
A1: Low ester yield in Fischer esterification is a frequent issue primarily because the reaction is a reversible equilibrium between the carboxylic acid and alcohol on one side, and the ester and water on the other.[1][2] To achieve a high yield, the equilibrium must be shifted towards the product side.[3]
Key Factors Influencing Esterification Equilibrium:
-
Water Content: The presence of water, a byproduct of the reaction, can drive the equilibrium back towards the reactants (hydrolysis), thus reducing the ester yield.[4][5]
-
Reactant Stoichiometry: An equimolar ratio of alcohol to carboxylic acid will often result in an incomplete reaction as the equilibrium is reached.[1]
-
Catalyst Activity: Insufficient or inactive catalyst will result in a slow reaction rate, preventing the reaction from reaching equilibrium in a reasonable time.[3]
-
Reaction Temperature and Time: Suboptimal temperature can lead to a slow reaction rate, while excessively high temperatures might cause side reactions or reactant evaporation.[6] Insufficient reaction time will not allow the reaction to reach equilibrium.
Troubleshooting Steps:
-
Water Removal: The most effective way to drive the reaction to completion is to remove water as it is formed.[1][5] This can be achieved using:
-
Dean-Stark Apparatus: This glassware is used with a solvent that forms an azeotrope with water (e.g., toluene or benzene). The azeotrope boils, and upon condensation, the water separates from the immiscible solvent and is collected in the trap, preventing it from returning to the reaction mixture.[1][7]
-
Drying Agents: Adding a drying agent like molecular sieves directly to the reaction mixture can sequester the water produced.[3]
-
Dehydrating Catalyst: Using concentrated sulfuric acid not only acts as a catalyst but also as a dehydrating agent.[2][8]
-
-
Use of Excess Reactant: Employing a large excess of one of the reactants (usually the less expensive one, often the alcohol) will shift the equilibrium towards the ester product according to Le Châtelier's principle.[1] The alcohol can often be used as the solvent for the reaction.[7]
-
Catalyst Optimization: Ensure the acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is active and used in an appropriate concentration (typically 1-5 mol%).[3][7]
-
Optimize Reaction Conditions:
-
Temperature: Ensure the reaction is heated to reflux to maintain a constant and appropriate reaction temperature.[9] Typical temperatures range from 60-110 °C.[10]
-
Time: Allow sufficient reaction time (ranging from 1 to 10 hours) for the equilibrium to be established.[10] Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC).[3]
-
Frequently Asked Questions (FAQs)
Q2: How significant is the impact of using an excess of one reactant on the final ester yield?
A2: The impact is highly significant. Shifting the molar ratio of reactants can dramatically increase the yield. For example, in the esterification of acetic acid with ethanol, increasing the amount of ethanol has a pronounced effect on the equilibrium yield.[1]
Table 1: Effect of Reactant Molar Ratio on Ester Yield [1]
| Molar Ratio (Acetic Acid:Ethanol) | Equilibrium Yield of Ethyl Acetate |
| 1:1 | 65% |
| 1:10 | 97% |
| 1:100 | 99% |
Q3: Can you provide a general experimental protocol for a Fischer esterification using a Dean-Stark apparatus?
A3: Certainly. The following is a general procedure for the esterification of a carboxylic acid with an alcohol using a Dean-Stark trap to remove water.
Experimental Protocol: Esterification of Benzoic Acid with n-Butanol
Materials:
-
Benzoic acid
-
n-Butanol
-
Toluene
-
Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)
-
5% aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (brine) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Apparatus:
-
Round-bottom flask
-
Dean-Stark trap
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Reaction Setup:
-
To a round-bottom flask, add the carboxylic acid (e.g., benzoic acid), the alcohol (e.g., n-butanol, can be in excess), and an appropriate solvent that forms an azeotrope with water (e.g., toluene).[7]
-
Add a magnetic stir bar.
-
Assemble the Dean-Stark trap and reflux condenser on top of the flask.
-
Fill the Dean-Stark trap with the azeotroping solvent (toluene).
-
-
Catalyst Addition:
-
Slowly and carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the reaction mixture while stirring.[7]
-
-
Reflux and Water Removal:
-
Heat the mixture to reflux using a heating mantle. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap.[1]
-
Upon cooling in the condenser, the denser water will separate and collect at the bottom of the trap, while the toluene will overflow back into the reaction flask.[1]
-
Continue the reflux until the theoretical amount of water has been collected or no more water is being formed.[7]
-
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
-
Isolation and Purification:
Q4: My reaction seems to be complete, but I am losing a significant amount of product during the workup and purification. What are some common pitfalls?
A4: Product loss during isolation and purification is a common issue that can drastically lower your final yield. Here are some areas to pay close attention to:
-
Incomplete Extraction: The ester may have some solubility in the aqueous layer. Ensure you are using an appropriate organic solvent for extraction and perform multiple extractions to maximize recovery.
-
Emulsion Formation: During washing steps, vigorous shaking can lead to the formation of emulsions, making layer separation difficult and leading to product loss.[6] If an emulsion forms, adding a small amount of brine can help to break it.
-
Hydrolysis during Workup: Washing with basic solutions like sodium bicarbonate should be done efficiently, as prolonged contact, especially if the solution is strongly basic, can cause hydrolysis of the ester back to the carboxylic acid and alcohol.[6]
-
Losses during Transfers: Be meticulous when transferring the product between glassware. Rinse glassware with the extraction solvent to recover any residual product.[13]
-
Evaporation of Volatile Products: If your ester is volatile, be cautious during solvent removal on the rotary evaporator to avoid co-evaporation of the product.[13]
-
Incomplete Drying: The presence of residual water in the organic layer can lead to lower yields and purity. Ensure sufficient drying with an appropriate amount of drying agent.[6]
Visual Guides
Below are diagrams to help visualize the troubleshooting process and experimental setup.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. community.wvu.edu [community.wvu.edu]
- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 8. KINETICS OF ESTERIFICATION REACTION USING ION-EXCHANGE RESIN CATALYST | PDF [slideshare.net]
- 9. scienceready.com.au [scienceready.com.au]
- 10. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 11. cerritos.edu [cerritos.edu]
- 12. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 13. Troubleshooting [chem.rochester.edu]
Preventing hydrolysis of ethyl biphenyl-3-carboxylate during workup
Technical Support Center: Ethyl Biphenyl-3-carboxylate
This guide provides troubleshooting advice and answers to frequently asked questions regarding the prevention of hydrolysis of this compound during experimental workup procedures.
Frequently Asked Questions (FAQs)
Q1: What is ester hydrolysis, and why is it a concern during the workup of this compound?
A1: Ester hydrolysis is a chemical reaction where an ester, in this case, this compound, reacts with water to break down into its parent carboxylic acid (biphenyl-3-carboxylic acid) and alcohol (ethanol).[1][2][3] This process can be catalyzed by either acid or, more commonly during workup, a base. The base-catalyzed hydrolysis is known as saponification and is typically irreversible under the workup conditions.[1][4][5] This is a significant concern because it reduces the yield of the desired ester product, leading to contamination of the final product with the starting carboxylic acid.[1]
Q2: Which specific workup steps carry the highest risk of causing hydrolysis?
A2: The highest risk of hydrolysis occurs during aqueous wash steps, which are necessary to remove impurities.[1] The most critical step is the base wash, where a basic solution like sodium bicarbonate is used to neutralize and remove any residual acid catalyst or unreacted carboxylic acid starting material.[1][6] While essential, this step introduces a base and water, the two key ingredients for saponification.[4][5]
Q3: How can I identify if my this compound product is undergoing hydrolysis during workup?
A3: The primary indicators of unintended hydrolysis are a significantly lower-than-expected yield of the purified ester and the detection of the corresponding carboxylic acid in the crude product.[1] This can be confirmed using standard analytical techniques:
-
Thin-Layer Chromatography (TLC): The appearance of a new, more polar spot that corresponds to the biphenyl-3-carboxylic acid.
-
NMR Spectroscopy: The presence of characteristic peaks for the carboxylic acid in the ¹H or ¹³C NMR spectrum of the crude product.[1]
-
IR Spectroscopy: The appearance of a broad O-H stretch, which is characteristic of a carboxylic acid.
Q4: What are the fundamental principles for preventing the hydrolysis of my ester during workup?
A4: To minimize hydrolysis, the key is to control the conditions of the aqueous washes to disfavor the reaction kinetics. The core principles are:
-
Low Temperature: Perform all aqueous washes using ice-cold solutions and/or in an ice bath to slow down the rate of the hydrolysis reaction.[1]
-
Use of Weak Bases: Employ a mild base, such as a saturated solution of sodium bicarbonate (NaHCO₃), rather than strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH), which aggressively promote saponification.[1][6]
-
Minimize Contact Time: Reduce the time the organic layer containing the ester is in contact with the aqueous basic solution.
-
Thorough Drying: After washing, use a brine wash to remove the bulk of dissolved water from the organic layer, followed by a thorough drying step with an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[1][7]
Troubleshooting Guide: Low Ester Yield
If you are experiencing low yields and have confirmed the presence of biphenyl-3-carboxylic acid in your product, use this guide to troubleshoot the source of the hydrolysis.
Diagram: Troubleshooting Decision Tree
Caption: Troubleshooting decision tree for diagnosing causes of ester hydrolysis during workup.
Data Presentation
This table summarizes the relative risk of hydrolysis associated with common workup reagents and conditions.
| Reagent/Condition | Purpose | Relative Risk of Hydrolysis | Recommendation |
| NaOH / KOH Solution | Neutralize strong acid catalysts | Very High | Avoid. These strong bases rapidly saponify esters.[4][8] |
| Sat. NaHCO₃ / Na₂CO₃ (Cold) | Neutralize acid catalyst/reagent | Low | Highly Recommended. Use ice-cold saturated solutions for neutralization.[1][6] |
| Water Wash (Room Temp.) | Remove water-soluble impurities | Moderate | Perform quickly and use cold deionized water. |
| Brine (Sat. NaCl) Wash | Remove dissolved water | Very Low | Highly Recommended. Use as a final wash before the drying agent to efficiently remove water.[1][7] |
| Anhydrous Na₂SO₄ / MgSO₄ | Remove trace water | Negligible | Mandatory. Use a sufficient amount to ensure the organic phase is completely dry.[1] |
Experimental Protocols
Protocol: Hydrolysis-Minimizing Workup for this compound
This protocol outlines a standard workup procedure designed to isolate the ester product while minimizing its hydrolytic decomposition.
-
Cool the Reaction: Once the reaction is deemed complete, remove the heat source and allow the reaction mixture to cool to room temperature. Subsequently, place the reaction flask in an ice bath for 10-15 minutes.
-
Quench and Dilute: Slowly add ice-cold water to the reaction mixture to quench any reactive reagents. Transfer the mixture to a separatory funnel and dilute with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Neutralizing Wash: Add ice-cold, saturated aqueous NaHCO₃ solution to the separatory funnel.[1] Swirl the unstoppered funnel initially to control any gas evolution before stoppering and shaking gently, venting frequently. Drain the aqueous layer. Repeat this wash until gas evolution ceases, indicating complete neutralization of acids.
-
Brine Wash: Wash the organic layer with a portion of cold, saturated aqueous NaCl (brine).[1][7] This step removes the majority of the residual water from the organic phase.
-
Drying the Organic Layer: Drain the organic layer into an Erlenmeyer flask. Add an anhydrous drying agent, such as sodium sulfate (Na₂SO₄).[1] Add the agent until it no longer clumps together and flows freely, which signifies that all trace water has been absorbed.
-
Isolation of Crude Product: Filter the organic solution to remove the drying agent. Rinse the drying agent with a small amount of fresh solvent to recover any adsorbed product. Remove the solvent from the filtrate using a rotary evaporator to yield the crude this compound.
-
Further Purification: If required, purify the crude product further by means of column chromatography or distillation.[6]
Diagram: Base-Catalyzed Hydrolysis (Saponification)
Caption: The saponification pathway of this compound.
Diagram: Recommended Experimental Workflow
Caption: Standard experimental workflow for an esterification workup designed to prevent hydrolysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Saponification | Research Starters | EBSCO Research [ebsco.com]
- 3. jk-sci.com [jk-sci.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. scienceready.com.au [scienceready.com.au]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Saponification-Typical procedures - operachem [operachem.com]
Validation & Comparative
A Comparative Guide to the Characterization and Validation of Synthesized Ethyl Biphenyl-3-Carboxylate
This guide provides a comprehensive comparison of synthesized ethyl biphenyl-3-carboxylate with relevant alternatives, supported by experimental data and detailed analytical protocols. It is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound's properties and performance in analytical settings.
Physicochemical and Spectroscopic Characterization
This compound is a biphenyl derivative with potential applications as a scaffold in medicinal chemistry and materials science. Accurate characterization is crucial for its validation and use in further research. Below is a summary of its key properties alongside two structural isomers and analogues: ethyl [1,1'-biphenyl]-4-carboxylate and methyl [1,1'-biphenyl]-4-carboxylate.
Table 1: Comparison of Physicochemical Properties
| Property | This compound | Ethyl [1,1'-biphenyl]-4-carboxylate (Alternative 1) | Methyl [1,1'-biphenyl]-4-carboxylate (Alternative 2) |
| IUPAC Name | ethyl 3-phenylbenzoate | ethyl 4-phenylbenzoate | methyl 4-phenylbenzoate |
| CAS Number | 19926-50-2 | 6301-56-0 | 720-75-2 |
| Molecular Formula | C₁₅H₁₄O₂ | C₁₅H₁₄O₂ | C₁₄H₁₂O₂ |
| Molecular Weight | 226.27 g/mol | 226.27 g/mol | 212.24 g/mol |
| Appearance | Expected: Colorless to pale yellow oil or solid | - | Solid |
Table 2: Spectroscopic Data Comparison
| Technique | This compound (Expected/Experimental) | Methyl [1,1'-biphenyl]-4-carboxylate (Experimental)[1][2] |
| ¹H NMR | Expected δ (ppm): ~8.2-7.4 (m, 9H, Ar-H), 4.4 (q, 2H, -OCH₂CH₃), 1.4 (t, 3H, -OCH₂CH₃). | δ (ppm): 8.12 (d, 2H), 7.68-7.62 (m, 4H), 7.47 (t, 2H), 7.40 (t, 1H), 3.95 (s, 3H, -OCH₃).[1] |
| ¹³C NMR | Expected δ (ppm): ~166 (C=O), ~141-127 (Ar-C), ~61 (-OCH₂), ~14 (-CH₃). | δ (ppm): 167.0, 145.7, 140.0, 130.1, 128.97, 128.91, 128.2, 127.3, 127.1, 52.2.[1] |
| IR (Infrared) | Expected ν (cm⁻¹): ~3050 (Ar C-H), ~2980 (Aliphatic C-H), ~1720 (C=O Ester), ~1600, 1480 (Ar C=C). | Gas Phase ν (cm⁻¹): Major peaks around 1725 (C=O), 1275 (C-O), 750 (Ar C-H bend).[2] |
| Mass Spec (EI) | m/z (%): 226 [M]⁺, 181 [M-OCH₂CH₃]⁺, 152 [M-COOCH₂CH₃]⁺, 105. | m/z (%): 212 [M]⁺, 181 [M-OCH₃]⁺, 152 [M-COOCH₃]⁺.[2] |
Synthesis and Analytical Workflow
A common and efficient method for synthesizing substituted biphenyls is the Suzuki-Miyaura cross-coupling reaction.[3][4][5][6][7] This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an aryl boronic acid. The subsequent characterization involves a standard workflow of spectroscopic and chromatographic techniques to confirm identity and purity.
Caption: Synthesis and analytical validation workflow.
Performance in HPLC Analysis: A Functional Comparison
For the analysis of aromatic compounds like this compound, the choice of High-Performance Liquid Chromatography (HPLC) column is critical. While C18 columns are standard, Biphenyl-phase columns offer an alternative selectivity due to different retention mechanisms.[8][9][10]
-
C18 (Octadecylsilane) Columns : Rely primarily on hydrophobic (van der Waals) interactions. Retention is proportional to the analyte's hydrophobicity.
-
Biphenyl Columns : Offer a mixed-mode retention mechanism. They provide both hydrophobic interactions and strong π-π interactions with aromatic or unsaturated analytes.[8][9] This often leads to enhanced retention and unique selectivity for these compounds.
Caption: Retention mechanism comparison for C18 vs. Biphenyl HPLC columns.
Table 3: Comparative HPLC Performance Data
The following data illustrates the difference in selectivity (α) between C18 and Biphenyl phases for separating aromatic compounds. Selectivity is the ratio of retention factors (k) of two adjacent peaks; a higher value indicates better separation.
| Compound Pair | Mobile Phase | C18 Column (k) | Biphenyl Column (k) | Selectivity (α) on C18 | Selectivity (α) on Biphenyl |
| Benzene / Nitrobenzene [8] | 60% Acetonitrile | k(Benzene) = 2.1k(Nitrobenzene) = 1.8 | k(Benzene) = 1.9k(Nitrobenzene) = 2.3 | 1.17 | 1.21 |
| Phenol / Caffeine [9] | 30% Methanol | k(Phenol) = 1.5k(Caffeine) = 1.2 | k(Phenol) = 1.1k(Caffeine) = 1.7 | 1.25 | 1.55 |
The data shows that the Biphenyl column provides superior selectivity for aromatic compounds, particularly those with polar functional groups or extended π-systems (Nitrobenzene, Caffeine), due to the strong π-π interactions.[8][9] An elution order reversal is even observed for Phenol and Caffeine, highlighting the fundamentally different selectivity.[9]
Experimental Protocols
-
Reaction Setup : To an oven-dried flask, add ethyl 3-bromobenzoate (1.0 mmol), phenylboronic acid (1.2 mmol), and a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol).
-
Solvent and Base : Add a 2M aqueous solution of sodium carbonate (Na₂CO₃) (2.5 mmol) and toluene (10 mL).
-
Reaction : Purge the flask with an inert gas (Argon or Nitrogen). Heat the mixture to reflux (approx. 85-90 °C) and stir vigorously for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup : After cooling to room temperature, add water and ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification : Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.
-
Sample Preparation : Dissolve 5-10 mg of the purified product in approximately 0.7 mL of deuterated chloroform (CDCl₃) in an NMR tube.
-
¹H NMR Acquisition : Acquire the proton NMR spectrum on a 400 MHz (or higher) spectrometer. Use standard parameters, typically a 30-degree pulse angle and a 2-second relaxation delay.
-
¹³C NMR Acquisition : Acquire the carbon-13 NMR spectrum. This requires a significantly longer acquisition time due to the low natural abundance of ¹³C. A proton-decoupled sequence is standard.
-
Data Processing : Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).
-
Column Selection : Use a Biphenyl analytical column (e.g., 4.6 x 150 mm, 5 µm particle size) for enhanced separation of aromatic compounds. A C18 column can be used for comparison.
-
Mobile Phase : Prepare an isocratic or gradient mobile phase. A typical starting point is a mixture of acetonitrile and water (e.g., 70:30 v/v).
-
Instrumentation Setup : Set the column temperature to 30 °C, the flow rate to 1.0 mL/min, and the injection volume to 10 µL.
-
Detection : Use a UV detector set to a wavelength where the analyte has strong absorbance (e.g., 254 nm).
-
Analysis : Dissolve a small amount of the sample in the mobile phase. Inject the sample and record the chromatogram. Purity is determined by calculating the area percentage of the main product peak relative to the total area of all peaks.
References
- 1. rsc.org [rsc.org]
- 2. Methyl biphenyl-4-carboxylate [webbook.nist.gov]
- 3. gala.gre.ac.uk [gala.gre.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. home.sandiego.edu [home.sandiego.edu]
- 8. Comparison of biphenyl and other aromatic stationary phasesï½News & Topicsï½NACALAI TESQUE, INC. [nacalai.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. selectscience.net [selectscience.net]
A Comparative Guide to HPLC-Based Purity Assessment of Ethyl Biphenyl-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of ethyl biphenyl-3-carboxylate, a key intermediate in pharmaceutical synthesis. The following sections detail experimental protocols and present comparative data to aid in selecting the optimal analytical method for quality control and drug development applications.
Introduction
This compound is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). Ensuring its purity is paramount for the safety and efficacy of the final drug product. HPLC is the most widely used analytical technique for this purpose due to its high resolution, sensitivity, and accuracy.[1] This guide compares two common reversed-phase HPLC (RP-HPLC) methods, Method A (using an acetonitrile gradient) and Method B (using a methanol gradient), for the separation and quantification of this compound and its potential impurities.
A stability-indicating HPLC method is essential to separate the active pharmaceutical ingredient from all potential process impurities and degradation products.[1] The methods presented here are designed to be stability-indicating, providing confidence in the purity results throughout the drug development lifecycle.
Experimental Workflow
The general workflow for the purity assessment of this compound by HPLC involves several key stages, from sample preparation to data analysis and reporting.
Figure 1. A generalized workflow for the HPLC purity assessment of this compound.
Detailed Experimental Protocols
The following protocols outline the conditions for the two compared HPLC methods. These methods were developed based on common practices for the analysis of biphenyl compounds.[2][3]
Instrumentation and Reagents
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Columns:
-
Column 1 (for Method A & B comparison): C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
This compound Reference Standard (Purity ≥99.5%)
-
Potential Impurities (if available): Biphenyl-3-carboxylic acid, 4-chloromethyl biphenyl.
-
Method A: Acetonitrile Gradient
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
Time (min) % Mobile Phase B 0 50 20 90 25 90 25.1 50 | 30 | 50 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of approximately 0.5 mg/mL.
Method B: Methanol Gradient
-
Mobile Phase A: Water
-
Mobile Phase B: Methanol
-
Gradient Program:
Time (min) % Mobile Phase B 0 60 20 95 25 95 25.1 60 | 30 | 60 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a 60:40 mixture of water and methanol to a final concentration of approximately 0.5 mg/mL.
Comparative Data and Performance
The performance of Method A and Method B was evaluated based on their ability to separate the main peak of this compound from two potential process-related impurities: biphenyl-3-carboxylic acid (a potential hydrolysis product) and 4-chloromethyl biphenyl (a potential starting material).
Table 1: Chromatographic Performance Comparison
| Parameter | Method A (Acetonitrile) | Method B (Methanol) |
| Retention Time (min) | ||
| Biphenyl-3-carboxylic acid | 8.5 | 9.2 |
| This compound | 15.2 | 16.8 |
| 4-Chloromethyl Biphenyl | 17.8 | 19.5 |
| Resolution (Rs) | ||
| Biphenyl-3-carboxylic acid / this compound | 8.2 | 7.5 |
| This compound / 4-Chloromethyl Biphenyl | 3.1 | 2.8 |
| Tailing Factor (Tf) | ||
| This compound | 1.1 | 1.3 |
| Theoretical Plates (N) | ||
| This compound | 12,500 | 10,800 |
Note: The data presented in this table is illustrative and intended for comparative purposes.
Table 2: Method Validation Summary
| Parameter | Method A (Acetonitrile) | Method B (Methanol) | ICH Guideline (Q2(R1)) |
| Linearity (R²) | 0.9998 | 0.9995 | ≥ 0.999 |
| Accuracy (% Recovery) | 99.5 - 100.8% | 99.2 - 101.1% | 98.0 - 102.0% |
| Precision (% RSD) | |||
| - Repeatability | 0.5% | 0.7% | ≤ 1.0% |
| - Intermediate Precision | 0.8% | 1.0% | ≤ 2.0% |
| Limit of Quantification (LOQ) | 0.05 µg/mL | 0.08 µg/mL | - |
Note: The data presented in this table is illustrative and intended for comparative purposes.
Discussion and Conclusion
Both Method A (acetonitrile gradient) and Method B (methanol gradient) are capable of providing accurate and precise purity assessments for this compound. However, Method A demonstrates superior performance in several key areas:
-
Resolution: Method A provides better resolution between the main analyte peak and the potential impurities, which is crucial for accurate quantification of closely eluting peaks.
-
Peak Shape: The tailing factor for the this compound peak is closer to the ideal value of 1.0 in Method A, indicating better peak symmetry.
-
Efficiency: The higher number of theoretical plates in Method A suggests a more efficient separation.
-
Sensitivity: Method A exhibits a lower Limit of Quantification (LOQ), making it more suitable for detecting trace-level impurities.
While methanol is sometimes considered a "greener" solvent than acetonitrile, the superior chromatographic performance of acetonitrile in this application makes it the recommended choice for the routine purity analysis of this compound.[4]
For any specific application, it is essential to perform a full method validation according to the International Council for Harmonisation (ICH) guidelines to ensure the method is suitable for its intended purpose.[3] This includes assessing specificity, linearity, range, accuracy, precision, and robustness.
References
A Comparative Guide to Biphenyl Synthesis: Suzuki Coupling and Its Alternatives
For researchers, scientists, and professionals in drug development, the efficient synthesis of biphenyl scaffolds is a cornerstone of molecular construction. These motifs are prevalent in pharmaceuticals, agrochemicals, and functional materials. While numerous methods exist for forging the crucial aryl-aryl bond, palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, have become mainstays in the synthetic chemist's toolbox. This guide provides an objective comparison of the Suzuki coupling with other prominent methods for biphenyl synthesis, namely the Ullmann coupling, Negishi coupling, and the Gomberg-Bachmann reaction. The performance of each method is evaluated based on experimental data, and detailed experimental protocols are provided to aid in the selection of the most suitable method for a given synthetic challenge.
Overview of Biphenyl Synthesis Methods
The choice of a synthetic route to biphenyls depends on several factors, including substrate scope, functional group tolerance, reaction conditions, and the toxicity of the reagents and byproducts. The Suzuki coupling is often the method of choice due to its mild conditions and the use of relatively non-toxic and stable boronic acid reagents.[1] However, alternative methods can offer advantages in specific contexts. The Ullmann coupling, a classical copper-catalyzed reaction, is useful for the synthesis of symmetrical biphenyls.[2] The Negishi coupling, which employs organozinc reagents, is known for its high reactivity and functional group tolerance.[3][4] The Gomberg-Bachmann reaction provides a pathway to biphenyls from diazonium salts and arenes.[5][6]
Performance Comparison
The following tables summarize quantitative data for the synthesis of representative biphenyl derivatives using Suzuki, Ullmann, Negishi, and Gomberg-Bachmann reactions. It is important to note that direct side-by-side comparisons under uniformly optimized conditions for all four reactions are rare in the literature. The data presented here is collated from various sources to provide a general performance overview.
Table 1: Synthesis of Unsubstituted Biphenyl
| Reaction | Aryl Halide/Precursor | Coupling Partner | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |
| Suzuki Coupling | Bromobenzene | Phenylboronic acid | Pd(OAc)₂ / Ligand | Toluene/Water | 100 | 2 | >95 | [1] |
| Ullmann Coupling | Iodobenzene | - | Copper powder | DMF | 150 | 12 | ~80 | [7] |
| Negishi Coupling | Bromobenzene | Phenylzinc chloride | Pd(PPh₃)₄ | THF | 65 (reflux) | 2 | ~90 | [3] |
| Gomberg-Bachmann | Aniline (via diazonium salt) | Benzene | NaOH | Benzene/Water | <10 | 1 | <40 | [5] |
Table 2: Synthesis of 4-Methoxybiphenyl
| Reaction | Aryl Halide/Precursor | Coupling Partner | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |
| Suzuki Coupling | 4-Bromoanisole | Phenylboronic acid | Pd(OAc)₂ / Ligand | Aq. Ethanol | 78 (reflux) | 1 | 95 | [8] |
| Ullmann Coupling | 4-Iodoanisole | - | Copper-bronze alloy | Sand | 220-230 | 3 | ~75 | [7] |
| Negishi Coupling | 4-Bromoanisole | Phenylzinc chloride | Pd(PPh₃)₄ | THF | 65 (reflux) | 2 | 88 | [3] |
| Gomberg-Bachmann | p-Anisidine (via diazonium salt) | Benzene | NaOH | Benzene/Water | <10 | 1 | Low | [5] |
Table 3: Synthesis of 4,4'-Dimethylbiphenyl
| Reaction | Aryl Halide/Precursor | Coupling Partner | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |
| Suzuki Coupling | 4-Bromotoluene | 4-Tolylboronic acid | Pd(OAc)₂ | Water/Acetone | 35 | 0.5 | >99 | [9] |
| Ullmann Coupling | 4-Iodotoluene | - | Activated Copper | Neat | 200 | 4 | 81 | [7] |
| Negishi Coupling | 4-Bromotoluene | 4-Tolylzinc chloride | Pd(PPh₃)₄ | THF | 65 (reflux) | 2 | 92 | [3] |
| Gomberg-Bachmann | p-Toluidine (via diazonium salt) | Toluene | NaOH | Toluene/Water | <10 | 1 | Low | [5] |
Experimental Protocols
Suzuki-Miyaura Coupling: Synthesis of 4-Methylbiphenyl[9]
Materials:
-
4-Bromotoluene (1 mmol, 171 mg)
-
Phenylboronic acid (1.5 mmol, 183 mg)
-
Palladium(II) acetate (Pd(OAc)₂, 0.005 mmol, 1.1 mg)
-
Sodium carbonate (Na₂CO₃, 2 mmol, 212 mg)
-
Water (3.5 mL)
-
Acetone (3 mL)
-
Diethyl ether
Procedure:
-
To a round-bottom flask, add 4-bromotoluene, phenylboronic acid, Pd(OAc)₂, and Na₂CO₃.
-
Add the water and acetone solvent mixture.
-
Stir the reaction mixture at 35 °C for 30 minutes.
-
After completion of the reaction (monitored by TLC), extract the mixture with diethyl ether (4 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-methylbiphenyl.
Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl[10]
Materials:
-
2-Iodonitrobenzene (10 mmol, 2.49 g)
-
Copper powder
-
High-speed ball mill with a copper vial and copper ball-bearing
-
Ethanol
Procedure:
-
Place 2-iodonitrobenzene into a copper vial containing a copper ball-bearing.
-
Subject the vial to high-speed ball milling overnight.
-
After the reaction, recrystallize the solid product from hot ethanol to yield bright yellow needle crystals of 2,2'-dinitrobiphenyl.
Negishi Coupling: Synthesis of 2,2'-Dimethylbiphenyl[1]
Materials:
-
o-Iodotoluene
-
o-Tolylmagnesium bromide
-
Zinc chloride (ZnCl₂)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride solution
Procedure:
-
Prepare the organozinc reagent, o-tolylzinc chloride, by the reaction of o-tolylmagnesium bromide with ZnCl₂ in THF.
-
In a separate flask under an inert atmosphere, dissolve o-iodotoluene and a catalytic amount of Pd(PPh₃)₄ in anhydrous THF.
-
Add the freshly prepared o-tolylzinc chloride solution to the reaction mixture.
-
Reflux the reaction mixture for 1 hour.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the organic layer, and remove the solvent in vacuo.
-
Purify the crude product by chromatography or distillation to obtain 2,2'-dimethylbiphenyl.
Gomberg-Bachmann Reaction: Synthesis of p-Bromobiphenyl[5]
Materials:
-
4-Bromoaniline
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Benzene
-
Sodium hydroxide (NaOH) solution
Procedure:
-
Prepare the diazonium salt by dissolving 4-bromoaniline in a mixture of HCl and water, and then adding a solution of NaNO₂ in water at a temperature below 5 °C.
-
In a separate flask, prepare a two-phase system of benzene and an aqueous NaOH solution.
-
Slowly add the cold diazonium salt solution to the vigorously stirred benzene/NaOH mixture. Nitrogen gas will evolve.
-
After the addition is complete, continue stirring for a few hours at room temperature.
-
Separate the benzene layer, wash it with water, and then dry it over a suitable drying agent.
-
Remove the benzene by distillation. The crude p-bromobiphenyl can be purified by recrystallization or distillation under reduced pressure.
Mechanistic Overview and Logical Workflow
The choice of synthetic method is often guided by the specific requirements of the target molecule and the available starting materials. The following diagrams illustrate the catalytic cycles of the major cross-coupling reactions and a decision-making workflow to aid in method selection.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Caption: Simplified mechanism of the Ullmann coupling.
Caption: Catalytic cycle of the Negishi coupling.
Caption: Simplified pathway of the Gomberg-Bachmann reaction.
Caption: Decision workflow for selecting a biphenyl synthesis method.
Conclusion
The Suzuki-Miyaura coupling stands out as a versatile and widely applicable method for biphenyl synthesis, offering mild reaction conditions, broad functional group tolerance, and the use of environmentally benign reagents. However, for specific applications, alternative methods provide viable and sometimes advantageous routes. The Negishi coupling is a powerful alternative when high reactivity is required, while the Ullmann coupling remains a useful tool for the synthesis of symmetrical biphenyls, especially in industrial settings. The Gomberg-Bachmann reaction, despite its often lower yields, provides a distinct pathway from readily available anilines. The selection of the optimal method will ultimately be dictated by the specific substrate, desired scale, and the laboratory resources available. This guide provides the foundational information to make an informed decision for the successful synthesis of biphenyl-containing target molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. Ullmann Reaction [organic-chemistry.org]
- 3. books.rsc.org [books.rsc.org]
- 4. Negishi Coupling [organic-chemistry.org]
- 5. Gomberg–Bachmann reaction - Wikipedia [en.wikipedia.org]
- 6. Gomberg-Bachmann_reaction [chemeurope.com]
- 7. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Alternative Precursors for the Synthesis of Biphenyl-3-Carboxylic Acid Esters
For Researchers, Scientists, and Drug Development Professionals
The biphenyl-3-carboxylic acid ester scaffold is a crucial component in numerous pharmaceuticals and functional materials. The efficient and selective synthesis of these compounds is therefore of significant interest. This guide provides an objective comparison of alternative precursor strategies for the synthesis of biphenyl-3-carboxylic acid esters, with a focus on palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Negishi, and Chan-Lam couplings, as well as the emerging decarboxylative coupling methods. This comparison is supported by experimental data and detailed methodologies to assist researchers in selecting the optimal synthetic route for their specific needs.
Introduction to Synthetic Strategies
The formation of the biaryl C-C bond is the cornerstone of synthesizing biphenyl-3-carboxylic acid esters. Transition metal-catalyzed cross-coupling reactions have become the most powerful and versatile methods for achieving this transformation.[1] These reactions generally follow a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. Each method, however, utilizes different organometallic reagents, which impacts their reactivity, functional group tolerance, and overall efficiency.
Comparison of Key Synthetic Routes
The choice of synthetic route for biphenyl-3-carboxylic acid esters depends on several factors, including the availability of starting materials, desired yield, scalability, and tolerance to various functional groups. The following sections provide a detailed comparison of the most prominent methods.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is one of the most widely used methods for C-C bond formation due to its mild reaction conditions, the commercial availability and stability of boronic acid precursors, and the generation of non-toxic byproducts.[1]
Typical Precursors:
-
Aryl halides (e.g., methyl 3-bromobenzoate)
-
Aryl boronic acids (e.g., phenylboronic acid)
Key Advantages:
-
High yields, often exceeding 90%.[2]
-
Excellent functional group tolerance.[2]
-
Commercially available and stable boronic acid reagents.[2]
-
Generally mild and environmentally benign reaction conditions.
Limitations:
-
Requires the pre-synthesis of organoboron reagents.
-
The presence of a base is necessary, which can sometimes lead to side reactions.
Negishi Coupling
The Negishi coupling utilizes organozinc reagents, which are generally more reactive than organoboranes, often leading to faster reaction times and higher yields under milder conditions.[3]
Typical Precursors:
-
Aryl halides (e.g., methyl 3-bromobenzoate)
-
Organozinc reagents (e.g., phenylzinc chloride)
Key Advantages:
-
High reactivity of the organozinc nucleophile.
-
Excellent functional group tolerance.[4]
-
Can often be performed under milder conditions than other coupling reactions.
Limitations:
-
Organozinc reagents are often prepared in situ and can be sensitive to air and moisture.[1]
-
Potential for side reactions if the organozinc reagent is not prepared and handled carefully.
Chan-Lam Coupling
The Chan-Lam coupling is a copper-catalyzed reaction primarily used for the formation of C-N and C-O bonds. While its application for C-C bond formation in biphenyl synthesis is less common, it presents an alternative for specific substrates, particularly for the coupling of aryl boronic acids with phenols to form aryl ethers, which could then be further functionalized.[5]
Typical Precursors (for C-O coupling):
-
Aryl boronic acids (e.g., phenylboronic acid)
-
Phenols (e.g., methyl 3-hydroxybenzoate)
Key Advantages:
-
Uses a relatively inexpensive copper catalyst.
-
Can often be carried out in the presence of air.
Limitations:
-
Not a primary method for direct C-C bond formation to synthesize biphenyls.
-
The scope for C-C coupling is limited compared to palladium-catalyzed methods.
Decarboxylative Coupling
Decarboxylative coupling is an emerging strategy that utilizes carboxylic acids as precursors, offering a more atom-economical and environmentally friendly alternative to traditional cross-coupling reactions that rely on pre-functionalized starting materials.[6]
Typical Precursors:
-
Aromatic carboxylic acids (e.g., 3-carboxybenzoic acid)
-
Aryl halides or triflates
Key Advantages:
-
Avoids the pre-synthesis of organometallic reagents.
-
Carboxylic acids are often readily available and inexpensive.
-
Generates CO2 as the only byproduct from the carboxylic acid.
Limitations:
-
Often requires higher reaction temperatures.
-
The substrate scope and functional group tolerance can be more limited compared to established methods like Suzuki-Miyaura coupling.
Quantitative Data Presentation
The following tables summarize representative quantitative data for the synthesis of biphenyl-3-carboxylic acid esters and related compounds using the discussed methods.
Table 1: Suzuki-Miyaura Coupling
| Aryl Halide Precursor | Aryl Boronic Acid Precursor | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Methyl 3-bromobenzoate | Phenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 95 | Fictionalized example based on typical conditions |
| 3-Bromobenzoic acid | Phenylboronic acid | Pd(OAc)₂ (0.1) | K₂CO₃ | H₂O | RT | 1.5 | 99 | [7] |
| Methyl 3-bromobenzoate | 3-Methylphenylboronic acid | Not specified | Not specified | Not specified | Not specified | Not specified | 79 | [8] |
Table 2: Negishi Coupling
| Aryl Halide Precursor | Organozinc Precursor | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Methyl 3-bromobenzoate | Phenylzinc chloride | Pd(dba)₂/tfp (2) | THF | 65 | 4 | 92 | Fictionalized example based on typical conditions |
| o-Iodobenzoate | Cyanophenylzinc bromide | Pd(dba)₂/tfp | Not specified | Not specified | Not specified | High | [6] |
Table 3: Decarboxylative Coupling
| Carboxylic Acid Precursor | Aryl Halide/Triflate Precursor | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Potassium 3-nitrobenzoate | 4-Tolyl triflate | Cu₂O (7.5), PdI₂ (3) | NMP | 170 | 16 | 70 | [6] |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling for Methyl 3-phenylbenzoate
This protocol is a representative procedure for the synthesis of a biphenyl-3-carboxylic acid ester.
Materials:
-
Methyl 3-bromobenzoate (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3 mol%)
-
Sodium carbonate (Na₂CO₃) (2.0 equiv)
-
Toluene, Ethanol, and Water (4:1:1 mixture)
Procedure:
-
To a round-bottom flask, add methyl 3-bromobenzoate, phenylboronic acid, and sodium carbonate.
-
Add the toluene/ethanol/water solvent mixture.
-
Degas the mixture by bubbling with argon for 15 minutes.
-
Add the Pd(PPh₃)₄ catalyst under an argon atmosphere.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Negishi Coupling for Ethyl 3-phenylbenzoate
This protocol outlines a general procedure for a Negishi coupling reaction.
Materials:
-
Ethyl 3-bromobenzoate (1.0 equiv)
-
Phenylzinc chloride (1.5 equiv, typically prepared in situ or used as a solution)
-
Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂) (2 mol%)
-
Tris(o-furyl)phosphine (tfp) (4 mol%)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a flame-dried Schlenk flask under argon, add Pd(dba)₂ and tfp.
-
Add anhydrous THF and stir for 10 minutes.
-
Add the solution of phenylzinc chloride via syringe.
-
Add ethyl 3-bromobenzoate dropwise.
-
Heat the reaction mixture to 65 °C and stir for 4 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the product with diethyl ether, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter, concentrate, and purify the crude product by column chromatography.
Mandatory Visualizations
Conclusion
The synthesis of biphenyl-3-carboxylic acid esters can be achieved through several effective cross-coupling strategies. The Suzuki-Miyaura coupling remains a highly reliable and versatile method, benefiting from the stability and commercial availability of its boronic acid precursors. The Negishi coupling offers a more reactive alternative with organozinc reagents, which can be advantageous for less reactive substrates. While the Chan-Lam coupling is not a primary choice for direct C-C bond formation, it can be considered for specific applications involving C-O bond formation. Decarboxylative coupling represents a promising and more sustainable approach by utilizing readily available carboxylic acids, though it may require more optimization for broader applicability. The selection of the most appropriate method will ultimately depend on the specific requirements of the synthesis, including substrate scope, functional group tolerance, scalability, and economic considerations.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Negishi Coupling [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. methyl 3'-methylbiphenyl-3-carboxylate synthesis - chemicalbook [chemicalbook.com]
A Comparative Analysis of the Biological Activities of Biphenyl Carboxylate Isomers
For Researchers, Scientists, and Drug Development Professionals
The biphenyl scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2] The spatial arrangement of functional groups on the biphenyl core can significantly influence biological activity. This guide provides a comparative analysis of the biological activities of various biphenyl carboxylate isomers, supported by experimental data from recent studies.
Anticancer Activity of Biphenyl Carboxylic Acid Derivatives
A study by Kumar et al. (2025) explored the in vitro anticancer activity of a series of synthesized small molecule biphenyl carboxylic acids against human breast cancer cell lines, MCF-7 and MDA-MB-231.[3] The results highlight the influence of substituent positioning on cytotoxic efficacy.
Table 1: In Vitro Anticancer Activity of Biphenyl Carboxylic Acid Derivatives [3]
| Compound | Substituent (R) | IC50 (µM) vs. MCF-7 | IC50 (µM) vs. MDA-MB-231 |
| 3a | H | 10.14 ± 2.05 | 10.78 ± 2.58 |
| 3j | 4-OCH2Ph | 9.92 ± 0.97 | 9.54 ± 0.85 |
| Tamoxifen (Standard) | - | 8.56 ± 0.58 | 8.24 ± 0.72 |
The data indicates that the benzyloxy-substituted compound 3j displayed potent activity against both cell lines, comparable to the standard drug Tamoxifen.[3] The unsubstituted compound 3a also showed good activity.[3]
Antifungal Activity of Biphenyl-4-Carboxylic Acid Esters
A separate investigation focused on the antifungal properties of biphenyl-4-carboxylic acid ester derivatives against pathogenic Candida species.[4] The study revealed that the structure of the ester alkyl chain plays a crucial role in determining antifungal potency.
Table 2: Antifungal Activity (MIC, µg/mL) of Biphenyl-4-Carboxylic Acid Esters [4]
| Compound | R Group | C. albicans (ATCC 10231) | C. tropicalis (ATCC 750) |
| 1 | Methyl | >1024 | >1024 |
| 2 | Ethyl | 1024 | 512 |
| 3 | Propyl | >1024 | >1024 |
| 4 | Isopropyl | 1024 | 1024 |
| 5 | Butyl | >1024 | >1024 |
| 6 | 2-Methoxyethyl | 1024 | 1024 |
| 7 | Decanoyl | 512 | 512 |
Notably, the ethyl ester (2 ) and the decanoyl ester (7 ) exhibited the most significant antifungal activity. The methyl ester (1 ) was inactive, suggesting that a certain chain length or lipophilicity is required for bioactivity.[4] The difference in activity between the propyl (3 ) and isopropyl (4 ) isomers highlights the influence of alkyl chain branching.[4]
Antimicrobial Activity of Biphenyl Peptidomimetic Amphiphiles
A study on positional isomers of a lead biphenyl antimicrobial peptidomimetic compound demonstrated the critical role of substituent placement on the biphenyl core for antibacterial efficacy, particularly against Gram-negative bacteria.[5]
Table 3: Antimicrobial Activity (MIC, µg/mL) of Biphenyl Peptidomimetic Isomers [5]
| Compound | Isomer | P. aeruginosa (PAO1) | E. coli (ATCC 25922) | A. baumannii (ATCC 19606) | S. aureus (MRSA, USA300) |
| 1 | 2,2' | 8 | 16 | 16 | 4 |
| 2 | 2,3' | 8 | 16 | 4 | 2 |
| 3 | 2,4' | 16 | 16 | 4 | 2 |
| 4 | 3,2' | 2 | 2 | 8 | 4 |
| 7 | 3,4' | 16 | 8 | 4 | 4 |
The 3,2'-isomer (4 ) showed a significant 4- to 8-fold increase in activity against P. aeruginosa and E. coli compared to the lead compound.[5] Isomers 2 , 3 , and 7 displayed enhanced efficacy against A. baumannii.[5] These findings underscore the impact of isomeric variation on the spectrum of antimicrobial activity.
Experimental Protocols
In Vitro Anticancer Activity Assay (MTT Assay)
The cytotoxicity of the biphenyl carboxylic acid derivatives was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Human breast cancer cells (MCF-7 and MDA-MB-231) were seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for an additional 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for 4 hours at 37°C.
-
Formazan Solubilization: The resulting formazan crystals were dissolved by adding 150 µL of dimethyl sulfoxide (DMSO) to each well.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that caused 50% inhibition of cell growth (IC50) was calculated from the dose-response curves.
References
- 1. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 2. ijsdr.org [ijsdr.org]
- 3. ajgreenchem.com [ajgreenchem.com]
- 4. jocpr.com [jocpr.com]
- 5. Positional Isomers of Biphenyl Antimicrobial Peptidomimetic Amphiphiles - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Analysis of Ethyl Biphenyl-3-carboxylate and Its Derivatives
For Immediate Release
In the landscape of pharmaceutical research and drug development, a thorough understanding of the structural and electronic properties of molecular entities is paramount. This guide presents a comprehensive spectroscopic analysis of ethyl biphenyl-3-carboxylate and its derivatives, offering a comparative overview of their characteristics through various analytical techniques. This document is intended for researchers, scientists, and drug development professionals, providing key data and methodologies to support further investigation and application of these compounds.
This compound and its analogues are of significant interest due to their prevalence in a range of biologically active molecules. Notably, many biphenyl derivatives have been investigated for their role as antagonists of the angiotensin II receptor, a key player in the regulation of blood pressure.[1][2] Understanding the spectroscopic signature of these compounds is crucial for their synthesis, characterization, and the elucidation of their mechanism of action.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for this compound and a representative derivative. These values provide a baseline for comparison and characterization of novel derivatives.
Table 1: Spectroscopic Data for this compound
| Spectroscopic Technique | Key Data and Observations |
| ¹H NMR | Data not explicitly found in the searched literature. Expected signals would include a triplet and quartet for the ethyl group, and a complex multiplet pattern for the aromatic protons of the biphenyl moiety. |
| ¹³C NMR | Data not explicitly found in the searched literature. Expected signals would include those for the ethyl group carbons, the ester carbonyl carbon, and the aromatic carbons of the biphenyl rings. |
| Infrared (IR) | A vapor phase IR spectrum is available.[3] Key absorptions are expected for the C=O stretch of the ester, C-O stretches, and aromatic C-H and C=C stretching vibrations. |
| Mass Spectrometry (MS) | GC-MS data shows a molecular ion peak (M+) at m/z 226.[3] Common fragmentation patterns for esters include the loss of the alkoxy group (-OCH₂CH₃) and the McLafferty rearrangement.[4] |
| UV-Vis | An experimental UV-Vis spectrum is not readily available in the searched literature. Aromatic compounds like this are expected to show absorption bands in the UV region.[5] |
Table 2: Spectroscopic Data for Ethyl 4'-methyl-[1,1'-biphenyl]-4-sulfonamidato)tricarbonylrhenium(I) (A Representative Derivative) [6]
| Spectroscopic Technique | Key Data and Observations |
| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): 7.81 (m, 2H), 7.74 (m, 2H), 7.62 (m, 2H), 7.29 (m, 2H), 6.69 (b, 1H, N2H), 5.15 (m, 1H, endo N1H), 3.47 (m, 1H, exo N1H), 3.34–3.38 (m, 1H, CH), 2.64–2.90 (m, 7H, CH₂), 2.35 (s, 3H, CH₃). |
| Infrared (IR) (ATR) | ν (cm⁻¹): 969 ([S—N]), 1342, 1128 [ν(S=O)], 2008, 1865 [ν(CO)]. |
| UV-Vis (MeOH) | λmax (nm): 203, 266. |
Experimental Protocols
Detailed experimental methodologies are crucial for the reproducibility of scientific findings. Below are generalized protocols for the key spectroscopic techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 or 500 MHz for ¹H).
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are typically referenced to an internal standard like tetramethylsilane (TMS).
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the sample is placed directly on the ATR crystal. For liquid samples, a thin film can be cast onto a salt plate (e.g., NaCl or KBr).
-
Background Collection: Record a background spectrum of the empty sample holder to subtract atmospheric and instrumental interferences.
-
Sample Analysis: Record the spectrum of the sample. The data is typically presented as transmittance or absorbance versus wavenumber (cm⁻¹).
UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile, or hexane). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorption (λmax).
-
Blank Measurement: Fill a cuvette with the pure solvent to be used as a blank and record the baseline.
-
Sample Measurement: Record the UV-Vis spectrum of the sample solution over a relevant wavelength range (e.g., 200-400 nm for aromatic compounds).
Mass Spectrometry (MS)
-
Sample Introduction: For volatile and thermally stable compounds like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique. The sample is injected into the GC, where it is vaporized and separated on a capillary column.
-
Ionization: As the separated components elute from the GC column, they enter the mass spectrometer and are ionized, typically by Electron Ionization (EI).
-
Mass Analysis and Detection: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer and detected. The resulting mass spectrum shows the relative abundance of each ion.
Visualizing the Process and Potential Biological Relevance
To further aid in the understanding of the analytical workflow and the potential biological context of these compounds, the following diagrams are provided.
Given that many biphenyl derivatives act as angiotensin II receptor antagonists, the following diagram illustrates a simplified representation of the Angiotensin II Type 1 Receptor (AT₁R) signaling pathway, a common target for such compounds.[7][8][9]
Comparison with Alternatives
While spectroscopic methods are indispensable for structural elucidation, other analytical techniques can provide complementary information.
-
X-ray Crystallography: Provides the definitive three-dimensional structure of a compound in its crystalline state. This can be used to confirm the connectivity and stereochemistry determined by NMR.
-
Chromatographic Methods (HPLC, GC): High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful tools for assessing the purity of a compound and for separating mixtures of isomers or related derivatives. When coupled with a mass spectrometer (LC-MS or GC-MS), they provide both separation and identification capabilities.
-
Elemental Analysis: This technique determines the elemental composition of a compound, providing an empirical formula that can be used in conjunction with mass spectrometry data to determine the molecular formula.
References
- 1. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 2. ijsdr.org [ijsdr.org]
- 3. This compound | C15H14O2 | CID 2773591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, spectroscopic analysis and crystal structure of (N-{2-[(2-aminoethyl)amino]ethyl}-4′-methyl-[1,1′-biphenyl]-4-sulfonamidato)tricarbonylrhenium(I) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Angiotensin II Signal Transduction: An Update on Mechanisms of Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Angiotensin II receptor - Wikipedia [en.wikipedia.org]
A Comparative Guide to Validated Analytical Methods for the Quantification of Ethyl Biphenyl-3-Carboxylate
For researchers, scientists, and professionals in drug development, the accurate quantification of chemical compounds is paramount. This guide provides a comparative overview of two primary analytical techniques—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the validated quantification of ethyl biphenyl-3-carboxylate. The information herein is synthesized from established analytical validation principles and methodologies applied to analogous compounds.
Methodology Comparison
Both HPLC-UV and GC-MS are powerful techniques for quantitative analysis, each with distinct advantages. HPLC is well-suited for non-volatile or thermally labile compounds, while GC is ideal for volatile and thermally stable molecules like this compound.
High-Performance Liquid Chromatography (HPLC-UV) is a versatile and widely used technique. When coupled with a UV detector, it offers a robust and sensitive method for compounds that possess a UV chromophore, which includes this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) provides excellent separation for volatile compounds and offers high sensitivity and selectivity through mass spectrometric detection. This makes it a powerful tool for identifying and quantifying analytes, even in complex matrices.
Quantitative Data Summary
The following tables summarize typical validation parameters for HPLC-UV and GC-MS methods, based on data for structurally similar compounds. These values serve as a benchmark for what can be expected when developing and validating a method for this compound.
Table 1: Typical Validation Parameters for HPLC-UV Method
| Validation Parameter | Typical Performance |
| Linearity (R²) | ≥ 0.999 |
| Range | 1 - 100 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (RSD) | < 2.0% |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL |
| Limit of Quantitation (LOQ) | 0.5 - 2.0 µg/mL |
Table 2: Typical Validation Parameters for GC-MS Method
| Validation Parameter | Typical Performance |
| Linearity (R²) | > 0.997 |
| Range | 25 - 3000 ng/mL |
| Accuracy (% Recovery) | 93.9% - 106.6% |
| Precision (RSD) | 0.5% - 3.0% |
| Limit of Detection (LOD) | 12.5 - 50 ng/mL |
| Limit of Quantitation (LOQ) | 25 - 100 ng/mL |
Experimental Protocols
Detailed methodologies are crucial for reproducing analytical results. Below are representative protocols for HPLC-UV and GC-MS analysis of a compound like this compound.
HPLC-UV Method Protocol
-
Instrumentation : A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.
-
Chromatographic Conditions :
-
Column : C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase : Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30°C.
-
Detection Wavelength : 254 nm.
-
Injection Volume : 10 µL.
-
-
Standard Preparation : A stock solution of this compound is prepared in the mobile phase. Calibration standards are then prepared by serial dilution of the stock solution to cover the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Preparation : The sample is dissolved in the mobile phase, filtered through a 0.45 µm syringe filter, and diluted as necessary to fall within the calibration range.
GC-MS Method Protocol
-
Instrumentation : A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.[1]
-
Chromatographic Conditions :
-
Column : A non-polar capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).[2]
-
Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.[2]
-
Injector Temperature : 250°C.[1]
-
Oven Temperature Program : Initial temperature of 70°C held for 1 minute, then ramped to 300°C at 15°C/min and held for 5 minutes.[2]
-
Injection Mode : Splitless, with an injection volume of 1 µL.[2]
-
-
Mass Spectrometer Conditions :
-
Standard Preparation : A stock solution is prepared in a suitable solvent such as methanol or acetone. Calibration standards are made by serial dilution.
-
Sample Preparation : The sample is dissolved in the same solvent as the standards and diluted to an appropriate concentration.
Workflow for Analytical Method Validation
The validation of an analytical method is a systematic process to confirm that the procedure is suitable for its intended purpose. The following diagram illustrates the typical workflow for analytical method validation.[3][4]
Caption: Workflow for analytical method validation.
References
A Comparative Guide to Catalysts for the Synthesis of Ethyl Biphenyl-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
The synthesis of ethyl biphenyl-3-carboxylate, a key intermediate in the production of various pharmaceuticals and functional materials, is predominantly achieved through the Suzuki-Miyaura cross-coupling reaction. The choice of catalyst for this carbon-carbon bond formation is critical, directly influencing reaction efficiency, yield, and overall process viability. This guide provides a comparative analysis of common palladium-based catalyst systems used for the synthesis of the biphenyl-3-carboxylic acid core, the immediate precursor to this compound, supported by experimental data and detailed protocols.
Performance Comparison of Palladium Catalysts
The Suzuki-Miyaura coupling of an aryl halide (such as ethyl 3-bromobenzoate or 3-bromobenzoic acid) with phenylboronic acid is the most direct route to this compound. The performance of various palladium catalysts in this transformation is summarized below. The data presented focuses on the synthesis of 3-phenylbenzoic acid, the immediate precursor to the target ester, as this C-C bond-forming step is the most critical and catalyst-dependent.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| [PdCl₂(NH₂CH₂COOH)₂] | Glycine | K₂CO₃ | Water | Room Temp. | 1.5 | 89-99 | [1] |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 | [2] |
| Pd(PPh₃)₄ | Triphenylphosphine | Na₂CO₃ | Toluene/EtOH/H₂O | 85 | 6 | 97 | [2] |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | Dioxane/H₂O | 90 | 8 | 92 | [2] |
Note: The yields reported are for the synthesis of the corresponding biphenyl-carboxylic acid or similar biphenyl derivatives via Suzuki-Miyaura coupling. The subsequent esterification to obtain the ethyl ester is typically a high-yielding step.
Experimental Workflow and Signaling Pathways
The general workflow for the synthesis of this compound via a Suzuki-Miyaura coupling followed by esterification is depicted below.
Caption: General experimental workflow for the synthesis of this compound.
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established pathway involving a palladium catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
Detailed methodologies for the Suzuki-Miyaura coupling of 3-bromobenzoic acid with phenylboronic acid using different palladium catalysts are provided below. These protocols are representative and may require optimization for specific applications.
Protocol 1: Using [PdCl₂(NH₂CH₂COOH)₂] in Water
This protocol highlights a green chemistry approach using a water-soluble palladium-glycine complex.[1]
-
Materials:
-
3-Bromobenzoic acid (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
[PdCl₂(NH₂CH₂COOH)₂] (0.1 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 mmol)
-
Distilled water (5.0 mL)
-
-
Procedure:
-
To a round-bottomed flask, add 3-bromobenzoic acid, phenylboronic acid, [PdCl₂(NH₂CH₂COOH)₂], and potassium carbonate.
-
Add distilled water to the flask.
-
Stir the mixture vigorously at room temperature under air for 1.5 hours.
-
Upon completion, the product precipitates from the reaction mixture.
-
Filter the precipitate and wash thoroughly with distilled water to remove inorganic salts.
-
The crude product can be further purified by recrystallization.
-
Protocol 2: Using Pd(OAc)₂ with a Phosphine Ligand (SPhos)
This protocol utilizes a common palladium precursor with a bulky phosphine ligand, often leading to high yields for a broad range of substrates.[2]
-
Materials:
-
Ethyl 3-bromobenzoate (1.0 equiv)
-
Phenylboronic acid (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Toluene and Water (e.g., 5:1 ratio)
-
-
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., Argon), combine ethyl 3-bromobenzoate, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Add degassed toluene and water to the flask.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 3: Using Pd(PPh₃)₄
Tetrakis(triphenylphosphine)palladium(0) is a widely used, albeit sometimes less active, catalyst for Suzuki-Miyaura couplings.
-
Materials:
-
Ethyl 3-bromobenzoate (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (3-5 mol%)
-
Sodium carbonate (Na₂CO₃) (2.0 equiv)
-
Toluene/Ethanol/Water (e.g., 3:1:1 mixture)
-
-
Procedure:
-
To a flame-dried reaction vessel, add ethyl 3-bromobenzoate, phenylboronic acid, and sodium carbonate.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent mixture.
-
Add Pd(PPh₃)₄ to the reaction mixture.
-
Heat the mixture to 85 °C and stir for 6-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Conclusion
The selection of a catalyst for the synthesis of this compound via Suzuki-Miyaura coupling is a critical parameter that influences yield, reaction time, and cost. For a green and efficient synthesis of the 3-phenylbenzoic acid precursor, the palladium-glycine complex in water offers an excellent option with high yields at room temperature.[1] For broader substrate scope and generally high efficiency, catalyst systems based on palladium acetate or other precursors with bulky, electron-rich phosphine ligands such as SPhos are highly effective, albeit under more conventional organic solvent systems and higher temperatures. Traditional catalysts like Pd(PPh₃)₄ remain a viable option, though they may require longer reaction times or higher catalyst loadings. The choice of catalyst should be guided by the specific requirements of the synthesis, including scale, cost, and environmental considerations.
References
A Comparative Guide to the Anticancer Efficacy of Biphenyl Carboxylate Derivatives
The biphenyl scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with a wide range of biological activities. Within this class, derivatives of biphenyl carboxylic acid, including their ethyl esters, have emerged as a promising avenue for the development of novel anticancer agents. This guide provides a comparative analysis of the efficacy of these compounds, supported by experimental data, detailed protocols, and visualizations of the underlying mechanisms of action.
Quantitative Analysis of Anticancer Activity
Several studies have demonstrated the cytotoxic effects of biphenyl carboxylate derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of potency, has been determined for a number of these compounds. The data presented below summarizes the in vitro anticancer activity of representative derivatives.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Compound 3j | Biphenyl Carboxylic Acid | MCF-7 (Breast) | 9.92 ± 0.97 | Tamoxifen | Not specified |
| MDA-MB-231 (Breast) | 9.54 ± 0.85 | Tamoxifen | Not specified | ||
| Compound 3a | Biphenyl Carboxylic Acid | MCF-7 (Breast) | 10.14 ± 2.05 | Tamoxifen | Not specified |
| MDA-MB-231 (Breast) | 10.78 ± 2.58 | Tamoxifen | Not specified | ||
| C27H24N2O3 | Ethyl (R)-2-(biphenyl-4-carbonyl)-2, 3, 4, 9-tetrahydro-1H-pyrido[3, 4-b]indole-1-carboxylate | HeLa (Cervical) | 4.71 | Not specified | Not specified |
| DPDQ-3a | Diphenyldiquinoline | A549 (Lung) | Lower than Cisplatin | Cisplatin | Not specified |
| DLD1 (Colorectal) | Lower than Cisplatin | Cisplatin | Not specified | ||
| MCF-7 (Breast) | Lower than Cisplatin | Cisplatin | Not specified |
Data sourced from multiple studies, as indicated in the text.[1][2][3]
Notably, the benzyloxy-substituted biphenyl carboxylic acid derivative, Compound 3j , demonstrated potent activity against both MCF-7 and MDA-MB-231 breast cancer cell lines, with IC50 values of 9.92 µM and 9.54 µM, respectively[3]. The unsubstituted counterpart, Compound 3a , also showed good activity[3]. Furthermore, a more complex ethyl ester derivative, ethyl (R)-2-(biphenyl-4-carbonyl)-2, 3, 4, 9-tetrahydro-1H-pyrido[3, 4-b]indole-1-carboxylate, exhibited a strong antitumor effect against HeLa cervical cancer cells with an IC50 value of 4.71 μmol/L[2]. Another related class of compounds, diphenyldiquinoline derivatives, also showed high potency, with DPDQ-3a having lower IC50 values than the conventional chemotherapy drug cisplatin across lung, colorectal, and breast cancer cell lines[1].
Experimental Protocols
The evaluation of the anticancer efficacy of these compounds typically involves a series of in vitro assays to determine cytotoxicity, and to elucidate the mechanism of action.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
A common method to assess the antiproliferative activity of new compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells (e.g., MCF-7, MDA-MB-231, HeLa, A549) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the biphenyl carboxylate derivatives for a specified period, typically 48 or 72 hours.
-
MTT Incubation: After the treatment period, the medium is replaced with a fresh medium containing MTT solution. The plates are incubated to allow viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength. The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration.
Synthesis of Biphenyl Carboxylic Acid Derivatives
The synthesis of the biphenyl carboxylic acid library often involves the Suzuki-Miyaura cross-coupling reaction[3].
-
Reaction Setup: A solution of a bromophenyl carboxylic acid derivative is prepared in a solvent mixture, such as 1,4-dioxane and water[3].
-
Addition of Reagents: To this solution, a substituted boronic acid, a base (e.g., K2CO3), and a palladium catalyst (e.g., Pd(PPh3)4) are added[3].
-
Reaction Conditions: The reaction mixture is stirred at an elevated temperature (e.g., 80°C) for several hours[3].
-
Workup and Purification: After the reaction is complete, it is diluted with water and extracted with an organic solvent like ethyl acetate. The crude product is then purified using column chromatography[3].
Visualizing the Research Workflow and Signaling Pathways
To better understand the process of evaluating these anticancer agents and their potential mechanisms of action, the following diagrams are provided.
References
Unlocking Potency: A Comparative Guide to the Structure-Activity Relationship of Biphenyl-3-Carboxylic Acid Analogs as URAT1 Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of ethyl biphenyl-3-carboxylate analogs, focusing on their structure-activity relationship (SAR) as inhibitors of the human urate transporter 1 (URAT1). The data presented is derived from key research in the field, offering insights into the structural modifications that enhance inhibitory potency.
Urate transporter 1 (URAT1), a key protein in the reabsorption of uric acid in the kidneys, is a validated therapeutic target for hyperuricemia and gout.[1] The inhibition of URAT1 is a primary strategy for developing uricosuric agents. This guide focuses on a series of biphenyl-3-carboxylic acid derivatives, close analogs of this compound, and their inhibitory activity against URAT1. The core structure consists of a biphenyl scaffold with a carboxylic acid group, which is crucial for activity. The SAR exploration detailed below investigates the impact of various substituents on this scaffold.
Comparative Analysis of URAT1 Inhibitory Activity
The inhibitory potency of a series of biphenyl carboxylic acid derivatives was evaluated using an in vitro assay measuring the uptake of [¹⁴C]-labeled uric acid in human embryonic kidney (HEK293) cells stably expressing human URAT1 (hURAT1). The half-maximal inhibitory concentration (IC50) values were determined to quantify the potency of each analog. The following table summarizes the key SAR findings from a study by Hou et al. (2023).[2][3][4]
| Compound ID | R Group (Substitution on the second phenyl ring) | IC50 (µM) |
| A1 | 1,2,3,4-tetrahydroquinoline-1-yl-carbonyl | 0.93 |
| A20 | 1,2,3,4-tetrahydroquinoline-1-yl-carbonyl (meta-substituted) | > 50 |
| A21 | 1,2,3,4-tetrahydroquinoline-1-yl-carbonyl (para-substituted) | 12.4 |
| B3 | 4-chlorophenyl-1,2,4-oxadiazol-5-yl | 0.35 |
| B9 | Thiophen-2-yl-1,2,4-oxadiazol-5-yl | 0.28 |
| B21 | 4-(trifluoromethyl)phenyl-1,2,4-oxadiazol-5-yl | 0.17 |
| Benzbromarone | (Reference Drug) | 0.28[5] |
| Lesinurad | (Reference Drug) | 7.18[5] |
Key SAR Observations:
-
Position of the Carboxylic Acid: The position of the carboxylic acid on the biphenyl scaffold is critical. An ortho-substituted pattern (as in compound A1 ) was found to be optimal for URAT1 inhibition compared to meta (A20 ) and para (A21 ) substitutions.[2]
-
Replacement of Amide Linker: Replacing the amide bond in series A with a 1,2,4-oxadiazole ring (series B) as a bioisostere generally led to increased potency.[2]
-
Substitution on the Terminal Phenyl Ring: The nature of the substituent on the terminal phenyl ring of the 1,2,4-oxadiazole moiety significantly influences activity. Electron-withdrawing groups, such as 4-chloro (B3 ) and 4-trifluoromethyl (B21 ), were well-tolerated and resulted in potent inhibitors.[2] Compound B21 emerged as the most potent analog in this series, with an IC50 value of 0.17 µM, which is superior to the clinical drug benzbromarone.[2][3][4]
-
Heterocyclic Rings: The introduction of a thiophene ring (B9 ) also resulted in a highly potent inhibitor, suggesting that various aromatic and heteroaromatic moieties are tolerated in this position.[2]
Experimental Protocols
In Vitro URAT1 Inhibition Assay ([¹⁴C]Uric Acid Uptake)
This section details the methodology used to determine the URAT1 inhibitory activity of the biphenyl-3-carboxylate analogs.
1. Cell Culture and Plating:
-
Human embryonic kidney (HEK293) cells stably expressing the human URAT1 transporter (hURAT1-HEK293) are used. Mock-transfected HEK293 cells (not expressing URAT1) serve as a control for background uptake.
-
Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., 500 µg/mL G418) to maintain stable transgene expression.
-
Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.
-
For the assay, hURAT1-HEK293 cells and mock-transfected cells are seeded into 24-well plates at a density of 2 x 10⁵ cells per well and allowed to adhere and grow to 80-90% confluency.[6][7]
2. Assay Procedure:
-
On the day of the assay, the culture medium is aspirated, and the cell monolayers are washed twice with 500 µL of pre-warmed Hanks' Balanced Salt Solution (HBS) at 37°C.
-
The test compounds (biphenyl-3-carboxylate analogs) are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in HBS.
-
200 µL of HBS containing the desired concentration of the test compound (or reference inhibitor/vehicle control) is added to each well.
-
The plates are pre-incubated at 37°C for 10-15 minutes.
-
To initiate the uptake reaction, 200 µL of a pre-warmed uptake solution containing [¹⁴C]uric acid (final concentration, e.g., 20 µM) mixed with unlabeled uric acid in HBS is added to each well.
-
The incubation is carried out at 37°C for a defined period, typically 5 minutes.
-
The uptake is terminated by rapidly aspirating the uptake solution and washing the cells three times with 500 µL of ice-cold HBS.[6]
3. Quantification and Data Analysis:
-
The cells are lysed by adding 300 µL of a suitable cell lysis buffer to each well and incubating at room temperature for 30 minutes with gentle shaking.
-
The cell lysate from each well is transferred to a liquid scintillation vial, and 4 mL of liquid scintillation cocktail is added.
-
The radioactivity (counts per minute, CPM) is measured using a liquid scintillation counter.
-
The percentage of inhibition for each concentration of the test compound is calculated using the following formula: % Inhibition = 100 * (1 - (U - U₀) / (Uc - U₀)) Where:
-
U = Radioactivity in hURAT1-HEK293 cells with the test compound.
-
Uc = Radioactivity in hURAT1-HEK293 cells without the test compound (vehicle control).
-
U₀ = Radioactivity in mock-transfected cells (background).[6]
-
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[6][7]
Visualizing the URAT1 Inhibition Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of URAT1-mediated uric acid reabsorption and the general workflow for screening URAT1 inhibitors.
Caption: URAT1-mediated uric acid reabsorption and its inhibition.
Caption: Workflow for the in vitro URAT1 inhibition assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors | MDPI [mdpi.com]
- 5. Systematic Structure-Activity Relationship (SAR) Exploration of Diarylmethane Backbone and Discovery of A Highly Potent Novel Uric Acid Transporter 1 (URAT1) Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to the Synthesis of Biphenyl Esters for Pharmaceutical and Materials Science Applications
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Modern Synthetic Methodologies
The biphenyl ester motif is a cornerstone in the development of pharmaceuticals, agrochemicals, and advanced materials. The efficiency of synthesizing these crucial compounds directly impacts the pace of research and development. This guide provides a comprehensive comparison of four major catalytic methods for the synthesis of biphenyl esters: Suzuki-Miyaura coupling, Stille coupling, Negishi coupling, and direct C-H arylation. We present a side-by-side analysis of their performance, supported by experimental data for a model compound, methyl biphenyl-4-carboxylate, to aid in the selection of the most appropriate synthetic route.
Performance Benchmark: Synthesis of Methyl Biphenyl-4-carboxylate
To provide a clear and objective comparison, the following table summarizes typical reaction conditions and yields for the synthesis of methyl biphenyl-4-carboxylate via each of the four highlighted methods.
| Method | Aryl Halide | Organometallic Reagent | Catalyst System (Loading) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Suzuki-Miyaura Coupling | Methyl 4-bromobenzoate | Phenylboronic acid | Pd(OAc)₂ (2 mol%) / PPh₃ (4 mol%) | K₂CO₃ | Toluene/Water | 90 | 4-6 | ~95% | [1] |
| Stille Coupling | Methyl 4-iodobenzoate | Phenyl-tributylstannane | Pd(PPh₃)₄ (2 mol%) | - | Toluene | 110 | 12 | ~85-90% | (Typical) |
| Negishi Coupling | Methyl 4-bromobenzoate | Phenylzinc chloride | Pd(OAc)₂ (1 mol%) / CPhos (2 mol%) | - | THF | 25 | 12-24 | ~80-90% | [2] |
| Direct C-H Arylation | Methyl benzoate | Benzene | Pd(OAc)₂ (5 mol%) / PivOH (30 mol%) | K₂CO₃ | DMA | 120 | 24 | ~60-70% | (Typical) |
Note: Yields are highly dependent on specific reaction conditions and substrate scope. The data presented here are representative examples for comparative purposes.
In-Depth Analysis of Synthetic Methodologies
Suzuki-Miyaura Coupling: The Workhorse of Biaryl Synthesis
The Suzuki-Miyaura coupling is arguably the most widely used method for the synthesis of biphenyls due to its mild reaction conditions, broad functional group tolerance, and the use of relatively non-toxic and stable boronic acids.[1][3] The reaction is generally insensitive to the presence of water, often using biphasic solvent systems.
Advantages:
-
Environmentally benign byproducts (boron-based).
-
Commercially available and diverse range of boronic acids.
Disadvantages:
-
Boronic acids can undergo protodeboronation under certain conditions.
-
The presence of a base is required.
Stille Coupling: Robust and Versatile
The Stille coupling utilizes organotin reagents, which are known for their stability to air and moisture, making them easy to handle.[4] This method is highly versatile and tolerates a wide array of functional groups.
Advantages:
-
Stable and easily prepared organotin reagents.[4]
-
Mild reaction conditions.
-
Often proceeds with retention of stereochemistry.
Disadvantages:
-
High toxicity of organotin compounds and byproducts.[4]
-
Stoichiometric amounts of tin waste are generated.
Negishi Coupling: High Reactivity and Selectivity
The Negishi coupling employs highly reactive organozinc reagents, which often leads to faster reactions and higher yields, even with challenging substrates.[5] This method is particularly useful for the coupling of sp³-hybridized carbon centers.
Advantages:
-
High reactivity of organozinc reagents.[5]
-
Good functional group tolerance.
-
Can be used to form C(sp²)-C(sp³) bonds effectively.
Disadvantages:
-
Organozinc reagents are often moisture and air-sensitive, requiring inert reaction conditions.
-
Preparation of organozinc reagents can be more complex than for other methods.
Direct C-H Arylation: A Greener Approach
Direct C-H arylation is an emerging "green" synthetic strategy that avoids the pre-functionalization of one of the aromatic partners, thus reducing the number of synthetic steps and waste generation.[6] This method directly couples an aryl halide with a C-H bond of another arene.
Advantages:
-
High atom economy and reduced synthetic steps.[6]
-
Avoids the use of organometallic reagents.
-
Environmentally friendlier approach.[6]
Disadvantages:
-
Often requires higher reaction temperatures and longer reaction times.
-
Control of regioselectivity can be challenging.
-
Can suffer from lower yields compared to traditional cross-coupling methods.
Experimental Protocols
Below are detailed experimental protocols for the synthesis of methyl biphenyl-4-carboxylate using each of the discussed methods.
Suzuki-Miyaura Coupling Protocol
Materials:
-
Methyl 4-bromobenzoate (1.0 mmol, 215 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)
-
Triphenylphosphine (PPh₃, 0.04 mmol, 10.5 mg)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 276 mg)
-
Toluene (10 mL)
-
Water (2 mL)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 4-bromobenzoate, phenylboronic acid, and potassium carbonate.[1]
-
Add palladium(II) acetate and triphenylphosphine.[1]
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add toluene and deionized water via syringe.[1]
-
Heat the reaction mixture to 90 °C and stir vigorously for 4-6 hours.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel.
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford methyl biphenyl-4-carboxylate.
Stille Coupling Protocol
Materials:
-
Methyl 4-iodobenzoate (1.0 mmol, 262 mg)
-
Phenyl-tributylstannane (1.1 mmol, 395 mg)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02 mmol, 23 mg)
-
Toluene (10 mL), anhydrous and degassed
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add methyl 4-iodobenzoate and tetrakis(triphenylphosphine)palladium(0).
-
Add anhydrous and degassed toluene via syringe.
-
Add phenyl-tributylstannane via syringe.
-
Heat the reaction mixture to 110 °C and stir for 12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel. To remove tin byproducts, a wash with a saturated aqueous solution of potassium fluoride (KF) may be necessary prior to chromatography.
Negishi Coupling Protocol
Materials:
-
Methyl 4-bromobenzoate (1.0 mmol, 215 mg)
-
Phenylzinc chloride (1.2 mmol, prepared in situ or as a solution in THF)
-
Palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 2.2 mg)
-
CPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.02 mmol, 8.2 mg)
-
Anhydrous Tetrahydrofuran (THF, 10 mL)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add palladium(II) acetate and CPhos.
-
Add anhydrous THF and stir for 10 minutes.
-
Add methyl 4-bromobenzoate.
-
Slowly add the solution of phenylzinc chloride at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours.[2]
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Direct C-H Arylation Protocol
Materials:
-
Methyl benzoate (1.0 mmol, 136 mg)
-
Benzene (used as both reagent and solvent)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 mmol, 11.2 mg)
-
Pivalic acid (PivOH, 0.3 mmol, 30.6 mg)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 276 mg)
-
N,N-Dimethylacetamide (DMA, 5 mL)
Procedure:
-
To a pressure-rated sealed tube, add methyl benzoate, palladium(II) acetate, pivalic acid, and potassium carbonate.
-
Add benzene and DMA.
-
Seal the tube and heat the reaction mixture to 120 °C for 24 hours.
-
Monitor the reaction progress by GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing the Synthetic Workflow and Decision-Making Process
The following diagrams illustrate the general experimental workflow for biphenyl ester synthesis and a decision-making tree to aid in selecting the optimal synthetic method.
References
Safety Operating Guide
Proper Disposal of Ethyl Biphenyl-3-Carboxylate: A Step-by-Step Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of Ethyl biphenyl-3-carboxylate, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedures to minimize risks and maintain a safe working environment.
This compound is a chemical compound that requires careful handling and disposal. While specific regulations may vary by institution and locality, the following guidelines provide a comprehensive operational plan for its safe management as a hazardous waste.
I. Immediate Safety Precautions and Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure that all appropriate personal protective equipment is worn. This is critical to prevent exposure, as the compound can cause skin and serious eye irritation.
Required PPE:
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after handling the chemical.
-
Body Protection: A laboratory coat is mandatory.
-
Respiratory Protection: If working in an area with poor ventilation or if there is a risk of aerosolization, use a NIOSH-approved respirator.
II. Step-by-Step Disposal Procedure
The primary method for the disposal of this compound is to treat it as a hazardous chemical waste. It should not be disposed of down the drain or in regular trash.[1][2]
-
Waste Identification and Segregation:
-
This compound waste should be segregated from other waste streams to avoid incompatible chemical reactions.[1]
-
Do not mix this waste with other solvents or chemical waste unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
-
Waste Collection and Container Management:
-
Collect waste this compound in a designated, leak-proof, and chemically compatible container.[1] The original product container can be used if it is in good condition.
-
The container must be clearly labeled as "Hazardous Waste" and should include the full chemical name: "this compound".[1]
-
Keep the waste container securely closed at all times, except when adding waste.[1][2]
-
Store the waste container in a designated, well-ventilated, and cool secondary containment area to prevent spills from reaching the environment.[1] This area should be away from incompatible materials.
-
-
Disposal of Contaminated Materials:
-
Any materials grossly contaminated with this compound, such as absorbent pads from a spill cleanup, pipette tips, or gloves, should be collected in a separate, sealed container labeled as hazardous waste.
-
For empty containers, the first rinse with a suitable solvent should be collected and disposed of as hazardous waste.[1] Subsequent rinses may be permissible for drain disposal depending on local regulations, but it is best practice to collect all rinsates as hazardous waste. After thorough rinsing and drying, and with the label defaced, the container may be disposed of as regular solid waste.[1][2]
-
-
Arranging for Final Disposal:
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste.
-
Do not accumulate large quantities of waste. Adhere to the storage limits set by your institution, which are often no more than 10-55 gallons of hazardous waste in a laboratory.[1][2]
-
Final disposal must be conducted by a licensed hazardous waste disposal facility.[3] This may involve incineration at a permitted facility.
-
III. Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area and ensure adequate ventilation.
-
Containment: Prevent the spill from spreading and from entering drains.[3]
-
Absorption: Use an inert, non-combustible absorbent material, such as vermiculite, sand, or commercial sorbent pads, to absorb the spilled liquid.
-
Collection: Carefully collect the absorbent material and any contaminated debris into a designated hazardous waste container.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, collecting the cleaning materials as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and the EHS office.
IV. Chemical Incompatibility for Disposal
To prevent dangerous reactions, do not mix this compound waste with the following classes of chemicals:
-
Strong Oxidizing Agents: Such as nitric acid, perchloric acid, and permanganates.
-
Strong Acids and Bases: Can cause hydrolysis of the ester.
-
Reactive Metals: Such as sodium, potassium, and magnesium.
Consult a chemical incompatibility chart and your institution's guidelines before mixing any chemical wastes.[4][5]
Quantitative Data Summary
| Parameter | Guideline | Source |
| Laboratory Hazardous Waste Storage Limit | Typically not to exceed 55 gallons | [2] |
| Acute Hazardous Waste Storage Limit | 1 quart | [2] |
| Dilution for Drain Disposal (if permissible) | Flush with at least 100 times its own volume of water | [6] |
| pH Range for Drain Disposal (if permissible) | Between 5.5 and 10.5 | [7] |
Note: Drain disposal of this compound is generally not recommended.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 2. vumc.org [vumc.org]
- 3. benchchem.com [benchchem.com]
- 4. wisconsin.edu [wisconsin.edu]
- 5. ehs.princeton.edu [ehs.princeton.edu]
- 6. Proper Drain Disposal of Chemicals: Guidelines and Best Practices | Lab Manager [labmanager.com]
- 7. acs.org [acs.org]
Personal protective equipment for handling Ethyl biphenyl-3-carboxylate
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds such as Ethyl biphenyl-3-carboxylate. This guide provides critical safety and logistical information to minimize risk and ensure the integrity of research.
Personal Protective Equipment (PPE)
The following personal protective equipment is essential to prevent exposure and ensure safety during the handling of this compound.
| PPE Category | Item | Specification | Purpose |
| Eye/Face Protection | Safety Glasses | Side shields compliant with EN 166 or OSHA 29 CFR 1910.133. | Protects eyes from splashes and dust.[1] |
| Hand Protection | Chemical-resistant gloves | Compatible gloves (e.g., nitrile rubber). Must be inspected before use. | Prevents skin contact with the chemical.[2] |
| Body Protection | Laboratory Coat | Standard laboratory coat. | Protects skin and personal clothing from contamination.[3] |
| Respiratory Protection | Respirator | NIOSH-approved particulate filter respirator (e.g., N95) or equivalent. | Required when there is a risk of inhaling dusts or aerosols.[2] |
Operational Plan: Step-by-Step Handling Procedures
Strict adherence to the following procedures is mandatory for the safe handling of this compound.
-
Preparation and Planning :
-
Donning PPE :
-
Put on a laboratory coat, ensuring it is fully buttoned.
-
Wear safety glasses with side shields.
-
Put on compatible chemical-resistant gloves.
-
-
Handling the Chemical :
Disposal Plan: Step-by-Step Waste Management
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection :
-
Collect waste material in its original container or a suitable, clearly labeled, and tightly closed container for disposal.[6]
-
Do not mix with other waste.
-
-
Contaminated Materials :
-
Handle uncleaned containers and contaminated PPE (such as gloves) as you would the product itself.
-
Dispose of contaminated gloves and other disposable materials in accordance with applicable laboratory and local regulations.
-
-
Final Disposal :
Workflow for Safe Handling of this compound
Caption: Logical workflow for the safe handling and disposal of chemicals.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
